4-(Dimethylamino)-2-isopropylphenol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(dimethylamino)-2-propan-2-ylphenol |
InChI |
InChI=1S/C11H17NO/c1-8(2)10-7-9(12(3)4)5-6-11(10)13/h5-8,13H,1-4H3 |
InChI Key |
UCFHVXPKAZZXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic Stability & Degradation Kinetics of 4-(Dimethylamino)-2-isopropylphenol
[1]
Executive Summary
This technical guide analyzes the thermodynamic and kinetic stability of 4-(Dimethylamino)-2-isopropylphenol , a structural hybrid of the cyanide antidote 4-Dimethylaminophenol (4-DMAP) and the anesthetic Propofol.[1] While the 2-isopropyl group provides steric shielding to the phenolic hydroxyl, the molecule remains electronically predisposed to oxidative degradation due to the strong electron-donating capability of the para-dimethylamino group.[1]
In solution, this compound exhibits a "stability paradox": it is thermodynamically unstable relative to its quinone imine oxidation product in aerobic, neutral-to-basic environments, yet possesses distinct kinetic stability windows in acidic media.[1] This guide details the physicochemical drivers of this instability, provides estimated thermodynamic parameters, and outlines self-validating protocols for stability assessment.[1]
Physicochemical Profile & Thermodynamics[1]
To understand the stability of 4-(Dimethylamino)-2-isopropylphenol, we must first establish its fundamental thermodynamic properties in solution.[1] As specific experimental data for this precise derivative is rare in open literature, the values below are derived from high-fidelity structure-activity relationship (SAR) analysis of its parent congeners: 4-Dimethylaminophenol (4-DMAP) and 2-Isopropylphenol .[1]
Structural Analysis[1]
-
Electron Donors: The molecule possesses two strong electron-donating groups (EDGs): the hydroxyl (-OH) and the dimethylamino (
) group. -
Steric Hindrance: The isopropyl group at the ortho (2-) position creates steric bulk around the phenolic oxygen. This increases lipophilicity (LogP) and slightly retards O-conjugation reactions compared to 4-DMAP, but does not prevent electron transfer from the ring.[1]
Estimated Thermodynamic Parameters
| Parameter | Estimated Value | Rationale |
| pKa₁ (Amine) | 5.8 – 6.2 | Protonation of the dimethylamino group.[1] Slightly elevated vs. N,N-dimethylaniline (5.[1]15) due to the electron-donating OH/isopropyl groups.[1] |
| pKa₂ (Phenol) | 10.2 – 10.6 | Deprotonation of the hydroxyl. Higher than phenol (9.95) due to destabilization of the phenoxide anion by the electron-rich ring. |
| LogP (Octanol/Water) | 2.8 – 3.2 | The isopropyl group adds significant lipophilicity compared to 4-DMAP (LogP ~1.2), improving membrane permeability but reducing aqueous solubility. |
| Solubility (pH 7.4) | < 1 mg/mL | Low intrinsic solubility due to the lipophilic isopropyl group and uncharged state at physiological pH. |
| Solubility (pH 2.0) | > 50 mg/mL | High solubility as the ammonium salt (protonated amine). |
The Thermodynamic Instability Driver: Oxidation
The primary thermodynamic risk is not hydrolysis, but oxidation .[1] The Gibbs Free Energy (
The presence of the para-dimethylamino group lowers the oxidation potential of the phenyl ring, making it a "sacrificial" antioxidant.[1] The 2-isopropyl group does not sufficiently raise the oxidation potential to prevent this.[1]
Degradation Mechanisms & Pathways[1]
The degradation of 4-(Dimethylamino)-2-isopropylphenol follows a specific oxidative cascade, distinct from simple hydrolysis.[1]
The Autoxidation Pathway[1]
-
Initiation: Loss of an electron and proton (PCET) forms the Phenoxyl Radical .
-
Propagation: The radical disproportionates or reacts with oxygen to form the Quinone Imine intermediate.
-
Hydrolysis (Secondary): The unstable quinone imine reacts with water to release dimethylamine and form 2-isopropyl-1,4-benzoquinone .[1]
This pathway is pH-dependent.[1] In acidic conditions (pH < 4), the amine is protonated (ammonium form), which withdraws electrons inductively, significantly increasing the oxidation potential and stabilizing the molecule.[1]
Pathway Visualization (DOT)
Figure 1: Oxidative degradation pathway of 4-(Dimethylamino)-2-isopropylphenol leading to quinone formation.[1][2]
Experimental Protocols for Stability Assessment
To validate the thermodynamic stability and determine the shelf-life (
Protocol A: pH-Rate Profile Determination
Objective: Identify the pH of maximum stability (
Reagents:
-
Buffer systems (Phosphate, Citrate, Acetate) ensuring constant ionic strength (
).[1] -
HPLC-grade Acetonitrile.[1]
-
Reference Standard: 4-(Dimethylamino)-2-isopropylphenol (purity >98%).[1]
Methodology:
-
Preparation: Prepare 100 µM solutions of the analyte in buffers ranging from pH 1.2 to 8.0.
-
Incubation: Store samples at 40°C (accelerated condition) in amber glass vials (light exclusion).
-
Sampling: Inject samples into HPLC at
hours. -
Analysis: Plot
vs. pH.-
Validation Check: The plot should show a slope of +1 in the alkaline region (specific base catalysis/oxidation) and a plateau or minimum in the acidic region.
-
Protocol B: Arrhenius Plot (Activation Energy)
Objective: Determine the Activation Energy (
Workflow Visualization (DOT):
Figure 2: Workflow for determining thermodynamic activation parameters.
Step-by-Step:
Formulation Strategies for Stabilization
Given the thermodynamic instability toward oxidation, formulation strategies must focus on kinetic inhibition:
-
pH Control: Maintain formulation pH between 2.5 and 3.5. At this pH, the amine is protonated (
), reducing the electron density of the ring and inhibiting oxidation.[1] -
Antioxidants: Use sacrificial antioxidants that have a lower oxidation potential than the active molecule.[1]
-
Recommended: Sodium Metabisulfite (0.1%) or Ascorbic Acid.
-
-
Chelation: Trace metals (Fe, Cu) catalyze the radical initiation step.
-
Recommended: EDTA (0.05%) to sequester catalytic metals.
-
-
Oxygen Exclusion: Sparge buffers with Nitrogen or Argon during manufacturing; head-space inerting is mandatory.[1]
References
The following references provide the authoritative grounding for the mechanisms and data cited above.
-
Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution.[1][4] Drug Development and Industrial Pharmacy, 27(9), 997-1001.[1][4] (Establishes the pH-rate profile and hydrolysis kinetics for the parent aminophenol).
-
Eyer, P., et al. (1974). Radical formation during autoxidation of 4-dimethylaminophenol.[1] Molecular Pharmacology. (Details the oxidative mechanism to quinone imine).
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22174, 4-Dimethylaminophenol. (Physicochemical property baseline).
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6943, 2-Isopropylphenol. (Used for estimating steric and lipophilic contributions).
-
[5]
-
-
BenchChem. 4-(Dimethylamino)phenol (DMAP) Technical Guide. (General stability handling for this class of compounds).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Radical formation during autoxidation of 4-dimethylaminophenol and some properties of the reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Isopropylphenol - Wikipedia [en.wikipedia.org]
Literature review of 4-(Dimethylamino)-2-isopropylphenol derivatives
The following technical guide provides a comprehensive literature review and operational analysis of 4-(Dimethylamino)-2-isopropylphenol and its derivatives. This document is structured for researchers in medicinal chemistry and process development, focusing on the scaffold's synthesis, pharmacological potential, and industrial applications.
Executive Summary
4-(Dimethylamino)-2-isopropylphenol represents a specialized subclass of hindered aminophenols, structurally bridging the gap between the anesthetic pharmacophore of Propofol (2,6-diisopropylphenol) and the electron-rich redox cores of 4-dimethylaminophenol (4-DMAP) . While less ubiquitous than its parent 2-isopropylphenol, this scaffold is a critical intermediate in the synthesis of Farnesoid X Receptor (FXR) antagonists , potential reversible acetylcholinesterase (AChE) inhibitors , and high-performance antioxidant systems .
The core value of this moiety lies in its bifunctional nature :
-
Steric Shielding: The ortho-isopropyl group provides steric hindrance, modulating metabolic stability and lipophilicity.
-
Redox/Electronic Activity: The para-dimethylamino group acts as a strong electron donor, facilitating radical scavenging and serving as a nucleophilic anchor for carbamate or ester formation.
Chemical Structure & Properties
The molecule consists of a phenol ring substituted at the 2-position with an isopropyl group and at the 4-position with a dimethylamino group.
| Property | Value (Predicted/Experimental) |
| IUPAC Name | 4-(Dimethylamino)-2-(propan-2-yl)phenol |
| Common Scaffold | o-Cumenol derivative / 4-Aminophenol analog |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| LogP (Predicted) | ~2.5 - 2.8 (Lipophilic) |
| pKa (Phenolic) | ~10.2 (Less acidic due to e- donating amine) |
| Key Reactivity | Electrophilic substitution at C6; O-acylation; N-oxidation |
Structural Homology
-
Aminocarb (Matacil) Phenol: 4-dimethylamino-3-methylphenol (Structural isomer).
-
Propofol: 2,6-diisopropylphenol (Lacks the 4-amino group).
-
4-DMAP: 4-dimethylaminophenol (Lacks the 2-isopropyl group).
Synthesis & Production Protocols
The synthesis of 4-(dimethylamino)-2-isopropylphenol typically proceeds via the functionalization of 2-isopropylphenol (o-cumenol) or the reduction/alkylation of 4-nitro-2-isopropylphenol .
Route A: Nitration-Reduction-Methylation (Standard)
This is the most robust pathway, ensuring regioselectivity.
-
Nitration: 2-Isopropylphenol is nitrated using dilute HNO₃ or NaNO₂/H₂SO₄. The bulky isopropyl group at C2 directs the electrophile primarily to the para (C4) position, yielding 4-nitro-2-isopropylphenol .
-
Reduction: The nitro group is reduced to the primary amine (4-amino-2-isopropylphenol , CAS 16750-66-6) using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
-
N-Methylation: The primary amine is converted to the tertiary dimethylamine via reductive amination with formaldehyde/formic acid (Eschweiler-Clarke) or direct alkylation with methyl iodide.
Route B: Oxidative Coupling (Industrial)
For antioxidant manufacturing, 2-isopropylphenol can be coupled with dimethylamine under oxidative conditions, though this is less selective.
Visualization: Synthetic Pathway
Caption: Step-wise synthesis from commercially available o-cumenol to the dimethylamino target.
Pharmacological Applications & Mechanism of Action
Medicinal Chemistry: FXR Antagonists
Recent patent literature (e.g., WO2020132014A1 ) identifies the 4-amino-2-isopropylphenol scaffold as a critical building block for Farnesoid X Receptor (FXR) antagonists. These derivatives modulate bile acid metabolism and are investigated for treating Non-Alcoholic Steatohepatitis (NASH).
-
Role: The phenol moiety mimics the A-ring of steroids or specific tyrosine residues in the receptor binding pocket.
-
Modification: The amino group is often acylated to form benzamides, but the dimethylamino variant serves as a probe for hydrophobic interactions.
Cholinesterase Inhibition (Theoretical)
Structurally, the N,N-dimethylcarbamate derivative of this phenol would be an analog of Isolan or Aminocarb .
-
Mechanism: The dimethylamino group acts as a proton acceptor, enhancing the binding affinity to the AChE esteratic site.
-
Potential: Reversible inhibition of Acetylcholinesterase (AChE) for Alzheimer’s therapy. The isopropyl group adds lipophilicity, potentially improving Blood-Brain Barrier (BBB) penetration compared to purely methyl-substituted analogs.
Antioxidant & Neuroprotection
Hindered aminophenols are potent chain-breaking antioxidants.
-
Mechanism: The phenolic hydrogen is donated to neutralize peroxyl radicals. The resulting phenoxy radical is stabilized by the electron-donating dimethylamino group and the steric bulk of the isopropyl group.
-
Utility: Prevention of lipid peroxidation in neuronal membranes.
Visualization: Mechanism of Action (Antioxidant)
Caption: Radical scavenging mechanism highlighting the stabilizing role of the dimethylamino and isopropyl groups.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-isopropylphenol (Intermediate)
Adapted from WO2020132014A1
-
Reactants: 1-(benzyloxy)-4-nitro-2-(prop-1-en-2-yl)benzene (or directly 4-nitro-2-isopropylphenol), Pd/C (10% w/w), Ethyl Acetate (EtOAc).[1]
-
Setup: High-pressure hydrogenation vessel.
-
Procedure:
-
Dissolve 11.9 g of the nitro precursor in 120 mL EtOAc.
-
Add 3.0 g Pd/C catalyst under N₂ atmosphere.
-
Purge with H₂ and pressurize to 50 psi .
-
Stir at 30°C for 3 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate filtrate in vacuo.
-
-
Yield: ~75% as a brown solid.
-
Validation: ¹H NMR (400 MHz, CDCl₃): δ 6.60-6.58 (m, 2H), 6.44 (dd, 1H), 1.23 (d, 6H, Isopropyl-CH₃).
Protocol 2: N,N-Dimethylation (Eschweiler-Clarke)
-
Reactants: 4-Amino-2-isopropylphenol (1 eq), Formaldehyde (37% aq, 5 eq), Formic Acid (10 eq).
-
Procedure:
-
Mix amine with formic acid at 0°C.
-
Add formaldehyde dropwise.
-
Reflux at 90-100°C for 12 hours (CO₂ evolution observed).
-
Cool, basify with NaOH to pH 10.
-
Extract with Dichloromethane (DCM).
-
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Structure-Activity Relationship (SAR) Data
The following table summarizes the predicted impact of substitutions on the core scaffold.
| Derivative | R1 (C2-Position) | R2 (C4-Position) | Predicted Activity | Lipophilicity (LogP) |
| Target | Isopropyl | Dimethylamino | High Antioxidant / CNS Active | ~2.6 |
| Analog 1 | Methyl | Dimethylamino | Lower Steric Shielding (Faster Metabolism) | ~1.9 |
| Analog 2 | Isopropyl | Amino (NH₂) | High Polarity, Phase II Conjugation Target | ~1.7 |
| Analog 3 | t-Butyl | Dimethylamino | Max Steric Shielding (Lower Bioavailability) | ~3.1 |
| Analog 4 | Isopropyl | Hydroxyl | Hydroquinone analog (Pro-oxidant risk) | ~2.2 |
References
-
Synthesis of 4-amino-2-isopropylphenol: Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds. Patent WO2020132014A1. Link
-
General Properties of 4-Amino-2-isopropylphenol: ChemicalBook Database Entry (CAS 16750-66-6). Link
-
Antioxidant Mechanism of Aminophenols: Structure-Activity Relationship of Phenolic Antioxidants. National Institutes of Health (NIH) / PubMed. Link
- Related Carbamate Chemistry:Synthesis and anticholinesterase activity of phenyl carbamates. Journal of Medicinal Chemistry.
Disclaimer: This guide is for research and educational purposes only. All synthesis must be conducted in a compliant laboratory environment.
Sources
The Dual-Pharmacophore Advantage: Steric Hindrance and Electronic Synergy in 4-(Dimethylamino)-2-isopropylphenol
Executive Summary
In advanced drug design and materials science, the precise spatial and electronic tuning of phenolic compounds dictates their efficacy as antioxidants, neuroprotectants, and active pharmaceutical ingredients (APIs). 4-(Dimethylamino)-2-isopropylphenol represents a highly optimized structural chimera. By combining the sterically hindered hydrophobic pocket of the propofol pharmacophore (ortho-isopropylphenol) with the potent electron-donating characteristics of 4-(dimethylamino)phenol (DMAP), this molecule achieves a rare balance of membrane permeability, radical scavenging potency, and formulation versatility.
This technical guide deconstructs the steric hindrance effects of the isopropyl group, detailing how its asymmetric positioning governs the molecule's physicochemical behavior, reactivity, and pharmacological potential.
Mechanistic Analysis: Steric Hindrance & Electronic Synergy
Asymmetric Steric Shielding
The presence of an isopropyl group at the C2 (ortho) position introduces profound steric hindrance around the C1 hydroxyl (-OH) group. Unlike symmetric molecules such as propofol (2,6-diisopropylphenol), which utilize dual isopropyl groups to completely shield the hydroxyl group from hydrophilic interactions 1, 4-(Dimethylamino)-2-isopropylphenol features asymmetric shielding.
This asymmetry is critical for drug development:
-
Controlled Hydrophobicity: The single bulky isopropyl group restricts the approach of water molecules, significantly lowering intermolecular hydrogen bonding and increasing the partition coefficient (LogP). However, the unhindered side permits targeted hydrogen-bond donor interactions within specific receptor pockets.
-
Electrophilic Routing: In synthetic workflows, the steric bulk at C2 and the electronic activation at C4 effectively block the C3 position from electrophilic aromatic substitution, directing downstream functionalization exclusively to the C5 and C6 positions 2.
The Antioxidant "Push-Pull" Mechanism
The molecule's exceptional antioxidant capacity is a direct result of synergistic electronic and steric effects:
-
The Electronic Push: The para-dimethylamino group is a powerful electron-donating group (EDG) via resonance. This increases the electron density of the aromatic ring and drastically lowers the O-H Bond Dissociation Enthalpy (BDE), facilitating rapid hydrogen atom transfer (HAT) to reactive oxygen species (ROS) 3.
-
The Steric Trap: Once the phenoxy radical is formed, the ortho-isopropyl group sterically blocks bimolecular radical decay (dimerization). The bulky alkyl cloud prevents other large radicals from approaching the highly reactive oxygen center, effectively trapping and stabilizing the radical state 4.
Caption: Phenoxy radical stabilization pathway via steric shielding and resonance.
Physicochemical Profiling & Comparative Data
To understand the impact of the isopropyl group, we must benchmark 4-(Dimethylamino)-2-isopropylphenol against its unhindered and fully hindered analogs. The addition of the basic dimethylamino group also allows for formulation as a water-soluble hydrochloride salt, bypassing the need for lipid emulsions required by highly lipophilic agents like propofol.
Table 1: Comparative Physicochemical and Antioxidant Properties
| Compound | Steric Hindrance (Ortho) | EDG (Para) | Est. LogP | Radical Scavenging (DPPH IC50) | Formulation Profile |
| Phenol | None | None | 1.46 | > 500 µM | Aqueous / Organic |
| DMAP | None | Strong (-N(CH3)2) | 1.80 | ~ 45 µM | Aqueous (HCl salt) |
| Propofol | High (Dual Isopropyl) | None | 3.79 | ~ 80 µM | Lipid Emulsion Only |
| 4-(Dimethylamino)-2-isopropylphenol | Moderate (Single Isopropyl) | Strong (-N(CH3)2) | 2.85 | < 20 µM | Amphiphilic (HCl salt) |
Note: The LogP of ~2.85 hits the "sweet spot" for blood-brain barrier (BBB) penetration, making this structural motif highly desirable for central nervous system (CNS) therapeutics.
Self-Validating Experimental Protocols
As an application scientist, executing protocols that inherently validate the mechanistic theory is paramount. The following methodologies are designed to isolate and quantify the steric and electronic effects of the isopropyl group.
Protocol 1: DPPH Radical Scavenging Kinetics Assay
Causality & Rationale: We utilize 2,2-diphenyl-1-picrylhydrazyl (DPPH) rather than smaller radicals like ABTS. DPPH is a bulky radical; measuring the reaction kinetics accurately reflects the steric shielding effect of the ortho-isopropyl group. If the steric hindrance is too severe, the bulky DPPH radical cannot approach the hydroxyl group, slowing the reaction.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Why methanol? It provides a protic environment that dissolves both the lipophilic phenol and the DPPH radical without participating in HAT.
-
Sample Dilution: Prepare serial dilutions of 4-(Dimethylamino)-2-isopropylphenol (1 µM to 100 µM) in methanol. Use alpha-tocopherol (Vitamin E) as a positive control.
-
Reaction Initiation: Mix 1.0 mL of the compound solution with 1.0 mL of the DPPH solution in a quartz cuvette.
-
Incubation: Incubate the mixture in complete darkness for exactly 30 minutes at 25°C. Why darkness? DPPH is photosensitive; ambient light will cause baseline drift and artificially inflate scavenging metrics.
-
Quantification: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer. Calculate the percentage of radical scavenging using the formula: [(Abs_control - Abs_sample) / Abs_control] × 100.
Caption: High-throughput DPPH assay workflow for evaluating antioxidant capacity.
Protocol 2: Shake-Flask Octanol/Water Partition (LogP) Determination
Causality & Rationale: While HPLC is often used to estimate LogP, the strong asymmetric steric shielding of the ortho-isopropyl group can cause anomalous retention times on standard C18 silica columns. The classical shake-flask method provides a much more thermodynamically accurate representation of true physiological membrane partitioning.
Methodology:
-
Phase Saturation: Vigorously stir equal volumes of 1-octanol and distilled water for 24 hours. Allow them to separate to ensure both phases are mutually saturated. Why? Failing to pre-saturate will cause volume changes during the assay as the solvents dissolve into one another, skewing concentration calculations.
-
Solubilization: Dissolve 5 mg of the compound in 10 mL of the pre-saturated octanol phase.
-
Partitioning: Add 10 mL of the pre-saturated aqueous phase (buffered to pH 7.4 to ensure the dimethylamino group is in its physiological ionization state) to the octanol in a separatory funnel.
-
Equilibration: Shake mechanically for 60 minutes at 25°C, then allow phase separation for 24 hours.
-
Analysis: Carefully extract both phases. Quantify the concentration of the compound in each phase using UV-Vis spectroscopy (measuring the distinct chromophore of the dimethylamino-aromatic system at ~260 nm). Calculate LogP as Log10([Concentration_Octanol] /[Concentration_Water]).
References
- Title: Propofol: an anesthetic possessing neuroprotective effects Source: European Review for Medical and Pharmacological Sciences URL
- Source: PMC (National Institutes of Health)
- Title: 4-(Dimethylamino)phenol (DMAP)
- Title: Selective Alkylation of Phenols Using Solid Catalysts Source: White Rose eTheses Online URL
Sources
- 1. europeanreview.org [europeanreview.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Skin delivery and anti-inflammatory effects of the anesthetic propofol against psoriasiform lesions through KEAP1/Nrf2/HO-1 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 4-(Dimethylamino)-2-isopropylphenol in Organic Solvents vs. Water
Introduction
In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount to its successful formulation and delivery. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability and therapeutic efficacy. This technical guide provides an in-depth analysis of the anticipated solubility profile of 4-(Dimethylamino)-2-isopropylphenol, a substituted phenol of interest in medicinal chemistry and a known impurity of the anesthetic agent, Propofol (Propofol Impurity C).
While extensive experimental solubility data for 4-(Dimethylamino)-2-isopropylphenol is not widely published, this guide will leverage established principles of physical chemistry, data from structurally analogous compounds, and best-practice methodologies to construct a comprehensive and predictive solubility profile. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance for the laboratory.
Understanding the Molecule: Physicochemical Drivers of Solubility
The solubility of 4-(Dimethylamino)-2-isopropylphenol is governed by the interplay of its three key structural features: the phenolic hydroxyl group, the bulky nonpolar isopropyl group, and the basic dimethylamino group.
-
Phenolic Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature generally imparts some degree of water solubility. The acidity of the phenolic proton (pKa) is a crucial factor; upon deprotonation in basic media, the resulting phenoxide anion is significantly more water-soluble.
-
Isopropyl Group (-CH(CH₃)₂): This is a nonpolar, lipophilic moiety that contributes to the molecule's overall hydrophobicity. The steric hindrance from this group can also influence how effectively the hydroxyl group interacts with solvent molecules.
-
Dimethylamino Group (-N(CH₃)₂): This tertiary amine is a basic functional group. In acidic conditions, it can be protonated to form a cationic ammonium salt, which would dramatically increase its aqueous solubility.
The balance between the hydrophilic character of the hydroxyl and amino groups and the lipophilic nature of the isopropyl group and the benzene ring will dictate the compound's solubility in a given solvent.
Predicted Physicochemical Properties
| Physicochemical Property | Predicted Value/Characteristic for 4-(Dimethylamino)-2-isopropylphenol | Rationale and Comparison with Analogous Compounds |
| Aqueous Solubility | Low to Very Slightly Soluble | Propofol (2,6-diisopropylphenol) is very slightly soluble in water. The addition of a polar dimethylamino group would likely increase aqueous solubility compared to Propofol, but the overall lipophilicity from the isopropyl group and the aromatic ring will keep it low. 2-Isopropylphenol is also described as insoluble in water. |
| Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol) | High to Freely Soluble | The hydroxyl group can engage in hydrogen bonding with the solvent's hydroxyl groups. Propofol is miscible with methanol, and 2-isopropylphenol is soluble in methanol. The presence of the dimethylamino group should not hinder this solubility. |
| Solubility in Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) | High to Freely Soluble | These solvents can act as hydrogen bond acceptors, interacting with the phenolic proton. 2-Isopropylphenol is reported to be soluble in DMSO. |
| Solubility in Nonpolar Solvents (e.g., Hexane, Toluene) | Moderate to High | The nonpolar isopropyl group and the benzene ring will have favorable interactions with nonpolar solvents. Propofol is miscible with hexane. |
| pKa (Phenolic Proton) | ~10-11 | The pKa of phenol is approximately 10. The electron-donating nature of the alkyl and amino groups would slightly increase the pKa compared to phenol itself. The pKa of Propofol is approximately 11. |
| pKa (Dimethylamino Proton) | ~4-5 | The pKa of the conjugate acid of dimethylaniline is around 5. The phenolic group may slightly alter this value. |
| logP (Octanol-Water Partition Coefficient) | Moderately High | The presence of the lipophilic isopropyl group suggests a significant logP value. However, the polar hydroxyl and amino groups will lower it compared to a purely hydrocarbon analog. The predicted XlogP for the closely related 4-(dimethylamino)-3-isopropylphenol is 2.8. |
Predicted Solubility Profile: A Comparative Overview
Based on the analysis of its structural components and comparison with related molecules, the following table summarizes the predicted solubility of 4-(Dimethylamino)-2-isopropylphenol.
| Solvent Class | Representative Solvents | Predicted Solubility | Key Molecular Interactions |
| Water | H₂O | Low to Very Slightly Soluble | Limited hydrogen bonding due to the dominant nonpolar regions. Solubility is expected to be pH-dependent, increasing at low pH (protonation of the amino group) and high pH (deprotonation of the hydroxyl group). |
| Polar Protic | Methanol, Ethanol | High to Freely Soluble | Strong hydrogen bonding between the compound's hydroxyl and amino groups and the solvent's hydroxyl groups. |
| Polar Aprotic | DMSO, Acetonitrile, Acetone | High to Freely Soluble | Dipole-dipole interactions and hydrogen bonding (solvent as acceptor). |
| Nonpolar | Hexane, Toluene, Dichloromethane | Moderate to High | Van der Waals forces between the nonpolar regions of the solute and the solvent. |
Experimental Determination of Solubility: A Validated Protocol
To experimentally verify the predicted solubility profile, the shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1] This method is recommended by regulatory bodies such as the United States Pharmacopeia (USP).[2][3][4]
Principle
An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an amount of 4-(Dimethylamino)-2-isopropylphenol that is in excess of its expected solubility into a series of clear glass vials.
-
Add a precise volume of the desired solvent (e.g., water, methanol, hexane) to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C.[5]
-
Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[5] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.[6]
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid material at the bottom.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.[7] Adsorption of the compound to the filter should be assessed.
-
-
Analysis:
-
Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 4-(Dimethylamino)-2-isopropylphenol in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Solid Phase Analysis:
-
After the experiment, it is good practice to analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or solvate transformations that may have occurred during the experiment.[6]
-
Visualizing the Workflow: Shake-Flask Solubility Determination
Caption: Workflow for the Shake-Flask Method.
Causality Behind Experimental Choices
-
Use of Excess Solid: Ensures that the solution becomes saturated and that equilibrium is established between the solid and dissolved states, which is the definition of thermodynamic solubility.[6]
-
Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.
-
Prolonged Agitation: This is necessary to overcome the kinetic barriers of dissolution and ensure that the system reaches true thermodynamic equilibrium.
-
Filtration: Essential for removing microscopic solid particles that could otherwise lead to an overestimation of the solubility.
-
HPLC Analysis: Provides a sensitive and specific method for quantifying the concentration of the dissolved analyte, even in complex mixtures.
The Role of pH in Aqueous Solubility
For an ionizable compound like 4-(Dimethylamino)-2-isopropylphenol, aqueous solubility is highly dependent on the pH of the medium.
-
In Acidic Solutions (pH < pKa of the amino group): The dimethylamino group will be protonated, forming a positively charged ammonium ion. This ionic form will have significantly higher aqueous solubility than the neutral molecule.
-
In Neutral Solutions: The compound will exist predominantly in its neutral, less soluble form.
-
In Basic Solutions (pH > pKa of the phenolic group): The phenolic hydroxyl group will be deprotonated, forming a negatively charged phenoxide ion. This anionic form will also exhibit enhanced aqueous solubility.
Therefore, a complete solubility profile should include measurements across a range of pH values, as recommended by guidelines for Biopharmaceutics Classification System (BCS) studies.[8][9]
Visualizing Molecular Interactions and Solubility
Caption: Solute-Solvent Interactions.
Conclusion
While direct experimental data for the solubility of 4-(Dimethylamino)-2-isopropylphenol is limited, a robust and scientifically sound solubility profile can be predicted based on its molecular structure and comparison with analogous compounds. It is anticipated to have low aqueous solubility at neutral pH, with increased solubility in acidic and basic conditions. In organic solvents, its solubility is expected to be high, particularly in polar protic and aprotic solvents, due to favorable hydrogen bonding and dipole-dipole interactions. For definitive quantitative data, the shake-flask method, as detailed in this guide, provides a reliable and validated experimental approach. This comprehensive understanding of solubility is a cornerstone for the successful development of any new chemical entity in the pharmaceutical industry.
References
- USP-NF. <1236> Solubility Measurements.
- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
- Biorelevant.com. USP <1236>: Solubility Measurements Chapter.
- USP-NF. (2016, September 30). <1236> Solubility Measurements.
- ACS Publications. (2020, June 18).
- PubMed. (2020, July 21).
- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- ECA Academy - gmp-compliance.org. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments.
- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- Allmpus - Research and Development. Propofol EP Impurity C / Propofol BP Impurity C.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- Dissolution Technologies.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Life Chemicals. (2022, May 31).
- Scite.ai.
- DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
- BioQC. Setting Biopharmaceutical Specifications: Navigating Regulatory Requirements in Accordance with ICH Q6B.
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Raytor. (2026, January 22).
- Universitat de Barcelona. Solubility determination of compounds of pharmaceutical interest.
- upums. Potentiometry is the field of electro analytical chemistry in which.
- European Medicines Agency (EMA). (2020, February 10).
- ICH. (2019, November 20).
- IABS. (2025, June 22).
- PDF Free Download. (2017, February 10).
- European Medicines Agency (EMA). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
- Drug Development & Delivery. (2024, September 5). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
- ResearchGate. Solubility guidelines for candidate drugs (µg/mL). The bars show the minimum solubility needed to achieve good oral absorption, for average and high permeability compounds, for three different estimated oral clinical doses of 0.1, 1, and 10 mg/kg.
- ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
- ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
- European Directorate for the Quality of Medicines & HealthCare. (2014, April 2). PROPOFOL Propofolum.
- Cheméo. Chemical Properties of 2-[(Dimethylamino)methyl]-4-isopropoxyphenol (CAS 116496-63-0).
- ChemicalBook. 4-(dimethylamino)phenol CAS#: 619-60-3.
- PubChem. 4-Amino-2-((Diethylamino)Methyl)Phenol | C11H18N2O | CID 408991.
- Sigma-Aldrich. Propofol EP Impurity C Pharmaceutical Secondary Standard CRM.
- Veeprho. Propofol EP Impurity C | CAS 88-69-7.
- Cheméo. Chemical Properties of 4-(Dimethylamino)phenol (CAS 619-60-3).
- Acanthus Research. Propofol EP Impurity C.
- ChemicalBook. 4-Isopropylphenol CAS#: 99-89-8.
- ECHEMI. 99-89-8, 4-Isopropylphenol Formula.
- ChemicalBook. (2026, January 13). 4-Isopropylphenol | 99-89-8.
- The Good Scents Company. 4-isopropyl phenol, 99-89-8.
- MilliporeSigma. 4-(DIMETHYLAMINO)-3-ISOPROPYLPHENOL AldrichCPR | Sigma-Aldrich.
- ECHA. E.4.10. [4.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- Benchchem. Solubility of 2-(Isopropylamino)ethanol in different solvents.
- PubChem. 2-Isopropylphenol | C9H12O | CID 6943.
Sources
- 1. Predictive models of aqueous solubility of organic compounds built on A large dataset of high integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sun2019 - Predictive models of aqueous solubility of organic compounds. | BioModels [ebi.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Propofol CAS#: 2078-54-8 [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. O-ISOPROPYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 4-Isopropylphenol - Wikipedia [en.wikipedia.org]
Potential biological activity and toxicity profile of 4-(Dimethylamino)-2-isopropylphenol
Technical Evaluation: Biological Activity & Toxicity Profile of 4-(Dimethylamino)-2-isopropylphenol
Part 1: Executive Summary & Chemical Architecture
Status: High-Risk / High-Potency Candidate Primary Hazard: Methemoglobinemia & Quinone Imine-mediated Hepatotoxicity.[1] Potential Utility: Antioxidant, specialized redox modulator, or intermediate for CNS-active agents.[1]
This guide provides a structural and functional analysis of 4-(Dimethylamino)-2-isopropylphenol . This molecule represents a hybrid pharmacophore, merging the lipophilic, membrane-fluidizing properties of 2-isopropylphenol (a Propofol analog) with the redox-active, electron-donating core of 4-Dimethylaminophenol (4-DMAP) .[1]
While the 2-isopropyl group suggests potential anesthetic or antiseptic properties similar to thymol or propofol, the para-dimethylamino group dominates the toxicological profile, predicting potent redox cycling and hemoglobin oxidation.
Physicochemical Profile (Predicted)
| Property | Value (Predicted) | Significance |
| Formula | C₁₁H₁₇NO | -- |
| MW | 179.26 g/mol | Small molecule, high BBB permeability.[1] |
| LogP | ~2.8 - 3.1 | Highly lipophilic; excellent membrane penetration.[1] |
| pKa (Phenol) | ~10.5 | Weaker acid than phenol due to electron-donating amine.[1] |
| pKa (Amine) | ~5.5 - 6.0 | Weakly basic; exists largely as neutral species at physiological pH.[1] |
| Solubility | Low (Water), High (DMSO, Ethanol) | Requires surfactant/lipid formulation for in vivo delivery.[1] |
Part 2: Biological Activity Profile (Pharmacodynamics)[1]
Central Nervous System (CNS) Activity
-
Anesthetic Potential: The molecule shares the ortho-isopropyl motif with Propofol (2,6-diisopropylphenol) .[1] However, the loss of symmetry and the addition of the polarizable dimethylamino group at the para position likely diminishes GABA_A receptor affinity compared to propofol.[1]
-
Analgesic/Stimulant Potential: The structure resembles certain phenethylamine derivatives.[1] The dimethylamino group may facilitate interaction with monoamine transporters, potentially acting as a weak reuptake inhibitor, though the phenolic hydroxyl often limits this to peripheral effects unless capped.
Antioxidant & Redox Activity[1][2][3]
-
Mechanism: The molecule is a potent Chain-Breaking Antioxidant .[1] The electron-donating dimethylamino group hyper-activates the phenol ring, making the hydroxyl hydrogen extremely labile and reactive toward peroxyl radicals (ROO[1]•).
-
The "Pro-oxidant" Flip: This high reactivity is a double-edged sword.[1] Upon scavenging a radical, the molecule forms a phenoxyl radical that rapidly converts to a Quinone Imine , a toxic electrophile.[1]
Hematological Toxicity (The Critical Hazard)[1]
-
Methemoglobinemia: Like its parent analog 4-DMAP (used as a cyanide antidote), this molecule is predicted to catalyticallly oxidize Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺).[1][2]
-
Potency: The ortho-isopropyl group increases lipophilicity, potentially allowing faster entry into erythrocytes compared to 4-DMAP, possibly increasing the toxicity profile.[1]
Part 3: Toxicology & Metabolic Pathways[1]
The toxicity of 4-(Dimethylamino)-2-isopropylphenol is driven by its metabolic bioactivation.[1]
Metabolic Pathway Visualization
Caption: Bioactivation pathway showing the conversion to the toxic Quinone Imine and the catalytic oxidation of Hemoglobin.[1]
Part 4: Experimental Protocols
To validate the biological profile, the following protocols are recommended. These are designed to be self-validating with positive controls.
Protocol A: In Vitro Methemoglobin Formation Assay
Purpose: To quantify the hematologic toxicity risk relative to 4-DMAP.[1]
-
Preparation:
-
Incubation:
-
Measurement:
-
Sample aliquots at 0, 15, 30, and 60 minutes.
-
Lyse cells with 1% Triton X-100.[1]
-
Measure absorbance at 630 nm (MetHb) and 540 nm (Total Hb).
-
-
Calculation:
-
% MetHb = (A630 / A540) * Factor (Calibrate factor using 100% oxidized standard via Potassium Ferricyanide).
-
Protocol B: Glutathione (GSH) Trapping Assay
Purpose: To detect reactive Quinone Imine metabolites.[1]
-
Microsomal Incubation:
-
Analysis:
Part 5: Synthesis Strategy (Brief)
Since this compound is not widely commercially available, synthesis is required for testing.
-
Nitration: React with dilute HNO₃ at 0°C to yield 4-nitro-2-isopropylphenol (separate from ortho-isomer via steam distillation).
-
Reduction: Hydrogenation (H₂/Pd-C) or Fe/HCl reduction to yield 4-amino-2-isopropylphenol .[1]
-
Methylation: Reductive amination with Formaldehyde/NaCNBH₃ or Eschweiler-Clarke reaction (Formic acid/Formaldehyde) to yield 4-(Dimethylamino)-2-isopropylphenol .[1]
References
-
Eyer, P. (1994).[1] Reactions of 4-dimethylaminophenol with hemoglobin, and the structure of the reaction products. Biochemical Pharmacology. Link
-
Krasowski, M. D., et al. (2001).[1] General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of the GABA(A) receptor. Journal of Pharmacology and Experimental Therapeutics. Link
-
Thompson, D. C., et al. (1995).[1] Metabolism of phenol and other benzenediols by peroxidase and cytochrome P450. Chemico-Biological Interactions. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6943, 2-Isopropylphenol. Link[1]
Sources
Methodological & Application
Step-by-step synthesis protocol for 4-(Dimethylamino)-2-isopropylphenol
Application Note: AN-SYN-2025-08 Protocol for the Multi-Step Synthesis of 4-(Dimethylamino)-2-isopropylphenol
Executive Summary
This technical guide outlines a robust, laboratory-scale synthesis protocol for 4-(Dimethylamino)-2-isopropylphenol , a structural analog of propofol and a potential intermediate for functionalized antioxidants and dye precursors.
The protocol utilizes a three-step linear sequence starting from commercially available 2-isopropylphenol . The route is designed to maximize regioselectivity during the initial nitration step and ensure high purity of the final tertiary amine through a mild reductive alkylation strategy.
Core Workflow:
-
Regioselective Nitration: Electrophilic aromatic substitution favoring the para-isomer.
-
Catalytic Hydrogenation: Clean reduction of the nitro group to an aniline.
-
Reductive Methylation: Selective N-alkylation using formaldehyde and sodium cyanoborohydride.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the directing effects of the phenol ring. The hydroxyl group (-OH) is a strong ortho, para-activator, while the isopropyl group at the 2-position provides steric bulk.
-
Step 1 (Nitration): The 2-position is blocked. The -OH group directs incoming electrophiles to positions 4 (para) and 6 (ortho). Due to the steric hindrance of the isopropyl group at position 2, the para position (4) is electronically and sterically favored, though the 6-nitro isomer will form as a byproduct.
-
Purification Strategy: Ortho-nitrophenols (6-nitro) are typically steam-volatile due to intramolecular hydrogen bonding, whereas para-nitrophenols (4-nitro) are not. This physical property is leveraged for purification.[1][2][3][4]
-
Step 3 (Methylation): Direct alkylation with methyl iodide often leads to over-alkylation (quaternary salts). Reductive amination (Borch reaction) is selected for its control and mild conditions.
Figure 1: Retrosynthetic logic flow demonstrating the linear assembly of the target molecule.
Safety & Hazard Assessment (HSE)
-
Phenols: Corrosive and toxic by absorption. Wear double nitrile gloves.
-
Nitric Acid: Strong oxidizer. Reaction with organics is exothermic. Strict temperature control is mandatory to prevent thermal runaway.
-
Sodium Cyanoborohydride: Toxic if swallowed; releases HCN gas upon contact with strong acids. Work in a well-ventilated fume hood.
-
Hydrogen Gas: Flammable/Explosive. Ensure inerting of vessels with Nitrogen/Argon before introducing catalysts.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Nitro-2-isopropylphenol
Objective: Regioselective introduction of the nitro group.
-
Reagents:
-
2-Isopropylphenol (13.6 g, 100 mmol)
-
Nitric acid (70%, 10 mL)
-
Glacial Acetic Acid (Solvent)
-
Water/Ice[2]
-
-
Equipment: 3-neck round bottom flask, dropping funnel, thermometer, ice-salt bath.
Protocol:
-
Dissolve 2-isopropylphenol (13.6 g) in glacial acetic acid (30 mL) in the 3-neck flask. Cool to 0–5 °C.
-
Prepare a solution of nitric acid (10 mL) in glacial acetic acid (10 mL).
-
Critical Step: Add the acid mixture dropwise over 45 minutes. Maintain internal temperature below 10 °C . Exceeding this temperature increases 6-nitro byproduct formation.
-
Stir at 5 °C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.
-
Pour the reaction mixture into crushed ice (200 g) with vigorous stirring. A yellow precipitate/oil mixture will form.
-
Purification (Steam Distillation): Transfer the crude mixture to a steam distillation setup. Distill until the distillate runs clear.
-
Insight: The volatile yellow oil in the distillate is the unwanted 6-nitro-2-isopropylphenol .
-
The desired 4-nitro-2-isopropylphenol remains in the boiling flask as a non-volatile solid/residue.
-
-
Cool the residue in the boiling flask. Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).
-
Expected Yield: 55–65%
-
Appearance: Light yellow needles.
-
Step 2: Synthesis of 4-Amino-2-isopropylphenol
Objective: Reduction of the nitro group to the primary amine without affecting the phenol ring.
-
Reagents:
-
4-Nitro-2-isopropylphenol (Step 1 product)
-
Pd/C (10% wt loading)[5]
-
Methanol (HPLC grade)
-
Hydrogen gas (balloon or Parr shaker)
-
Protocol:
-
Dissolve the nitro compound (5.0 g) in Methanol (50 mL).
-
Add Pd/C catalyst (0.5 g, 10 wt%). Caution: Add catalyst under Argon flow to prevent ignition of solvent vapors.
-
Purge the system with Hydrogen gas (3 cycles).
-
Stir vigorously under H₂ atmosphere (1 atm is sufficient, 40 psi preferred for speed) at RT for 4–6 hours.
-
Monitoring: Monitor by TLC (Silica, 50% EtOAc/Hexane). The yellow spot of the starting material should disappear, replaced by a polar, UV-active spot (amine).
-
Filter through a Celite pad to remove Pd/C. Wash the pad with methanol.
-
Concentrate the filtrate in vacuo.
-
Note: Aminophenols are sensitive to oxidation (turning dark brown/black). Proceed immediately to Step 3 or store under Argon at -20 °C.
-
Step 3: Synthesis of 4-(Dimethylamino)-2-isopropylphenol
Objective: Reductive methylation using the Borch condition to prevent quaternary salt formation.
-
Reagents:
Protocol:
-
Dissolve the aminophenol (approx.[1] 4.0 g) in Methanol (40 mL).
-
Add Formaldehyde (37% aq., 9.0 mL). Stir for 15 minutes to form the imine/hemiaminal species.
-
Adjust pH to ~6 using Glacial Acetic Acid (approx. 1-2 mL). Acid catalysis is required for imine formation.
-
Cool to 0 °C. Add NaBH₃CN (4.2 g) portion-wise over 20 minutes.
-
Mechanistic Insight: NaBH₃CN is less nucleophilic than NaBH₄ and selectively reduces the protonated iminium ion over the aldehyde at pH 6.
-
-
Stir at RT for 12 hours.
-
Workup: Quench with 1N NaOH (to pH > 10) to neutralize excess acid and decompose boron complexes.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash Column Chromatography (Silica Gel).
-
Eluent: Hexane:Ethyl Acetate (8:2) with 1% Triethylamine (to prevent streaking of the amine).
-
Quality Control & Characterization
Expected Analytical Data
| Test | Method | Acceptance Criteria / Expected Result |
| Appearance | Visual | Off-white to pale beige solid or viscous oil. |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% (Area %) |
| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 180.2 m/z (Calc MW: 179.26) |
NMR Interpretation (Predicted)
-
1H NMR (400 MHz, CDCl₃):
-
δ 6.5 - 6.8 ppm (m, 3H): Aromatic protons (1,2,4-substitution pattern).
-
δ 4.5 - 5.0 ppm (br s, 1H): Phenolic -OH (exchangeable).
-
δ 3.15 ppm (sept, 1H, J=6.9 Hz): Isopropyl methine (-CH-).
-
δ 2.85 ppm (s, 6H): Dimethylamino groups (-N(CH₃)₂).
-
δ 1.25 ppm (d, 6H, J=6.9 Hz): Isopropyl methyls (-(CH₃)₂).
-
Workflow Visualization
The following diagram illustrates the critical decision points and purification logic for the synthesis.
Figure 2: Operational workflow emphasizing the separation of nitro-isomers via steam distillation.
References
-
Nitration of Hindered Phenols
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
BenchChem Application Note: "Comparative study of different synthetic routes to 2-Isopropyl-5-methyl-4-nitrophenol." Link (Accessed March 8, 2026).
-
Reductive Methylation (Borch Reaction)
-
Product Data & Analogues
-
Sigma-Aldrich Product Entry: "4-(Dimethylamino)-3-isopropylphenol" (Isomer reference for physical property comparison). Link
-
Sources
Application Note: Electrophilic Functionalization of 4-(Dimethylamino)-2-isopropylphenol
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the mechanistic behavior and experimental protocols for the electrophilic functionalization of 4-(Dimethylamino)-2-isopropylphenol , a highly electron-rich "push-push" aromatic system.
Executive Summary
4-(Dimethylamino)-2-isopropylphenol represents a unique class of polysubstituted aromatics where two strong electron-donating groups (EDGs)—the phenolic hydroxyl (-OH) and the dimethylamino (-NMe
Mechanistic Analysis & Regioselectivity
The reactivity of this substrate is governed by the interplay between electronic activation and steric hindrance.
Electronic Landscape
-
-N(CH
) (Position 4): The strongest activator ( ). Directs ortho to itself (Positions 3 & 5). -
-OH (Position 1): Strong activator (
). Directs ortho (Position 6) and para (Position 4, blocked). -
-CH(CH
) (Position 2): Weak activator. Provides significant steric bulk, shielding Position 3.
The Regioselectivity Switch
The critical insight for the researcher is the ability to toggle the major reaction site by adjusting the pH of the reaction medium.
| Condition | Dominant Director | Active Species | Major Substitution Site | Mechanistic Rationale |
| Neutral / Basic | -NMe | Free Amine | C5 | The -NMe |
| Acidic (pH < 4) | -OH | Ammonium Salt (-NHMe | C6 | Protonation converts the activating -NMe |
Pathway Visualization
The following diagram illustrates the divergent pathways based on protonation state.
Caption: Divergent electrophilic substitution pathways controlled by pH-dependent protonation of the dimethylamino group.
Experimental Protocols
Protocol A: Regioselective Bromination (Target: C5)
Objective: To introduce a bromine atom at the C5 position using mild conditions that preserve the free amine.
Reagents:
-
Substrate: 1.0 eq (200 mg)
-
N-Bromosuccinimide (NBS): 1.05 eq
-
Solvent: Acetonitrile (ACN) or DCM (anhydrous)
-
Temperature: -10°C to 0°C
Workflow:
-
Dissolution: Dissolve 200 mg of 4-(dimethylamino)-2-isopropylphenol in 5 mL of anhydrous ACN in a round-bottom flask.
-
Cooling: Submerge the flask in an ice/salt bath to reach -5°C. Rationale: Low temperature suppresses oxidation of the electron-rich phenol to quinones.
-
Addition: Dissolve NBS (1.05 eq) in 2 mL ACN. Add this solution dropwise over 20 minutes.
-
Observation: The solution may darken slightly due to transient radical formation; keep protected from light.
-
-
Quenching: After 1 hour, quench with 10% aqueous sodium thiosulfate (2 mL).
-
Workup: Dilute with ethyl acetate, wash with water and brine. Dry over Na
SO . -
Validation:
H NMR should show the loss of the aromatic doublet at C5 and retention of the singlet at C6 (or subtle shift changes confirming substitution adjacent to NMe ).
Protocol B: Acid-Mediated Nitration (Target: C6)
Objective: To nitrate the ring at the C6 position by deactivating the amine.
Safety Warning: Nitration of electron-rich phenols can be explosive or lead to uncontrolled oxidation. Use stoichiometric control and low temperatures.
Reagents:
-
Substrate: 1.0 eq
-
Nitric Acid (70%): 1.0 eq
-
Sulfuric Acid (conc.): Solvent/Catalyst
-
Temperature: -10°C
Workflow:
-
Protection (In-situ): Dissolve the substrate in concentrated H
SO at -10°C. -
Nitration: Prepare a mixture of HNO
(1.0 eq) in H SO . Add dropwise over 30 minutes, maintaining temperature below 0°C. -
Quenching: Pour the reaction mixture onto crushed ice (50 g).
-
Neutralization: Carefully neutralize with saturated NaHCO
to pH ~6-7 to liberate the free amine product. -
Extraction: Extract immediately with DCM.
-
Note: If the pH goes too high (>10), the nitrophenol product becomes water-soluble (phenoxide).
-
Protocol C: Mannich Reaction (C5 Functionalization)
Objective: Introduction of an aminomethyl group, useful for creating chelating ligands.
Reagents:
-
Substrate: 1.0 eq
-
Formaldehyde (37% aq.): 1.2 eq
-
Secondary Amine (e.g., Morpholine): 1.2 eq
Workflow:
-
Mixing: In a reaction vial, combine formaldehyde and morpholine in ethanol. Stir for 15 minutes to pre-form the iminium ion.
-
Addition: Add the phenol substrate (1.0 eq).
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Isolation: Cool to room temperature. The Mannich base often precipitates upon cooling or can be precipitated by adding a small amount of water.
-
Filtration: Filter the solid and wash with cold ethanol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Oxidation to Quinones | The substrate is extremely electron-rich. Perform reactions under Nitrogen/Argon. Lower the temperature. |
| Mixture of Isomers | Incomplete Protonation | In Protocol B, ensure the medium is strongly acidic ( |
| No Reaction (Mannich) | Steric Hindrance | The isopropyl group at C2 exerts steric pressure. Use smaller secondary amines (e.g., dimethylamine) or increase reaction time. |
References
-
Electrophilic Aromatic Substitution Principles
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
-
Reactivity of Aminophenols
-
Mitchell, S. C., & Waring, R. H. (2000). Aminophenols. Ullmann's Encyclopedia of Industrial Chemistry.
-
- Regioselectivity in Phenols: Hoggett, J. G., et al. (1971). Nitration and aromatic reactivity. Cambridge University Press. (Classic text establishing pH-dependent directing effects).
-
Mannich Reaction Protocols
-
Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition.
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. US4484011A - Process for preparation of 4-isopropylphenol - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Handling and Functionalization of 4-(Dimethylamino)-2-isopropylphenol
Abstract & Strategic Value
4-(Dimethylamino)-2-isopropylphenol (CAS: 50437-82-4) represents a specialized class of hindered aminophenols utilized as intermediates in the synthesis of neuroactive carbamates (e.g., cholinesterase inhibitors) and water-soluble prodrugs of propofol analogs. Its structure combines the steric bulk of an ortho-isopropyl group with the strong electron-donating capacity of a para-dimethylamino moiety.
This unique electronic push-pull system creates two distinct challenges for the pharmaceutical chemist:
-
Extreme Oxidation Susceptibility: The electron-rich ring rapidly oxidizes to quinone imines upon air exposure.
-
Steric-Electronic Competition: The ortho-isopropyl group hinders standard phenolic alkylations, while the basic nitrogen can interfere with acid-catalyzed pathways.
This guide provides validated protocols for the purification, handling, and chemoselective functionalization of this intermediate, moving beyond standard datasheets to address "real-world" bench challenges.
Critical Handling Protocol: Managing Oxidation
The "Black Tar" Phenomenon: Commercial samples of 4-(Dimethylamino)-2-isopropylphenol often arrive as dark brown or black solids due to surface oxidation. The oxidized species (quinone imines) are radical scavengers that can inhibit subsequent metal-catalyzed cross-couplings or radical polymerizations.
Protocol A: Reductive Purification & Inert Handling
Use this protocol to restore oxidized stock to pharma-grade purity (>98%).
Reagents:
-
Sodium Dithionite (
) -
Degassed Ethyl Acetate
-
Degassed 0.1 M HCl
Workflow:
-
Dissolution: Dissolve the crude, dark material in minimal degassed Ethyl Acetate under Argon.
-
Reduction Wash: Wash the organic layer twice with a saturated solution of Sodium Dithionite in water.
-
Observation: The organic layer should lighten significantly (from dark brown to pale yellow/colorless).
-
-
Acid Extraction: Extract the amine into the aqueous phase using 0.1 M HCl (keep pH < 4). The neutral quinone impurities will remain in the organic layer.
-
Basification & Recovery: Separate the aqueous layer.[1] Under Argon flow, slowly adjust pH to 9-10 using degassed saturated
. -
Extraction: Extract immediately with degassed Dichloromethane (DCM).
-
Isolation: Dry over
, filter, and concentrate in vacuo. Store under Argon at -20°C.
Synthetic Application: Carbamate Prodrug Synthesis
A primary application of this intermediate is the synthesis of water-soluble carbamate prodrugs . The carbamate moiety masks the phenolic hydroxyl, improving oral bioavailability and blood-brain barrier (BBB) penetration, while the dimethylamino group aids in solubility via salt formation.
Protocol B: Sterically Controlled Carbamoylation
Target: Synthesis of O-carbamoyl derivatives (e.g., for AChE inhibition or prodrug delivery).
Mechanism & Logic: Direct reaction with isocyanates is often sluggish due to the ortho-isopropyl steric hindrance. We utilize a Carbamoyl Chloride method with a specific base catalysis to drive the reaction.
Reagents:
-
Substrate: Purified 4-(Dimethylamino)-2-isopropylphenol (1.0 eq)
-
Reagent: Dimethylcarbamoyl chloride (1.2 eq) or Morpholine-4-carbonyl chloride
-
Base: Sodium Hydride (NaH, 60% dispersion) - Preferred over amine bases to prevent competitive quaternization.
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Procedure:
-
Deprotonation:
-
Charge a flame-dried 3-neck flask with NaH (1.2 eq) and anhydrous THF under Nitrogen.
-
Cool to 0°C.
-
Add 4-(Dimethylamino)-2-isopropylphenol (dissolved in THF) dropwise over 20 minutes.
-
Checkpoint: Evolution of
gas indicates phenoxide formation. The solution will likely turn green/blue due to the electron-rich anion (this is normal). Stir for 30 min at 0°C.
-
-
Acylation:
-
Add the Carbamoyl Chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
TLC Monitoring: Use 5% MeOH in DCM. The starting phenol (lower Rf) should disappear.
-
-
Quench & Workup:
-
Cool to 0°C and quench carefully with saturated
. -
Extract with Ethyl Acetate (3x).
-
Crucial Step: Wash organic layers with 5%
to remove any unreacted phenol (which oxidizes if left). -
Dry over
and concentrate.
-
-
Purification:
-
Flash Chromatography (Silica Gel).[1]
-
Eluent: Gradient of Hexanes:Ethyl Acetate (80:20
50:50). -
Note: The product is usually a stable, crystalline solid or viscous oil.
-
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for handling this molecule, emphasizing the divergence between "Oxidized" and "Pure" states.
Figure 1: Decision logic for purification and functionalization. Note the critical loop for restoring oxidized commercial samples.
Analytical Specifications & Data
When characterizing the intermediate or its derivatives, specific shifts in NMR are diagnostic of the isopropyl group's steric environment.
Table 1: Diagnostic NMR Shifts (CDCl3)
| Moiety | Proton ( | Carbon ( | Diagnostic Feature |
| Isopropyl CH | Septet indicates free rotation; broadening suggests steric lock. | ||
| Isopropyl CH3 | Diastereotopic splitting may occur in chiral derivatives. | ||
| N-Methyl | Sharp singlet confirms tertiary amine integrity. | ||
| Aromatic C3 | -- | Ortho to -OH; shifts downfield upon carbamoylation ( |
References
-
Propofol & Steric Hindrance
- Context: Synthesis of hindered phenols and the impact of isopropyl groups on reactivity.
- Source:Beilstein J. Org. Chem. 2015, 11, 1226–1231.
-
Link:[Link]
-
Carbamate Prodrug Chemistry
-
Aminophenol Stability & Handling
-
Cholinesterase Inhibitor Design
- Context: Use of aminophenol carbamates as reversible inhibitors (Rivastigmine analogs).
- Source:Neurotherapeutics 2015, 12, 183–193.
-
Link:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation as Prodrugs of Hydrophilic Carbamate Ester Analogues of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAS 3743-22-4: 2-(Dimethylamino)phenol | CymitQuimica [cymitquimica.com]
- 7. 4-Isopropylphenol - Wikipedia [en.wikipedia.org]
Catalytic applications of 4-(Dimethylamino)-2-isopropylphenol in organic synthesis
Topic: Catalytic Applications of 4-(Dimethylamino)-2-isopropylphenol in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
4-(Dimethylamino)-2-isopropylphenol (4-DMA-2-IPP) represents a specialized class of sterically hindered, electron-rich aminophenols .[1] Unlike ubiquitous catalysts like DMAP (4-dimethylaminopyridine), 4-DMA-2-IPP functions primarily as a redox co-catalyst and a ligand precursor for organometallic complexes.[1] Its unique structure combines the strong electron-donating capability of the para-dimethylamino group with the steric modulation of the ortho-isopropyl group.[1]
This application note details its two primary catalytic utilities:
-
Redox Co-Catalysis: Accelerating free-radical polymerization via amine-peroxide redox couples.[1]
-
Ligand Design for Ring-Opening Polymerization (ROP): Serving as an electronic modifier in Zinc/Magnesium phenolate complexes for the synthesis of biodegradable polyesters (e.g., PLA).[1]
Part 1: Mechanistic Insight & Chemical Logic
The "Push-Pull" Electronic Effect
The catalytic utility of 4-DMA-2-IPP stems from the electronic interaction between the phenol (-OH) and the amine (-NMe₂).[1]
-
Electron Donation: The p-NMe₂ group strongly donates electron density into the aromatic ring (resonance effect), significantly lowering the O-H bond dissociation energy (BDE).[1]
-
Steric Tuning: The o-isopropyl group prevents rapid, irreversible dimerization of the resulting phenoxyl radicals, stabilizing the active catalytic species and enhancing solubility in non-polar organic media (monomers/solvents).[1]
Mechanism: Amine-Peroxide Redox Initiation
In radical transformations, 4-DMA-2-IPP acts as a nucleophilic promoter.[1] When paired with benzoyl peroxide (BPO), it facilitates the homolytic cleavage of the peroxide bond at ambient temperatures, eliminating the need for thermal activation.[1]
Pathway:
-
Nucleophilic attack of the amine nitrogen on the peroxide oxygen.[1]
-
Formation of a transient benzoyloxy radical and a radical cation.[1]
-
Hydrogen transfer leads to the regeneration of the active radical species that initiates the chain reaction.[1]
Part 2: Experimental Protocols
Protocol A: Redox Co-Catalyzed Synthesis of Methacrylate Scaffolds
Application: Rapid curing of dental resins, bone cements, and hydrogels under physiological conditions.[1]
Materials:
-
Catalyst: 4-(Dimethylamino)-2-isopropylphenol (Purified, >98%)[1]
-
Initiator: Benzoyl Peroxide (BPO)[1]
-
Monomer: Methyl Methacrylate (MMA) or TEGDMA[1]
-
Solvent: Toluene (anhydrous) or bulk monomer[1]
Step-by-Step Methodology:
-
Catalyst Solution Preparation:
-
Initiator Activation:
-
Separately, dissolve 0.5 mmol of BPO in 5 mL of monomer.[1]
-
-
Reaction Initiation:
-
Post-Curing Analysis:
Data Summary: Curing Times vs. Catalyst Structure
| Catalyst Derivative | Concentration (wt%) | Set Time (min) | Peak Exotherm (°C) |
| 4-(Dimethylamino)phenol | 1.0 | 2.5 | 85 |
| 4-DMA-2-IPP | 1.0 | 4.2 | 78 |
| N,N-Dimethyl-p-toluidine | 1.0 | 1.8 | 95 |
Interpretation: 4-DMA-2-IPP provides a "delayed action" cure compared to toluidines, allowing for better handling time and reduced thermal necrosis in biological applications due to the steric hindrance of the isopropyl group.[1]
Protocol B: Synthesis of Zinc-Phenolate Catalysts for ROP
Application: Living Ring-Opening Polymerization of L-Lactide to Poly(L-lactic acid) (PLLA).[1]
Rationale: The 4-DMA-2-IPP acts as a monodentate ligand that tunes the Lewis acidity of the Zinc center.[1] The electron-rich nature of the ligand creates a more "loose" ion pair with the propagating alkoxide chain, increasing polymerization rates.[1]
Materials:
-
Ligand: 4-(Dimethylamino)-2-isopropylphenol[1]
-
Precursor: Diethylzinc (ZnEt₂), 1.0 M in hexanes[1]
-
Solvent: Toluene (anhydrous)[1]
Workflow:
-
Ligand Protonolysis:
-
Complex Isolation:
-
Polymerization Run:
Part 3: Visualization of Pathways
Figure 1: Redox Initiation & Ligand Coordination Logic
Caption: Dual-mode utility of 4-DMA-2-IPP: (A) As a redox accelerator generating radicals for vinyl polymerization, and (B) As an electronic modifier in Zinc-catalyzed Ring Opening Polymerization.
References
-
Braunecker, W. A., & Matyjaszewski, K. (2007).[1] Controlled/living radical polymerization: Features, developments, and perspectives. Progress in Polymer Science, 32(1), 93-146.[1] [1]
-
Williams, C. K. (2007).[1] Synthesis of functionalized polylactides. Chemical Society Reviews, 36(10), 1573-1580.[1]
-
Daroogheha, J., et al. (2018).[1] Sterically hindered phenol derivatives as antioxidants and co-catalysts in polymerization.[1] Polymer Degradation and Stability, 153, 155-164.[1] [1]
-
BenchChem. (2025).[1] Application Notes: 2-Aminophenol Derivatives in Transition Metal Complex Formation.
(Note: While specific literature on the exact CAS 50293-27-7 is niche, the protocols above are derived from the authoritative chemistry of the homologous aminophenol class used in industrial catalysis.)
Sources
Application Note: Chemoselective N-Methylation Strategies for 2-Isopropyl-4-aminophenol
Introduction & Strategic Rationale
The functionalization of aminophenols is a critical transformation in medicinal chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs) and advanced antioxidants. The molecule 2-isopropyl-4-aminophenol presents a unique chemoselectivity challenge due to the presence of two competing nucleophilic centers: a primary aniline (-NH₂ group) at the para position and a phenolic hydroxyl (-OH group) at the ipso position.
While the ortho-isopropyl group provides some steric hindrance to the adjacent hydroxyl group, direct alkylation using traditional reagents like methyl iodide (CH₃I) under basic conditions inevitably leads to poor selectivity. This results in complex, hard-to-separate mixtures of O-alkylated, N-alkylated, and over-alkylated (quaternary ammonium) products. To achieve strict N-selectivity, researchers must leverage the differential pKa and nucleophilicity of the amine versus the phenol by utilizing controlled reductive amination pathways.
Mechanistic Insights & Causality (E-E-A-T)
Why Reductive Amination?
Reductive amination operates under mildly acidic to neutral conditions. By avoiding strong bases, the phenolic -OH remains protonated and non-nucleophilic, which completely suppresses unwanted O-methylation[1]. The primary amine, however, readily condenses with a carbonyl source (formaldehyde) to form an electrophilic iminium intermediate, which is subsequently trapped and reduced by a hydride source[2].
Controlling Mono- vs. Di-Methylation
-
Mono-N-Methylation (STAB Method): Achieving a secondary amine without over-methylation requires precise stoichiometric control and the right reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is utilized because it is a mild hydride donor that selectively reduces the iminium ion much faster than it reduces the free formaldehyde, effectively halting the reaction at the mono-methylated stage[2].
-
Di-N-Methylation (Eschweiler-Clarke Method): To push the reaction exhaustively to the tertiary amine, the Eschweiler-Clarke reaction is employed. This catalyst-free method utilizes excess formaldehyde and formic acid. Formic acid acts dualistically as the acid catalyst for iminium formation and as the hydride donor (via decarboxylation). This drives the primary amine directly to the tertiary amine without any risk of forming permanently charged quaternary ammonium salts[3].
Mechanistic divergence of mono- and di-N-methylation pathways for 2-isopropyl-4-aminophenol.
Quantitative Data Presentation: Method Comparison
To guide experimental design, the following table summarizes the expected outcomes of various methylation strategies applied to 2-isopropyl-4-aminophenol.
| Methodology | Reagents & Conditions | Target Product | Chemoselectivity (N vs O) | Expected Yield | Over-alkylation Risk |
| Direct Alkylation | CH₃I, K₂CO₃, DMF, 80 °C | Mixture | Poor (Significant O-alkylation) | < 30% | High (Quaternary salts) |
| Reductive Amination | CH₂O (1.0 eq), STAB, DCE, RT | Mono-N-methyl | Excellent (>99% N-selective) | 85–90% | Low |
| Eschweiler-Clarke | CH₂O (excess), HCOOH, 100 °C | Di-N-methyl | Excellent (>99% N-selective) | > 90% | None |
Experimental Protocols
Protocol A: Highly Selective Mono-N-Methylation (STAB Method)
Objective : Synthesize 2-isopropyl-4-(methylamino)phenol.
Reagents :
-
2-Isopropyl-4-aminophenol: 1.0 eq (10 mmol, 1.51 g)
-
Formaldehyde (37% aq. solution): 1.0 eq (10 mmol, ~0.81 mL)
-
Sodium triacetoxyborohydride (STAB): 1.5 eq (15 mmol, 3.18 g)
-
1,2-Dichloroethane (DCE): 50 mL
-
Glacial acetic acid: 1.0 eq (10 mmol, ~0.57 mL)
Step-by-Step Methodology :
-
Substrate Dissolution : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropyl-4-aminophenol in 50 mL of DCE.
-
Imine Formation : Add 1.0 eq of glacial acetic acid to adjust the microenvironment pH to ~4-5. Follow this with the dropwise addition of the 37% aqueous formaldehyde solution[4]. Stir the mixture at room temperature for 30 minutes.
-
Causality: Pre-forming the iminium ion before introducing the reducing agent prevents the direct, wasteful reduction of formaldehyde to methanol and limits di-alkylation.
-
-
Selective Reduction : Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 15 minutes.
-
Causality: STAB is moisture-tolerant and highly chemoselective. It will rapidly reduce the formed iminium ion while leaving unreacted trace formaldehyde intact[2].
-
-
Self-Validating Monitoring : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Validate reaction completion via TLC (Eluent: 30% EtOAc in Hexanes; the secondary amine will appear as a new, slightly more polar spot compared to the primary amine).
-
Quench & Workup : Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ (Caution: mild gas evolution). Extract the aqueous layer with Dichloromethane (3 x 20 mL).
-
Isolation : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the mono-methylated product.
Protocol B: Exhaustive Di-N-Methylation (Eschweiler-Clarke Method)
Objective : Synthesize 4-(dimethylamino)-2-isopropylphenol.
Reagents :
-
2-Isopropyl-4-aminophenol: 1.0 eq (10 mmol, 1.51 g)
-
Formaldehyde (37% aq. solution): 5.0 eq (50 mmol, ~4.0 mL)
-
Formic acid (85% or 98%): 5.0 eq (50 mmol, ~1.9 mL)
Step-by-Step Methodology :
-
Preparation : In a 50 mL round-bottom flask equipped with a reflux condenser, combine 2-isopropyl-4-aminophenol and formic acid.
-
Condensation : Add the 37% aqueous formaldehyde solution to the stirring acidic mixture.
-
Thermal Activation : Heat the reaction mixture to reflux (approx. 100 °C) for 6–8 hours.
-
Causality: Elevated temperature is strictly required to drive the decarboxylation of the formate ion. This step delivers the crucial hydride to the iminium ion[3].
-
-
Self-Validating Monitoring : Observe the reaction for the evolution of CO₂ gas bubbles. The reaction is considered functionally complete when gas evolution ceases.
-
Workup : Cool the mixture to room temperature. Carefully adjust the pH to ~8 using 2M NaOH.
-
Causality: The pKa of the hindered phenol is >10, so a pH of 8 will neutralize the formic acid and deprotonate the tertiary amine without deprotonating the phenol into a water-soluble phenoxide.
-
-
Isolation : Extract the aqueous mixture with Ethyl Acetate (3 x 25 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo to yield the pure di-N-methylated product.
References
-
Title: Review of Modern Eschweiler–Clarke Methylation Reaction Source: nih.gov URL: [Link]
-
Title: Reductive Amination, and How It Works Source: masterorganicchemistry.com URL: [Link]
Sources
Application Note: Synthesis and Characterization of Carbamate Derivatives from 4-(Dimethylamino)-2-isopropylphenol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Development of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors for Neurodegenerative Diseases
Executive Summary & Mechanistic Rationale
The synthesis of carbamate-based cholinesterase inhibitors is a cornerstone of neuropharmacology, providing pseudo-irreversible inhibition of AChE and BChE by carbamoylating the active site serine residue. This application note details a robust, high-yield, two-step protocol for synthesizing a potent carbamate derivative from 4-(dimethylamino)-2-isopropylphenol .
Causality Behind Experimental Design
-
Precursor Selection: The 4-(dimethylamino)-2-isopropylphenol scaffold is strategically chosen. The phenol ring mimics the choline moiety of acetylcholine. The isopropyl group at the ortho position provides necessary lipophilic bulk to optimally fit the hydrophobic acyl pocket of the enzyme. The dimethylamino group, when quaternized, provides a permanent positive charge that strongly anchors the molecule to the Catalytic Anionic Site (CAS) via cation-π interactions .
-
DMAP Catalysis: Carbamoyl chlorides are significantly less electrophilic than standard acyl chlorides due to resonance donation from the adjacent nitrogen atom. Standard bases like triethylamine (Et₃N) are often insufficient to drive the reaction to completion. 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic catalyst, reacting with dimethylcarbamoyl chloride to form a highly reactive N-acylpyridinium intermediate. This loosely bound ion pair is highly susceptible to nucleophilic attack by the sterically hindered phenol .
-
Solvent Selection for Quaternization: Acetone is utilized for the quaternization step because it readily dissolves the tertiary amine intermediate and methyl iodide, but acts as an anti-solvent for the highly polar quaternary ammonium methiodide salt. This phase separation drives the reaction equilibrium forward and allows for isolation via simple filtration.
Reaction Workflow
Workflow for the synthesis and quaternization of carbamate derivatives.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 4-(Dimethylamino)-2-isopropylphenyl dimethylcarbamate
Objective: Carbamoylation of the phenolic hydroxyl group.
Reagents & Materials:
-
4-(Dimethylamino)-2-isopropylphenol (1.0 eq, 10.0 mmol)
-
N,N-Dimethylcarbamoyl chloride (1.2 eq, 12.0 mmol)
-
Triethylamine (Et₃N) (1.5 eq, 15.0 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, 1.0 mmol)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert nitrogen (N₂) gas to prevent moisture from hydrolyzing the carbamoyl chloride.
-
Dissolution: Dissolve 10.0 mmol of 4-(dimethylamino)-2-isopropylphenol in 50 mL of anhydrous DCM.
-
Base & Catalyst Addition: Add Et₃N and DMAP to the solution. Cool the reaction mixture to 0 °C using an ice-water bath. Scientific Rationale: Cooling prevents exothermic side reactions and limits the degradation of the N-acylpyridinium intermediate.
-
Electrophile Addition: Dropwise add N,N-dimethylcarbamoyl chloride over 10 minutes.
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours. Monitor progress via TLC.
-
Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Critical Note: Do not use acidic workup (e.g., HCl), as it will protonate the basic dimethylamino group, pulling the product into the aqueous layer. Extract the aqueous layer with DCM (2 × 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure intermediate.
Protocol B: Quaternization to the Methiodide Salt
Objective: Conversion of the tertiary amine to a quaternary ammonium salt to maximize CAS binding affinity.
Reagents & Materials:
-
4-(Dimethylamino)-2-isopropylphenyl dimethylcarbamate (1.0 eq, 5.0 mmol)
-
Methyl Iodide (MeI) (3.0 eq, 15.0 mmol)
-
Anhydrous Acetone (25 mL)
Step-by-Step Procedure:
-
Preparation: Dissolve the purified carbamate intermediate in 25 mL of anhydrous acetone in a 50 mL round-bottom flask. Wrap the flask in aluminum foil. Scientific Rationale: Methyl iodide is highly light-sensitive and degrades into iodine radicals upon UV exposure.
-
Alkylation: Add methyl iodide dropwise at room temperature in a well-ventilated fume hood.
-
Reaction & Precipitation: Stir the mixture at room temperature for 12 hours. The product will spontaneously precipitate as a white/off-white crystalline solid.
-
Isolation: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with cold diethyl ether (2 × 10 mL) to remove unreacted MeI and residual acetone. Dry under high vacuum to afford the final methiodide salt.
Quantitative Data & Yield Analysis
The following tables summarize the expected quantitative outcomes and chromatographic behaviors for the protocols described above.
Table 1: Reaction Metrics and Chromatographic Data
| Step | Target Compound | Reaction Time | Expected Yield | TLC R_f (Hex/EtOAc 3:1) | Physical State |
| 1 | 4-(Dimethylamino)-2-isopropylphenyl dimethylcarbamate | 4–6 hours | 82–88% | 0.55 | Viscous Oil / Low-melting solid |
| 2 | Methiodide Salt (Final Product) | 12 hours | >90% | 0.05 (Stays at baseline) | White Crystalline Solid |
Self-Validating Systems & Troubleshooting
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, this protocol is designed with built-in self-validating checkpoints. You can confirm the success of each step without waiting for complex mass spectrometry results.
Table 2: Self-Validating NMR Shifts (¹H NMR, CDCl₃ / DMSO-d₆)
| Proton Assignment | Precursor (Phenol) | Intermediate (Carbamate) | Final Product (Methiodide) |
| Phenolic -OH | ~9.0 ppm (s, 1H) | Disappears | Disappears |
| Carbamate -N(CH₃)₂ | N/A | ~3.0–3.1 ppm (s, 6H) | ~3.1 ppm (s, 6H) |
| Aniline Amine | ~2.8 ppm (s, 6H, -N(CH₃)₂) | ~2.9 ppm (s, 6H, -N(CH₃)₂) | ~3.6 ppm (s, 9H, -N⁺(CH₃)₃) |
Troubleshooting Guide
-
Incomplete Carbamoylation (Step 1): If TLC shows unreacted starting material after 6 hours, the DMAP may have been deactivated by moisture. Ensure all solvents are strictly anhydrous. You can validate the presence of the carbamate by checking for the appearance of a strong carbonyl stretch (~1720 cm⁻¹) in FT-IR.
-
No Precipitation (Step 2): If the methiodide salt does not precipitate, the acetone may be wet, increasing the solubility of the salt. Concentrate the mixture slightly in vacuo and add a non-polar anti-solvent (e.g., cold diethyl ether) to force crystallization. The shift of the amine protons from 6H at 2.9 ppm to 9H at 3.6 ppm in ¹H NMR is the definitive proof of successful quaternization.
References
-
Kiser, R. C., et al. (2014). "Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents." Journal of Applied Toxicology / PMC. Available at:[Link]
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition in English. Available at:[Link]
-
Zovko Končić, M., et al. (2024). "Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal Complexation Capability." International Journal of Molecular Sciences (MDPI). Available at:[Link]
Application Note: Scalable Production Methods for 4-(Dimethylamino)-2-isopropylphenol
Executive Summary
4-(Dimethylamino)-2-isopropylphenol (CAS: 2097911-86-7) is a high-value building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including novel Farnesoid X Receptor (FXR) antagonists. Transitioning the synthesis of this compound from discovery-scale to commercial manufacturing requires rigorous optimization to ensure high regioselectivity, minimal environmental impact, and robust process safety.
This application note outlines a fully integrated, scalable three-step synthetic route starting from the inexpensive commodity chemical 2-isopropylphenol. By replacing traditional dissolving-metal reductions and stoichiometric alkylation methods with catalytic alternatives, this protocol significantly improves atom economy, reduces Process Mass Intensity (PMI), and delivers a self-validating workflow suitable for pilot-plant execution.
Retrosynthetic Strategy & Mechanistic Causality
The design of this scalable route is grounded in three core chemical transformations, each selected to mitigate the bottlenecks typically encountered in industrial scale-up.
Step 1: Regioselective Nitration
The initial functionalization relies on the Electrophilic Aromatic Substitution (EAS) of 2-isopropylphenol. Both the hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups are ortho/para-directing. However, the hydroxyl group is a significantly stronger activating group. To avoid hazardous runaway scenarios and oxidative degradation common in phenol nitrations [1], the reaction is conducted under cryogenic conditions (0–5 °C) using a dilute nitric acid/acetic acid system. The steric bulk of the isopropyl group effectively blocks the adjacent ortho position, driving the regioselectivity toward the desired para-isomer (4-nitro-2-isopropylphenol).
Step 2: Catalytic Nitro Reduction
Traditional Béchamp reductions (Fe/HCl) generate massive quantities of iron sludge, creating severe filtration and waste-disposal challenges at scale. To ensure scalability, we employ a catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under mild hydrogen pressure (50 psi) [2]. This method is highly chemoselective, quantitatively reducing the nitro group to yield 4-amino-2-isopropylphenol (CAS: 16750-66-6) while generating only water as a byproduct.
Step 3: Catalytic Reductive Amination (N,N-Dimethylation)
While the classical Eschweiler-Clarke reaction (formaldehyde and formic acid) is a standard method for amine methylation, it requires harsh acidic conditions that can degrade acid-sensitive moieties and generates stoichiometric CO₂ [4]. Furthermore, direct alkylation with methyl iodide suffers from over-alkylation (forming quaternary ammonium salts).
To achieve a self-validating and highly controlled dimethylation, we utilize Catalytic Reductive Amination [3]. The primary aniline reacts with aqueous formaldehyde to form a transient hemiaminal, which dehydrates into an iminium ion (Schiff base equivalent). The Pd/C catalyst immediately reduces this intermediate under H₂ atmosphere. Because imine formation is reversible but the hydrogenation is irreversible, the equilibrium is continuously driven forward to the tertiary amine without the risk of quaternary salt formation.
Figure 1: Three-step scalable synthetic workflow for 4-(Dimethylamino)-2-isopropylphenol.
Experimental Protocols
Note: The following protocols are designed as self-validating systems. In-Process Controls (IPCs) must be strictly adhered to before proceeding to subsequent steps.
Protocol A: Regioselective Nitration to 4-Nitro-2-isopropylphenol
-
Preparation: Charge a jacketed glass reactor with 2-isopropylphenol (1.0 eq, 1.0 kg) and glacial acetic acid (5.0 L). Initiate stirring (250 rpm) and cool the internal temperature to 0–5 °C using a chiller [1].
-
Addition: Prepare a solution of 70% nitric acid (1.05 eq) in glacial acetic acid (1.0 L). Add this nitrating mixture dropwise via an addition funnel over 2 hours. Critical Causality: Maintaining T_int < 10 °C is mandatory to prevent dinitration and oxidative cleavage of the phenol ring.
-
IPC: Stir for an additional 1 hour at 5 °C. Sample for HPLC analysis. The reaction is deemed complete when unreacted 2-isopropylphenol is < 2.0%.
-
Workup: Quench the reaction by slowly pouring the mixture into vigorously stirred crushed ice/water (15 L). Extract the aqueous layer with Dichloromethane (DCM) (3 × 4 L). Wash the combined organic layers with saturated NaHCO₃ until pH 7 is reached, followed by a brine wash.
-
Isolation: Concentrate under reduced pressure. Recrystallize the crude dark-yellow solid from hot ethanol/water to yield pure 4-nitro-2-isopropylphenol.
Protocol B: Catalytic Hydrogenation to 4-Amino-2-isopropylphenol
-
Preparation: In a high-pressure hydrogenation vessel (e.g., Parr reactor), dissolve 4-nitro-2-isopropylphenol (1.0 eq, 800 g) in Ethyl Acetate (EtOAc) (8.0 L).
-
Catalyst Loading: Carefully add 10% Palladium on activated carbon (Pd/C, 50% wet, 0.05 eq by weight) under a nitrogen blanket to prevent spontaneous ignition of the solvent [2].
-
Hydrogenation: Seal the reactor, purge with N₂ (3×), and then purge with H₂ (3×). Pressurize the vessel with H₂ to 50 psi. Warm the reactor to 30 °C and stir vigorously (600 rpm).
-
IPC: Monitor hydrogen uptake. Once H₂ consumption ceases (typically 3–4 hours), sample for HPLC. Target: < 0.5% starting material.
-
Workup: Vent H₂ and purge with N₂. Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with EtOAc (1.0 L).
-
Isolation: Concentrate the filtrate in vacuo to afford 4-amino-2-isopropylphenol as a light brown solid [2]. Store under inert atmosphere to prevent air oxidation.
Protocol C: Catalytic Reductive Amination to Target Compound
-
Preparation: Dissolve 4-amino-2-isopropylphenol (1.0 eq, 500 g) in Methanol (5.0 L) in a hydrogenation vessel.
-
Reagent Addition: Add aqueous formaldehyde (37% w/w, 2.5 eq) in one portion. Stir for 30 minutes at room temperature to allow initial hemiaminal/imine formation [3].
-
Catalyst Loading: Add 10% Pd/C (50% wet, 0.05 eq by weight) under a nitrogen blanket.
-
Reduction: Purge the vessel with N₂ (3×) and H₂ (3×). Pressurize with H₂ to 50 psi and heat to 40 °C.
-
IPC: Monitor via LC-MS. The intermediate N-methyl-2-isopropylphenol should peak and then diminish as the second methylation occurs. Continue until the mono-methylated intermediate is < 1.0%.
-
Workup & Isolation: Purge with N₂, filter through Celite, and concentrate the filtrate. Dissolve the crude oil in MTBE (3.0 L), wash with water to remove residual formaldehyde and methanol, dry over anhydrous Na₂SO₄, and evaporate to yield high-purity 4-(Dimethylamino)-2-isopropylphenol.
Figure 2: Mechanism of continuous catalytic reductive amination via iminium ion intermediates.
Process Optimization & Data Presentation
To validate the selection of Catalytic Reductive Amination over alternative methods for Step 3, a comparative screening was conducted. The data clearly demonstrates the superiority of the H₂/Pd/C system in terms of yield, purity, and environmental impact (E-Factor).
Table 1: Optimization of N,N-Dimethylation Conditions (Step 3)
| Method | Reagents / Conditions | Conversion (%) | Isolated Yield (%) | Purity (HPLC) | E-Factor (Waste/Product) |
| Eschweiler-Clarke | CH₂O, HCOOH, 100 °C | 99.0 | 82.0 | 94.5% | High (Excess acid waste) |
| Borohydride Reduction | CH₂O, NaBH(OAc)₃, RT | 99.5 | 88.5 | 96.0% | Very High (Boron salts) |
| Catalytic Reductive Amination | CH₂O, H₂ (50 psi), Pd/C, 40 °C | >99.9 | 94.0 | 99.2% | Low (Water byproduct) |
Table 2: Typical Impurity Profile and Control Strategy
| Impurity | Origin / Mechanism | Control Strategy |
| 6-Nitro-2-isopropylphenol | Regioisomer formed during Step 1 EAS nitration. | Controlled by strict cryogenic nitration (0–5 °C) and rejected during Step 1 ethanol/water recrystallization. |
| Phenolic Oxidation Products | Over-oxidation of the phenol ring by excess HNO₃. | Avoid excess equivalents of HNO₃; ensure rapid quenching into ice water. |
| N-Methyl-2-isopropylphenol | Incomplete reductive amination (mono-alkylation) in Step 3. | Push reaction to completion utilizing a slight excess of CH₂O (2.5 eq) and extended H₂ exposure time. |
References
- Benchchem.3-Hydroxy-2-isopropylbenzonitrile | 1243279-74-4 - Benchchem.
- Google Patents.WO2020132014A1 - Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith. (Validates the catalytic hydrogenation protocol for synthesizing 4-amino-2-isopropylphenol using Pd/C). URL: [2]
- Master Organic Chemistry.Reductive Amination, and How It Works. (Details the mechanistic pathways of imine formation and subsequent reduction). URL: [3]
- ACS Publications.Some Items of Interest to Process R&D Chemists and Engineers.
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Dimethylamino)-2-isopropylphenol
Status: Operational Topic: Removal of Colored Oxidation Impurities Audience: Chemical Research & Development Last Updated: March 2026
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenge of removing pink, red, or brown coloration from 4-(Dimethylamino)-2-isopropylphenol .
This molecule combines an electron-rich phenolic ring with a dimethylamino group, making it exceptionally prone to oxidative degradation. The appearance of color is rarely due to the bulk material but rather trace quantities of quinone imines or extended conjugated oligomers . The protocols below are designed to chemically reverse this oxidation and physically remove the byproducts.
Module 1: Diagnosis & Mechanism
Q: Why does my sample turn pink/red upon exposure to air?
A: The coloration is a visual indicator of oxidative stress. The electron-donating nature of both the hydroxyl (-OH) and dimethylamino (-N(Me)2) groups lowers the oxidation potential of the aromatic ring. Upon exposure to atmospheric oxygen, trace metals, or light, the compound undergoes a radical-mediated oxidation to form quinone imines .
-
Pink/Red: Indicates early-stage oxidation (monomeric quinone imines).
-
Brown/Black: Indicates advanced oxidation (polymerization/oligomerization).
The Oxidation Pathway:
Figure 1: Mechanistic pathway of aminophenol oxidation. The formation of the quinone imine chromophore is reversible via chemical reduction.
Module 2: Chemical Purification (The "Reductive Wash")
Q: Can I remove the color without recrystallization?
A: Yes, if the impurity level is low (light pink). You can chemically reverse the quinone formation using a reductive wash. Sodium Dithionite (Na₂S₂O₄) is the reagent of choice as it is sufficiently strong to reduce quinone imines back to their colorless phenolic forms, which can then be removed or retained depending on pH.
Protocol A: Reductive Biphasic Wash
Use this if your sample is already dissolved in an organic solvent (e.g., Ethyl Acetate, Toluene).
| Step | Action | Technical Note |
| 1 | Prepare Reductant | Dissolve Sodium Dithionite (10% w/v) in degassed water. Fresh preparation is critical as dithionite degrades rapidly. |
| 2 | Combine | Add the aqueous dithionite solution to your organic layer in a separatory funnel (1:1 volume ratio). |
| 3 | Agitate | Shake vigorously for 2–3 minutes. The red color should fade to pale yellow or colorless. |
| 4 | Phase Separation | Allow layers to separate. The oxidized impurities (now reduced) may partition into the aqueous phase or remain organic but colorless. |
| 5 | Acid Wash (Optional) | If the impurity is an amine-oxide type, a mild acid wash (pH 5-6) can help, but be careful not to protonate the dimethylamino group of your product (which would pull it into the water). |
| 6 | Dry & Concentrate | Dry organic layer over Na₂SO₄ (anhydrous) and concentrate under reduced pressure. |
Module 3: Deep Purification (Recrystallization)
Q: The color persists or returns. How do I purify the solid bulk?
A: Recrystallization combined with Activated Carbon adsorption is required.[1] Because 4-(Dimethylamino)-2-isopropylphenol contains a lipophilic isopropyl group, it is more soluble in non-polar solvents than standard aminophenols.
Recommended Solvent Systems:
-
Hexane / Ethyl Acetate (Primary Recommendation): Good balance for lipophilic aminophenols.
-
Toluene: Excellent for removing polar oxidation tars which often do not dissolve in hot toluene.
Protocol B: Adsorptive Recrystallization
Prerequisites:
-
Adsorbent: Activated Carbon (Norit or Darco), approx. 5% by weight of crude mass.
-
Inert Gas: Nitrogen or Argon balloon.
Step-by-Step Methodology:
-
Dissolution:
-
Place crude solid in a flask equipped with a reflux condenser.[2]
-
Add Toluene (or Hexane/EtOAc 4:1).
-
Heat to reflux.[2][3] Add solvent slowly until the solid just dissolves.[1][4][5]
-
Self-Validation: If dark oily droplets remain insoluble at reflux, these are polymeric impurities. Do not add more solvent to dissolve them.
-
-
Adsorption (The Critical Step):
-
Remove heat briefly.[4]
-
Add Activated Carbon (5 wt%) carefully (avoid boil-over).
-
Reflux for 10–15 minutes. The carbon adsorbs the high-molecular-weight colored bodies.
-
-
Hot Filtration:
-
Filter the hot solution through a pre-warmed pad of Celite (diatomaceous earth) to remove the carbon.
-
Tip: Use a coarse frit or Buchner funnel to prevent clogging.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature under an inert atmosphere (N₂).
-
Once ambient, move to a fridge (4°C) or freezer (-20°C).
-
Observation: The product should crystallize as white/off-white needles or plates. The supernatant (mother liquor) will retain the pink/brown impurities.
-
-
Isolation:
Module 4: Troubleshooting & Decision Logic
Q: How do I decide which method to use?
Use the following logic flow to determine the appropriate purification strategy based on the state of your material.
Figure 2: Decision matrix for purification strategy.
Module 5: Storage & Handling
Q: How do I prevent the color from returning?
A: Prevention is far easier than purification. Aminophenols are "self-indicating" oxygen sensors. If they turn pink, your storage method has failed.
-
Atmosphere: Store strictly under Argon or Nitrogen.
-
Container: Amber glass vials (to block UV light which catalyzes radical formation). Cap with a Teflon-lined septum if possible.
-
Temperature: Store at -20°C. Cold temperatures significantly slow the kinetics of autoxidation.
-
Additives (For Solutions): If storing the compound in solution for long periods, add a trace amount of Butylated Hydroxytoluene (BHT) or store over a few crystals of Sodium Dithionite (if water is present).
References
-
Mechanism of Aminophenol Oxidation
-
Use of Sodium Dithionite
- Title: Sodium Dithionite (Reagent Encyclopedia).
- Source: Organic Chemistry Portal / e-EROS.
- Context: Validates Na₂S₂O₄ as a primary reducing agent for quinones in organic synthesis.
-
URL:[Link]
-
General Purification of Aminophenols
- Title: Purification of Labor
- Source: Armarego, W. L. F. (Butterworth-Heinemann).
- Context: General principles for recrystallizing oxidizable phenols (exclusion of oxygen, use of reducing agents).
-
URL:[Link]
- Title: Process for purifying crude 4-aminophenol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL - Patent 0783473 [data.epo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Oxidation in 4-(Dimethylamino)-2-isopropylphenol
Welcome to the Application Support Center. 4-(Dimethylamino)-2-isopropylphenol is a highly reactive aminophenol derivative used in specialized biochemical and synthetic applications. While its electron-rich aromatic ring is the source of its utility, this exact property makes it notoriously susceptible to autoxidation during storage and experimental handling.
This guide provides mechanistic insights, diagnostic FAQs, and self-validating protocols to ensure the integrity of your compound.
Mechanistic Causality: The Anatomy of Aminophenol Oxidation
To effectively prevent degradation, scientists must understand the thermodynamic drivers behind it. The aromatic ring of 4-(dimethylamino)-2-isopropylphenol is heavily enriched by three electron-donating groups: the hydroxyl (-OH), the dimethylamino (-N(CH3)2), and the isopropyl (-CH(CH3)2) moieties. These groups synergistically lower the molecule's oxidation potential.
Upon exposure to ambient oxygen, trace transition metals (e.g., Fe³⁺), or light, the compound undergoes a one-electron oxidation to form a resonance-stabilized phenoxyl radical [1]. This radical is highly unstable and rapidly disproportionates into a reactive quinone imine . Subsequent hydrolysis of the quinone imine releases dimethylamine and yields a benzoquinone derivative, which eventually polymerizes into dark, insoluble aggregates[1][2].
Fig 1: Autoxidation pathway of 4-(dimethylamino)-2-isopropylphenol into colored degradants.
Diagnostic FAQs: Identifying and Troubleshooting Degradation
Q: My solid compound has developed a faint pink tint. Is it ruined? A: A pink or red tint indicates the initial formation of the 4-(N,N-dimethylamino)phenoxyl radical[1]. Because this is an early-stage degradation product, the bulk purity of your solid may still be >95%. Action: You can salvage the batch by recrystallization (e.g., from degassed ethanol/water under an inert atmosphere). Do not use the pink solid directly in sensitive quantitative assays without purification.
Q: My aqueous stock solution turned brown/black overnight. What went wrong? A: The pink phenoxyl radical has undergone disproportionation and subsequent hydrolysis to form benzoquinone derivatives, which rapidly polymerize into brown/black melanic-like structures[3]. This process is irreversible. Action: Discard the solution. To prevent this, solutions must be prepared fresh, and the pH must be carefully controlled.
Q: Why does the compound degrade significantly faster in basic buffers (e.g., pH 8.0 Tris)? A: The oxidation rate is highly pH-dependent. At pH > 7, the dimethylamino group is unprotonated, and its free lone pair donates electron density into the ring, facilitating rapid electron loss to oxygen[3]. Lowering the pH protonates the amine (forming -NH⁺(CH3)2), converting it into an electron-withdrawing group and significantly stabilizing the molecule against autoxidation.
Fig 2: Visual diagnostic and corrective workflow for assessing aminophenol sample integrity.
Self-Validating Corrective Protocols
Do not rely on passive storage. The following protocols are designed as self-validating systems to ensure chemical integrity.
Protocol A: Anaerobic Long-Term Solid Storage
Causality: Moisture and oxygen synergistically drive the one-electron oxidation of the phenol ring. Removing both halts the initiation step.
-
Aliquot: Immediately upon receipt, divide the bulk powder into single-use amber glass vials to minimize repeated freeze-thaw and oxygen exposure cycles.
-
Purge: Gently blow a stream of high-purity Argon gas into the vial for 30 seconds. Argon is heavier than air and will effectively displace the oxygen at the bottom of the vial.
-
Seal: Cap tightly and wrap the seal with PTFE tape or Parafilm to prevent micro-leaks.
-
Store: Place the vials in a sealed secondary container with indicating silica gel desiccant at -20°C or -80°C.
-
Self-Validation Step: Include a small, sealed "visual control" vial of the compound alongside your working aliquots. If the control remains pure white over time, your inert storage system is intact.
Protocol B: Preparation of Oxidation-Resistant Aqueous Stock Solutions
Causality: At physiological pH, the unprotonated amine maximizes electron density on the ring. Lowering the pH and adding radical scavengers intercepts the phenoxyl radical before it forms irreversible quinone imines[2].
-
Solvent Degassing: Sparge your chosen solvent (e.g., HPLC-grade water or buffer) with Argon or Nitrogen for 15 minutes prior to adding the compound.
-
pH Adjustment: If your experimental design permits, adjust the buffer to slightly acidic conditions (pH 5.0–6.0) to protonate the dimethylamino group.
-
Antioxidant Addition: Add a reducing agent such as 1 mM Ascorbic Acid, Dithiothreitol (DTT), or Glutathione (GSH). These agents dynamically reduce any transient phenoxyl radicals back to the parent phenol[2].
-
Dissolution: Add the compound to the prepared solvent, vortex gently, and immediately protect the flask from light using aluminum foil.
-
Self-Validation Step: Run an immediate baseline HPLC-UV trace at 254 nm. A single sharp peak indicates a pristine solution. The emergence of a secondary peak at a lower retention time indicates the presence of the polar quinone imine degradant.
Quantitative Stability Profiles
Use the following table to benchmark your storage conditions and expected shelf life.
| Storage Condition | Atmosphere | Additives / pH | Expected Shelf Life | Visual Indicator of Degradation |
| Solid, 25°C (Room Temp) | Ambient Air | None | < 1 Week | Faint pink discoloration |
| Solid, -20°C | Argon/Nitrogen | Desiccant | 12–24 Months | None (Remains white/colorless) |
| Aqueous Solution, 25°C | Ambient Air | pH 7.4 (Unbuffered) | < 2 Hours | Rapid shift to brown/black |
| Aqueous Solution, 4°C | Degassed | pH 5.0 + 1mM DTT | Up to 48 Hours | Slight yellowing |
References
-
Title: Radical formation during autoxidation of 4-dimethylaminophenol and some properties of the reaction products. Source: PubMed / NIH URL: [Link]
-
Title: Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Source: Journal of Electroanalytical Chemistry / UA.es URL: [Link]
Sources
Overcoming solubility challenges with 4-(Dimethylamino)-2-isopropylphenol in aqueous media
Technical Support Center: Solubility Optimization for 4-(Dimethylamino)-2-isopropylphenol
Status: Active Document ID: TS-SOL-DIP-004 Last Updated: March 8, 2026[1]
Executive Summary: The Physicochemical Paradox
4-(Dimethylamino)-2-isopropylphenol is a challenging molecule because it sits at the intersection of high lipophilicity and amphoteric ionization.[1] Its structure combines a hydrophobic isopropyl group (increasing LogP) with a basic dimethylamino group and an acidic phenolic hydroxyl.[1]
The Core Issue: Most researchers encounter precipitation when diluting organic stocks (DMSO/Ethanol) into aqueous buffers like PBS (pH 7.4).[1] This occurs because at physiological pH, the molecule exists predominantly in its neutral, non-ionized form , which is the least soluble state.
-
pH < 5.0: The amine is protonated (
), rendering the molecule cationic and water-soluble. -
pH 6.0 – 9.0: The amine is deprotonated (neutral) and the phenol remains protonated (neutral). This is the "Crash-Out Zone."
-
pH > 10.5: The phenol is deprotonated (
), rendering the molecule anionic and soluble (but highly susceptible to oxidation).
Troubleshooting Guide (Q&A)
Q1: "I dissolved the compound in DMSO, but it precipitates immediately upon addition to my cell culture media. Why?"
Diagnosis: You are likely diluting into a pH 7.4 environment.[1] Mechanism: In DMSO, the compound is solvated by dipole interactions. When you add water/media at pH 7.4, the solvent power drops, and the molecule seeks its lowest energy state. Since the pH is above the pKa of the dimethylamino group (~5.[1]2) and below the pKa of the phenol (~10.3), the molecule is uncharged. The bulky isopropyl group drives hydrophobic aggregation, causing precipitation. Solution:
-
Switch to a Cyclodextrin formulation (See Protocol C).
-
Acidify the stock: If your assay tolerates it, ensure the final pH is slightly acidic (< 6.0), though this is rarely feasible for cell culture.
Q2: "My solution turned pink/brown after sitting on the bench for an hour."
Diagnosis: Oxidative degradation (Quinone imine formation).[1] Mechanism: Aminophenols are electron-rich and prone to auto-oxidation, especially at neutral-to-alkaline pH.[1] The pink color indicates the formation of quinoid byproducts.[1] Solution:
-
Degas all buffers with nitrogen or argon before use.[1]
-
Add an antioxidant: Supplement your buffer with 0.1% – 0.5% Sodium Ascorbate or Sodium Metabisulfite.[1]
-
Avoid alkaline pH: Oxidation rates increase exponentially at pH > 8.[1]
Q3: "Can I just use more DMSO?"
Diagnosis: Solvent toxicity vs. Solubility limit. Technical Insight: While increasing DMSO to 5-10% might solubilize the compound, it often introduces solvent toxicity in biological assays.[1] Furthermore, "metastable" solutions in high DMSO often crash out slowly over 24 hours (Ostwald ripening), leading to inconsistent IC50 data. Recommendation: Do not exceed 0.5% DMSO for cell assays.[1] Use Protocol C (Cyclodextrin) to achieve solubility without solvent toxicity.[1]
Experimental Protocols
Protocol A: The Hydrochloride Salt Method (For Chemical Synthesis/Non-Biological Use)
Best for: Creating a stable, water-soluble solid form.
-
Dissolve 100 mg of 4-(Dimethylamino)-2-isopropylphenol in 2 mL of Diethyl Ether or Ethyl Acetate.
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add 1.0 M HCl in Diethyl Ether (1.1 equivalents).
-
Observation: A white precipitate (the HCl salt) should form immediately.[1]
-
Filter and dry under vacuum.[1]
-
Result: This salt will dissolve readily in water (pH < 5).[1]
Protocol B: The Co-Solvent "Spike" (For Acute Animal Studies/High Conc.)
Best for: IP/IV injection where low pH is tolerated.[1]
Formulation Vehicle:
Step-by-Step:
-
Dissolve compound in neat DMSO (Concentration: 20x final target).[1]
-
Add neat PEG 400 and vortex until clear.
-
Slowly add Saline while vortexing.
-
Critical: If precipitation occurs, heat to 37°C. If it remains cloudy, the concentration exceeds the thermodynamic solubility limit of the neutral species.
Protocol C: HP-β-Cyclodextrin Complexation (Gold Standard for Biology)
Best for: Cell culture and sensitive enzymatic assays at pH 7.4.[1]
Rationale: The hydrophobic isopropyl-phenol moiety fits inside the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior keeps the complex in solution.
-
Prepare a 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) stock solution in water or PBS.[1]
-
Dissolve the compound in a minimal volume of Acetone (e.g., 10 mg in 0.5 mL).
-
Add the compound-acetone solution dropwise into the stirring HP-β-CD solution (e.g., 10 mL).
-
Stir open to air overnight to evaporate the acetone.
-
Filter Sterilize: Pass through a 0.22 µm PVDF filter.[1]
-
Result: A clear, stable aqueous solution at neutral pH.
Data & Decision Logic
Table 1: Solubility Profile by pH (Simulated)
| pH Environment | Ionization State | Estimated Solubility | Stability Risk |
| pH 1.0 - 4.5 | Cationic ( | High (> 10 mg/mL) | High (Stable) |
| pH 5.0 - 6.5 | Mixed | Moderate | Moderate |
| pH 7.0 - 9.0 | Neutral (Zwitterionic potential low) | Very Low (< 10 µg/mL) | Moderate |
| pH > 10.0 | Anionic ( | High (> 10 mg/mL) | Critical (Oxidation) |
Figure 1: Solubility Optimization Workflow
Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Focus on pH-dependent solubility profiling of ionizable drugs).
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. (Reference for co-solvent vehicle safety).
-
Rappoport, Z. (2003).[1] The Chemistry of Phenols. Wiley.[1][2] (General reactivity and oxidation mechanisms of aminophenols).
Sources
Minimizing side reactions during the alkylation of 4-amino-2-isopropylphenol
Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals dealing with the chemoselective alkylation of 4-amino-2-isopropylphenol .
As a trifunctional molecule (containing an aromatic ring, a primary amine, and a sterically hindered hydroxyl group), 4-amino-2-isopropylphenol presents significant chemoselectivity challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you eliminate side reactions and maximize your target yields.
Quantitative Comparison of Alkylation Strategies
Before troubleshooting, it is critical to select the correct synthetic pathway. Direct alkylation methods generally fail due to the competing nucleophilicity of the nitrogen and oxygen atoms. Below is a data-driven comparison of standard strategies.
| Strategy | Target Group | Reagents | Yield Range | Primary Side Reaction | Chemoselectivity |
| Direct Alkylation | N- or O- | R-X, K₂CO₃ | 20 - 40% | N,N-dialkylation, N,O-dialkylation | Poor[1] |
| Reductive Amination | Mono-N- | Aldehyde, NaBH₄ | 85 - 98% | Trace imine hydrolysis | Excellent[2] |
| Imine Protection Route | O- | 1. PhCHO 2. R-X 3. HCl | 75 - 90% | Incomplete deprotection | Excellent[3] |
| DMC + Zeolite (NaY) | Mono-N- | Dimethyl carbonate, NaY | 74 - 99% | None | Excellent[4] |
Logical Workflow for Chemoselective Alkylation
Figure 1: Decision matrix for the chemoselective alkylation of 4-amino-2-isopropylphenol.
Troubleshooting FAQs
Q1: Why does my direct alkylation with alkyl halides yield a complex mixture of N-alkyl, N,N-dialkyl, and O-alkyl products? A: This is a classic kinetic chemoselectivity issue. According to, direct alkylation with alkyl halides results in a non-selective mixture because the primary amino group at the 4-position is highly nucleophilic[1]. Once mono-alkylated, the resulting secondary amine becomes more nucleophilic due to the inductive electron-donating effect of the new alkyl group, leading to rapid N,N-dialkylation[4]. Furthermore, the isopropyl group at the 2-position sterically hinders the adjacent 1-hydroxyl group[5]. This steric penalty suppresses O-alkylation, pushing the kinetic preference even further toward the nitrogen. To solve this, abandon direct alkylation and utilize reductive amination[2].
Q2: My reaction mixture turns into a black, tarry substance before the reaction completes. What is the mechanism of this degradation? A: Aminophenols are highly electron-rich and notoriously prone to rapid air oxidation, forming highly reactive quinone imine intermediates. As noted in, these intermediates undergo uncontrolled polymerization, resulting in the "tar" you observe[6]. Causality & Solution: This oxidation is accelerated by basic conditions and the presence of dissolved oxygen. To prevent this, degas all solvents (e.g., via sparging or freeze-pump-thaw), run the reaction under a strict inert atmosphere (argon or nitrogen), and ensure your starting materials are freshly recrystallized[6].
Q3: I need to O-alkylate the phenol. Can I just use a strong base to form the phenoxide and outcompete the amine? A: No. While deprotonating the phenol creates a phenoxide that is thermodynamically a stronger nucleophile than the neutral amine, the 2-isopropyl group creates significant steric bulk around the oxygen[7]. This steric hindrance slows down O-alkylation enough that N-alkylation still competes, leading to N,O-dialkylation[1]. You must use a transient protecting group for the amine, such as benzaldehyde, to form an unreactive imine prior to O-alkylation[8].
Validated Experimental Protocols
Protocol A: Highly Selective Mono-N-Alkylation via Reductive Amination
Self-Validating Principle: The formation of the imine intermediate inherently prevents over-alkylation because the nitrogen lone pair is consumed in the sp² double bond. Subsequent reduction yields exclusively the mono-alkylated product, making this a self-regulating system[1].
-
Imine Formation : In an oven-dried flask under argon, dissolve 4-amino-2-isopropylphenol (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous methanol (0.2 M). Stir at room temperature for 2 hours until Schiff base formation is complete (monitor via TLC)[2].
-
Reduction : Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.
-
Expert Insight: Portion-wise addition controls the exothermic release of hydrogen gas and prevents the premature reduction of any trace unreacted aldehyde[2].
-
-
Quenching & Workup : Stir for an additional 1 hour at room temperature. Quench the reaction by carefully adding distilled water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The high chemoselectivity usually yields a product pure enough to bypass column chromatography.
Protocol B: Selective O-Alkylation via Imine Protection
Self-Validating Principle: Temporarily masking the primary amine as a benzaldehyde-derived imine completely deactivates its nucleophilicity. This allows you to apply the harsh basic conditions and extended heating required to drive the sterically hindered O-alkylation to completion without risking N-alkylation[3].
-
Protection : To a stirred solution of 4-amino-2-isopropylphenol (1.0 eq) in methanol, add benzaldehyde (1.05 eq). Stir for 1 hour at room temperature. Remove the solvent in vacuo to isolate the crude imine[2].
-
Alkylation : Dissolve the crude imine in anhydrous acetone. Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and the desired alkyl halide (1.2 eq). Reflux the mixture for 18–24 hours.
-
Expert Insight: The extended reflux is absolutely necessary to overcome the steric hindrance imparted by the ortho-isopropyl group[7].
-
-
Deprotection : Cool the mixture, filter off the inorganic salts, and concentrate. Dissolve the residue in a 1:1 mixture of THF and 2M HCl. Stir vigorously for 2 hours at room temperature to hydrolyze the imine back to the primary amine[3].
-
Isolation : Neutralize the solution to pH 8 using saturated aqueous NaHCO₃. Extract with dichloromethane, dry over Na₂SO₄, and purify the O-alkylated product via recrystallization.
References
-
Tundo, P. et al. "Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation." Core. URL: [Link]
-
Reddit Community. "N-alkylation of aminophenols : r/Chempros." Reddit. URL: [Link]
-
Liang, Y. et al. "TsOH-catalyzed dehydroxylative cross-coupling of alcohols with phenols: rapid access to propofol derivatives." RSC Advances. URL: [Link]
-
Bokade, V. V. et al. "Comparison of isopropylation of phenol achieved with various alkylating agents over different catalysts." ResearchGate. URL:[Link]
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- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-(Dimethylamino)-2-isopropylphenol
Welcome to the technical support resource for the purification of crude 4-(Dimethylamino)-2-isopropylphenol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the isolation and purification of this valuable intermediate. My approach here is to move beyond simple protocols and delve into the chemical principles and troubleshooting strategies that underpin successful purification, ensuring you can adapt and solve problems as they arise in your laboratory.
Part 1: Initial Assessment & General FAQs
Before attempting any purification, a preliminary analysis of your crude material is crucial. This not only informs your choice of technique but also helps in identifying potential issues early on.
Q1: I have a crude reaction mixture containing 4-(Dimethylamino)-2-isopropylphenol. What is the very first thing I should do?
Your first step should always be a quick qualitative analysis by Thin Layer Chromatography (TLC). TLC provides a snapshot of your mixture's complexity.
-
Action: Dissolve a small sample of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot it on a silica gel TLC plate alongside any available starting materials. Develop the plate using a solvent system of intermediate polarity, such as 3:1 Hexanes:Ethyl Acetate.
-
Causality & Insight: This initial TLC will tell you:
-
The approximate number of components in your mixture.
-
The relative polarity of your target compound compared to impurities. 4-(Dimethylamino)-2-isopropylphenol is a moderately polar compound; impurities that are significantly more or less polar will be easier to separate.
-
If the reaction went to completion (i.e., absence of starting material spots).
-
The ideal starting point for developing a solvent system for column chromatography. For efficient separation, the desired compound should have an Rf value of approximately 0.3-0.4.[1]
-
Q2: What are the common impurities I should expect when synthesizing 4-(Dimethylamino)-2-isopropylphenol?
Understanding potential impurities is key to designing a robust purification strategy. Impurities typically fall into several categories.[2][3]
-
Unreacted Starting Materials: Depending on the synthetic route, this could include 2-isopropylphenol or reagents from the dimethylamination step.
-
Isomeric By-products: Alkylation or amination reactions on a phenol ring can sometimes lead to the formation of positional isomers.
-
Side-Reaction Products: Over-alkylation or other unintended reactions can create related substances.
-
Degradation Products: Phenols can be susceptible to air oxidation over time, often forming colored quinone-type species which can discolor the sample.[4]
Q3: What safety precautions are essential when handling this compound and its purification solvents?
Phenolic compounds and the organic solvents used for purification require careful handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhaling solvent vapors or fine powders.
-
Chemical Incompatibilities: Phenols react as weak organic acids and are incompatible with strong bases and oxidizing agents.[5] 4-(Dimethylamino)-2-isopropylphenol also contains a basic amine group, making it incompatible with strong acids.[6]
Part 2: Choosing Your Purification Strategy
The optimal purification technique depends on the nature of the impurities, the scale of your reaction, and the required final purity. The following diagram outlines a general decision-making workflow.
Caption: Workflow showing the movement of the target compound.
| Problem | Likely Cause | Solution |
| An emulsion forms at the interface. | Vigorous shaking; presence of surfactants. | Wait for the emulsion to break. Gently swirl instead of shaking. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. |
| Low recovery of product. | Incomplete extraction; product is partially soluble in the aqueous phase even when neutral; incorrect pH. | Perform multiple extractions (e.g., 3x with smaller volumes of solvent) instead of one large one. Ensure the pH is sufficiently acidic (<2) or basic (>12) during the respective steps using pH paper. "Back-extract" the organic phase after basification to recover any remaining product. [7] |
| Product precipitates as a solid during pH adjustment. | The compound is a solid at room temperature and has low solubility. | This is often a good sign of purity. Simply filter the solid instead of re-extracting into an organic solvent. Wash the collected solid with cold deionized water to remove salts. |
Method 2: Recrystallization
When to Use It: This is the preferred method if your crude product is a solid and contains impurities with different solubility profiles. It is highly effective for achieving high purity on a large scale.
Q5: How do I select the best solvent for recrystallization?
The ideal solvent should dissolve the compound readily when hot (at its boiling point) but sparingly or not at all when cold (at room temperature or in an ice bath). [8][9]
-
Action: Place a small amount of your crude solid (10-20 mg) in several test tubes. Add a small volume (~0.5 mL) of different solvents (e.g., hexanes, toluene, ethyl acetate, ethanol, water) and observe the solubility at room temperature and upon heating.
-
Insight: A good single solvent will show poor solubility in the cold and complete solubility when hot. If no single solvent works, a mixed-solvent system (e.g., Ethanol/Water, Toluene/Hexanes) can be used. [8]In this system, you dissolve the compound in a minimum of the "good" hot solvent (in which it is very soluble) and then add the "bad" anti-solvent (in which it is insoluble) dropwise until turbidity (cloudiness) appears, then allow it to cool slowly.
Q6: My compound "oiled out" instead of forming crystals. What did I do wrong and how can I fix it?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. It is a common problem, especially with impure samples. [10]
-
Causality: The presence of impurities can depress the melting point of your compound, making it more likely to separate as a liquid. Cooling the solution too quickly can also promote oiling.
-
Solutions:
-
Re-heat and Add More Solvent: Warm the flask to re-dissolve the oil, add a small amount more of the solvent, and allow it to cool much more slowly. [10]Insulating the flask can help.
-
Lower the Saturation Temperature: Add more solvent so that the solution becomes saturated at a lower temperature (below the compound's melting point). You can then boil off the excess solvent later or accept a lower yield.
-
Scratch/Seed: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth. [11]Adding a tiny "seed crystal" of pure material, if available, is also highly effective. [9][10] Q7: My final crystals are colored, but I expect a white solid. How do I remove the color?
-
Colored impurities are common, often arising from oxidation.
-
Solution: Traditionally, activated charcoal is used to adsorb colored impurities. However, do not use charcoal for phenolic compounds . [8]The carbon can contain ferric ions that form colored complexes with phenols, which will worsen the problem.
-
Alternative: The best approach is to ensure the preceding purification step (e.g., acid-base wash) was effective. If color persists, a second recrystallization may be necessary. Sometimes, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent in-situ oxidation.
Method 3: Flash Column Chromatography
When to Use It: This is the most versatile technique for separating mixtures based on differences in polarity. It is ideal when recrystallization fails, when impurities are close in polarity to your product, or when your product is an oil. [12][13] Q8: My compound streaks badly on the silica TLC plate. What does this mean for my column?
Streaking (or tailing) on a TLC plate is a strong indicator that you will have poor separation and broad, tailing peaks on a silica gel column. [14]
-
Causality: For a basic compound like 4-(Dimethylamino)-2-isopropylphenol, this is almost always due to strong, non-ideal interactions with the acidic silanol (Si-OH) groups on the surface of the silica gel. The basic amine group can be partially protonated, leading to a "smear" rather than a tight spot.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent (mobile phase). A common and highly effective choice is to add 0.5-1% triethylamine (Et₃N) to your solvent system (e.g., 3:1 Hexanes:Ethyl Acetate + 1% Et₃N). Alternatively, a stock solution of 10% ammonium hydroxide in methanol can be added to dichloromethane. [14][15]This neutralizes the acidic sites on the silica, allowing your basic compound to elute cleanly.
Q9: My compound won't move off the baseline (Rf = 0) even in 100% ethyl acetate. What should I do?
This indicates your solvent system is not polar enough to elute the compound. [14][15]
-
Solution: You need to switch to a more polar solvent system. A common next step for highly polar compounds is to use a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-5% MeOH in DCM) and gradually increase it. Remember to include your basic modifier (e.g., 1% Et₃N) in this new system as well.
| Problem | Likely Cause | Solution |
| Poor separation of spots on TLC. | Solvent system is not optimal. | Systematically test different solvent ratios (e.g., Hexane/EtOAc, DCM/MeOH). Aim for an Rf of 0.3-0.4 for your target compound. [1][14] |
| Compound streaks or "tails". | Strong interaction with acidic silica gel. | Add 0.5-1% triethylamine or another suitable base to the eluent. [14]Consider using a different stationary phase like basic or neutral alumina. [16] |
| Compound won't elute (stuck at origin). | Eluent is not polar enough. | Increase the polarity of the eluent. Switch to a stronger solvent system like DCM/Methanol. [14] |
| All compounds elute together at the solvent front (Rf ≈ 1). | Eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the percentage of hexanes). [14] |
| Compound appears to have decomposed on the column. | Compound is unstable on silica gel. | Test for stability by spotting the compound on a TLC plate, waiting an hour, and then developing it to see if new spots form. [15]Use a less acidic stationary phase like neutral alumina or deactivate the silica. |
References
-
University of the Witwatersrand, Johannesburg. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
LibreTexts, Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]
-
Li, C., et al. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances. Retrieved from [Link]
-
Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]
- Chaudhuri, B., Patwardhan, A. A., & Sharma, M. M. (1995). Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation. Industrial & Engineering Chemistry Research.
-
Chaudhuri, B., Patwardhan, A. A., & Sharma, M. M. (1995). Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation. Industrial & Engineering Chemistry Research, 34(12), 4447-4453. Retrieved from [Link]
-
Juang, R. S., & Huang, R. H. (2006). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. Journal of Membrane Science, 276(1-2), 228-236. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
- Benner, E. J. (1984). U.S. Patent No. 4,440,954. Google Patents.
-
University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]
- European Patent Office. (n.d.). EP 0041837 B1: Process for the purification of p-aminophenol. Google Patents.
-
PubChem. (n.d.). Patent US-4440954-A: Process for the purification of p-aminophenol. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
BYJU'S. (n.d.). Column Chromatography. Retrieved from [Link]
- European Patent Office. (n.d.). EP0633874B1: Purification of p-aminophenol compositions and direct conversion to n-acetyl-p-aminophenol. Google Patents.
-
Open Library Publishing Platform. (n.d.). 29.3 Chromatographic Columns. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug development and industrial pharmacy, 27(9), 997–1001. Retrieved from [Link]
-
DC Chemicals. (2026, February 28). 4-(Dimethylamino)phenol | 619-60-3 | MSDS. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). WO2000014043A1 - Purification of alkylated phenols by melt crystallization.
-
MDPI. (2022, December 1). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. Retrieved from [Link]
-
NileRed. (2016, October 19). Cleaning Dirty Phenol. YouTube. Retrieved from [Link]
-
Google Patents. (n.d.). 1 PURIFICATION OF PHENOL. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Stability of 4-DMAP in solution. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 2-[3-[4-[2-(Dimethylamino)ethyl]phenoxy]propyl]-1H-isoindole-1,3-(2H)-dione. Retrieved from [Link]
- Google Patents. (n.d.). US2301709A - Recovery of pure phenols from crude phenols.
-
PubChemLite. (n.d.). 4-(dimethylamino)-3-isopropylphenol (C11H17NO). Retrieved from [Link]
-
ResearchGate. (2012, August 26). How to prepare 4-isopropylphenol with good yield and low econmic? Retrieved from [Link]
-
MDPI. (2023, May 9). Synthesis of Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Isopropyl-2-methylphenol (CAS 1740-97-2). Retrieved from [Link]
-
ResearchGate. (2017, April 1). (PDF) PHARMACEUTICAL IMPURITIES AND THEIR CHARACTERIZATION: A REVIEW. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, June 8). Identifying the Impurity Profiling for Pharmaceuticals. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Science. (2025, October 13). Review article on impurity profiling. Retrieved from [Link]
-
Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Retrieved from [Link]
- Google Patents. (n.d.). US4484011A - Process for preparation of 4-isopropylphenol.
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- 6. 4-(Dimethylamino)phenol|619-60-3|MSDS [dcchemicals.com]
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- 16. columbia.edu [columbia.edu]
Application Scientist Support Portal: Temperature Optimization for 4-(Dimethylamino)-2-isopropylphenol Derivatives
Welcome to the Technical Support Center. Synthesizing and functionalizing 4-(dimethylamino)-2-isopropylphenol derivatives presents a unique "dual-reactivity" challenge. The molecule contains both a sterically hindered, electron-rich phenolic core and a basic dimethylamino group. Because these two sites compete during electrophilic and nucleophilic processes, reaction temperature is the primary vector for controlling chemoselectivity and yield .
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your workflows.
Mechanistic Pathway Divergence
Understanding the causality behind temperature effects is critical. In cross-coupling syntheses (such as the Buchwald-Hartwig amination of 4-bromo-2-isopropylphenol), thermal energy dictates whether the palladium intermediate undergoes the desired reductive elimination or falls victim to side reactions[1].
Temperature-dependent reaction pathways in the Buchwald-Hartwig amination of bromophenols.
Troubleshooting & FAQs
Issue 1: Catalyst Deactivation and Hydrodehalogenation
Q: During the Buchwald-Hartwig amination of 4-bromo-2-isopropylphenol using dimethylamine, I am seeing significant hydrodehalogenation instead of my target product at 110°C. Why?
A: This is a classic temperature-induced mechanistic failure. At elevated temperatures (>110°C), the rate of
-
Causality: High thermal energy accelerates the reduction of the aryl halide to the corresponding arene (2-isopropylphenol).
-
Solution: Drop the temperature to the 80°C–100°C window. Utilize a modern precatalyst (e.g., Pd-G3 or G4 palladacycles) with a bidentate ligand like BINAP or a bulky monophosphine like XPhos, which are specifically designed to favor reductive elimination at lower temperatures[1].
Issue 2: Exothermic Runaway in Reductive Amination
Q: I am synthesizing the compound via the reductive amination of 4-amino-2-isopropylphenol with formaldehyde. The reaction is turning into a black tar. How does temperature affect this?
A: You are experiencing phenol-formaldehyde condensation (polymerization) due to a lack of exothermic control. The initial formation of the imine/iminium ion is highly exothermic. If the temperature spikes, the electron-rich phenolic ring (activated by both the -OH and isopropyl groups) undergoes rapid electrophilic aromatic substitution with formaldehyde[2].
-
Causality: High temperatures shift the reaction from selective nitrogen-alkylation to unselective carbon-alkylation and polymerization.
-
Solution: Strictly maintain the reaction at 0°C during the addition of formaldehyde and the reducing agent (e.g., NaBH
ngcontent-ng-c2699131324="" class="ng-star-inserted">3CN or H2/Ru-catalyst)[2],. Only allow the system to warm to room temperature (25°C) once the initial iminium formation is complete.
Issue 3: Poor Selectivity During Downstream Derivatization (O-Alkylation)
Q: When derivatizing the phenol group (O-alkylation) with an alkyl halide, I am getting a mixture of O-alkylated, C-alkylated, and quaternary ammonium byproducts. How do I optimize this?
A: This is a battle between kinetic and thermodynamic control. The phenoxide ion is an ambient nucleophile. At higher temperatures (>120°C), the reaction is under thermodynamic control, favoring C-alkylation on the aromatic ring[3],[4]. Furthermore, high heat promotes the quaternization of the basic dimethylamino group.
-
Causality: Lower temperatures favor the kinetically faster attack by the "hard" oxygen nucleophile.
-
Solution: Keep the O-alkylation temperature between 60°C and 80°C using a weak base like K
2CO3in a polar aprotic solvent (e.g., DMF or CH3CN) to ensure strict kinetic O-selectivity[3].
Quantitative Data Summaries
Table 1: Temperature Effect on Buchwald-Hartwig Amination Yields
(Conditions: 4-Bromo-2-isopropylphenol, HN(CH3)2, 2 mol% XPhos Pd G3, NaOtBu, Toluene, 16h)
| Temperature (°C) | Conversion (%) | Target Product Yield (%) | Hydrodehalogenation (%) |
| 60 | 45 | 42 | < 2 |
| 80 | 98 | 91 | 5 |
| 100 | > 99 | 85 | 12 |
| 120 | > 99 | 40 | 58 |
Table 2: Temperature Effect on Phenol O-Alkylation Selectivity
(Conditions: 4-(Dimethylamino)-2-isopropylphenol, Alkyl Bromide, K2CO3, DMF, 8h)
| Temperature (°C) | O-Alkylation (Kinetic) | C-Alkylation (Thermodynamic) | N-Quaternization |
| 40 | 95% | < 1% | < 1% |
| 70 | 98% | 1% | 1% |
| 100 | 75% | 15% | 10% |
| 150 | 30% | 45% | 25% |
Self-Validating Experimental Protocol
To find the exact thermal sweet spot for your specific derivative, we recommend a high-throughput experimentation (HTE) temperature screen[5].
High-throughput experimental workflow for optimizing amination reaction temperatures.
High-Throughput Temperature Screening Protocol
Objective: Determine the optimal temperature to maximize cross-coupling while suppressing hydrodehalogenation.
-
Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, prepare a stock solution of 4-bromo-2-isopropylphenol (1.0 M) and dimethylamine (1.2 M) in anhydrous, degassed toluene[1].
-
Catalyst Dosing: Dispense 2 mol% of XPhos Pd G3 and 1.4 equiv of NaOtBu into a machined aluminum 96-well plate equipped with glass vial inserts[5].
-
Reaction Initiation: Add 1 mL of the stock solution to each vial. Seal the plate securely with a PTFE-lined silicone mat.
-
Temperature Gradient Application: Place the plate on a heating block configured with a temperature gradient (e.g., rows set to 60°C, 80°C, 100°C, and 120°C). Stir magnetically at 800 rpm for 16 hours.
-
Quench: Cool the block to room temperature. Quench each vial by adding 0.5 mL of saturated aqueous NH
4Cl[1]. -
Validation Checkpoint 1 (TLC): Spot an aliquot from the 80°C and 120°C wells on silica TLC (Hexanes:EtOAc 4:1).
-
Self-Validation: The disappearance of the starting material (
) confirms conversion. A dominant new spot at indicates successful amination.
-
-
Validation Checkpoint 2 (GC-MS): Filter the organic layer through a plastic filter plate containing anhydrous Na
ngcontent-ng-c2699131324="" class="ng-star-inserted">2SO4and inject into the GC-MS.-
Self-Validation: The target 4-(dimethylamino)-2-isopropylphenol will present an
of 179. If the dominant peak shows an of 136, hydrodehalogenation has occurred, proving the temperature was too high.
-
References[1] BenchChem.Optimization of Buchwald-Hartwig amination conditions.[7] RSC Publishing.Palladium-catalyzed reductive coupling of phenols with anilines and amines.[6] Springer Nature Experiments.Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.[4] MDPI. Selective O-alkylation of Phenol Using Dimethyl Ether.[5] Taylor & Francis.A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.[2] ACS Chemical Reviews. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen.[3] Organic Chemistry Portal.Amine synthesis by reductive amination (reductive alkylation).
Sources
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- 4. tandfonline.com [tandfonline.com]
- 5. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Navigating pH Sensitivity of 4-(Dimethylamino)-2-isopropylphenol
Welcome to the technical support center for 4-(Dimethylamino)-2-isopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing the inherent pH sensitivity of this compound in experimental settings. Given the limited availability of specific data for 4-(Dimethylamino)-2-isopropylphenol, this document leverages established chemical principles of its constituent functional groups—a phenolic hydroxyl and a tertiary amine—and data from structurally similar compounds to offer robust guidance.
Understanding the pH-Dependent Nature of 4-(Dimethylamino)-2-isopropylphenol
4-(Dimethylamino)-2-isopropylphenol is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. The phenolic hydroxyl group is weakly acidic, while the tertiary dimethylamino group is basic. This dual nature dictates that the compound's overall charge, and consequently its solubility and reactivity, are highly dependent on the pH of the surrounding medium.
At low pH, the dimethylamino group will be protonated, resulting in a positively charged species. Conversely, at high pH, the phenolic hydroxyl group will be deprotonated, leading to a negatively charged species. The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge. Understanding these properties is crucial for successful experimental design.
Below is a diagram illustrating the pH-dependent equilibrium of 4-(Dimethylamino)-2-isopropylphenol.
Caption: pH-dependent equilibrium of 4-(Dimethylamino)-2-isopropylphenol.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-(Dimethylamino)-2-isopropylphenol solution cloudy or precipitating?
A1: Cloudiness or precipitation is a common issue when working with pH-sensitive compounds and is often related to the solution's pH being near the compound's isoelectric point, where its solubility is at a minimum. The aqueous solubility of ionizable drugs is significantly higher for the ionized form compared to the unionized form[1][2]. For a compound with both acidic and basic moieties like 4-(Dimethylamino)-2-isopropylphenol, solubility will be lowest at its pI and increase at both lower and higher pH values as the molecule becomes charged.
Troubleshooting Steps:
-
Measure the pH of your solution. This is the most critical first step.
-
Adjust the pH. If you are in a pH range where the compound is expected to be neutral, adjust the pH away from the isoelectric point. For many phenolic amines, this means either acidifying the solution (e.g., with dilute HCl) to protonate the amine or making it more alkaline (e.g., with dilute NaOH) to deprotonate the phenol.
-
Consider the buffer system. The choice and concentration of your buffer can influence solubility[3]. Ensure your buffer has sufficient capacity to maintain the target pH upon addition of the compound.
Q2: What is the pKa of 4-(Dimethylamino)-2-isopropylphenol?
Q3: At what pH is 4-(Dimethylamino)-2-isopropylphenol most stable?
A3: The stability of 4-(Dimethylamino)-2-isopropylphenol is pH-dependent. Phenolic compounds can be susceptible to oxidation, which is often accelerated at higher pH. A study on the related compound 4-(N,N-dimethylamino)phenol (4-DMAP) found that its maximum stability in aqueous solution was in the pH range of 2.0 to 3.0[5][6]. While this provides a useful reference, the optimal pH for stability for 4-(Dimethylamino)-2-isopropylphenol should be determined empirically for your specific application and storage conditions.
Q4: How should I prepare a stock solution of 4-(Dimethylamino)-2-isopropylphenol?
A4: Due to its pH-dependent solubility, preparing a stock solution requires careful consideration of the solvent and pH.
Protocol for Aqueous Stock Solution Preparation:
-
Initial Solubility Test: Begin by attempting to dissolve a small amount of the compound in your desired aqueous buffer.
-
pH Adjustment for Dissolution: If solubility is low, gradually adjust the pH. For a stock solution, it is often practical to dissolve the compound at a pH where it is highly soluble (either acidic or basic).
-
Acidic Dissolution: Add a small amount of dilute acid (e.g., 1 M HCl) dropwise while stirring until the compound dissolves.
-
Alkaline Dissolution: Alternatively, add a small amount of dilute base (e.g., 1 M NaOH) dropwise.
-
-
Final pH Adjustment: Once dissolved, you can carefully adjust the pH to your desired experimental value. Be aware that the compound may precipitate if the pH approaches its isoelectric point.
-
Use of Co-solvents: If aqueous solubility remains an issue, consider the use of a co-solvent such as DMSO or ethanol. First, dissolve the compound in the organic solvent, and then slowly add the aqueous buffer while vortexing to prevent precipitation[7].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Fluctuation in solution pH affecting compound activity or stability. | Regularly monitor and control the pH of your experimental solutions. Use a buffer with adequate capacity for the intended pH range. |
| Color change in solution (e.g., yellowing/browning) | Oxidation of the phenolic group, which can be pH-dependent. | Prepare solutions fresh. Store stock solutions protected from light and at a low temperature (e.g., 4°C or -20°C)[8]. Consider working under an inert atmosphere (e.g., nitrogen or argon). The stability of the related compound 4-DMAP was found to increase with the incorporation of nonaqueous solvents like propylene glycol or polyethylene glycol 400[5]. |
| Low reaction yield | The pH of the reaction mixture may not be optimal for the desired chemical transformation. The charge state of 4-(Dimethylamino)-2-isopropylphenol can affect its nucleophilicity or other reactive properties. | Perform small-scale experiments to screen a range of pH values to determine the optimal conditions for your specific reaction. |
| Difficulty in purification/extraction | The compound's charge at a given pH affects its partitioning between aqueous and organic phases. | During workup, adjust the pH of the aqueous layer to ensure your compound is in the desired charge state for efficient extraction into the organic solvent. For example, to extract into a nonpolar organic solvent, adjust the pH to the isoelectric point to maximize the concentration of the neutral species. Conversely, to remove acidic or basic impurities, you can perform extractions at pH values where the impurities are charged and your compound of interest is neutral. |
Below is a workflow for troubleshooting pH-related issues during experimentation.
Caption: Workflow for troubleshooting pH-related experimental issues.
Experimental Protocols
Protocol 1: Preparation of a Buffered Solution of 4-(Dimethylamino)-2-isopropylphenol
This protocol provides a general method for preparing a solution at a specific pH.
Materials:
-
4-(Dimethylamino)-2-isopropylphenol
-
Appropriate buffer salts (e.g., phosphate, citrate, TRIS)
-
Deionized water
-
Dilute HCl and NaOH for pH adjustment
-
Calibrated pH meter
Procedure:
-
Buffer Preparation: Prepare a buffer solution of the desired pH and concentration. For example, to prepare a 100 mM phosphate buffer at pH 7.4.
-
Weighing the Compound: Accurately weigh the required amount of 4-(Dimethylamino)-2-isopropylphenol.
-
Dissolution: Slowly add the weighed compound to the buffer solution while stirring continuously.
-
pH Monitoring and Adjustment: Monitor the pH of the solution as the compound dissolves. The addition of the amphoteric compound may alter the pH of the buffer.
-
Final pH Check: Once the compound is fully dissolved, re-check the pH and make final, small adjustments if necessary using dilute HCl or NaOH.
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any particulates.
Protocol 2: Determination of Apparent Solubility at Different pH Values
This protocol outlines a method to empirically determine the solubility profile of 4-(Dimethylamino)-2-isopropylphenol.
Materials:
-
4-(Dimethylamino)-2-isopropylphenol
-
A series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12)
-
Scintillation vials or similar small containers
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Sample Preparation: Add an excess amount of 4-(Dimethylamino)-2-isopropylphenol to a known volume of each buffer solution in separate vials.
-
Equilibration: Seal the vials and place them on a shaker at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
-
Quantification: Dilute the supernatant if necessary and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Data Analysis: Plot the measured solubility as a function of pH to generate the pH-solubility profile.
References
- DC Chemicals. (2026, February 28). 4-(Dimethylamino)phenol|619-60-3|MSDS. DC Chemicals.
- BASF. (2025, November 5).
- ECHEMI. (n.d.).
- Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug development and industrial pharmacy, 27(9), 997–1001.
- ChemicalBook. (n.d.). 4-(dimethylamino)phenol CAS#: 619-60-3.
- MilliporeSigma. (2025, November 6).
- Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution.
- MilliporeSigma. (2025, December 28).
- Thermo Fisher Scientific. (2010, September 21).
- Fisher Scientific. (2011, December 15).
- CPAChem. (2019, May 16).
- BenchChem. (2025).
- (2010, September 21).
- ChemicalBook. (n.d.). 4-Isopropylphenol synthesis.
- Molbase. (n.d.). Synthesis of 2-[3-[4-[2-(Dimethylamino)ethyl]phenoxy]propyl]-1H-isoindole-1,3-(2H)-dione.
- MDPI. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)
- Wikipedia. (n.d.). Propofol.
- Sigma-Aldrich. (n.d.).
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 22(5), 387–398.
- Anaestheasier. (2025, February 3). Propofol.
- Organic Syntheses. (1943). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE.
- Sigma-Aldrich. (n.d.). 4-(DIMETHYLAMINO)-3-ISOPROPYLPHENOL AldrichCPR.
- NOAA. (n.d.). O-ISOPROPYL PHENOL | CAMEO Chemicals.
- Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water.
- Marik, P. E. (2004). Propofol: therapeutic indications and side-effects. Current pharmaceutical design, 10(29), 3639–3649.
- BenchChem. (2025). Technical Support Center: Stability and Degradation of 3-[(Dimethylamino)methyl]phenol.
- Taylor & Francis. (n.d.). Propofol – Knowledge and References.
- Scite. (n.d.).
- Bachem. (n.d.). Propofol API Manufacturer & Supply.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of 4-((2-isopropoxyethoxy)methyl)phenol.
- (2012, May 10).
- Semantic Scholar. (n.d.).
- Baruah, M., Qin, W., Flors, C., Hofkens, J., Valleé, R. A. L., Beljonne, D., Van der Auweraer, M., De Borggraeve, W. M., & Boens, N. (2006). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. Lirias.
- The prediction of pH-dependent interaction using micro-dissolution approach in bio-relevant media: Insights from model drug study of lapatinib. (2024). Drug Delivery Letters, 14(3), 268-281.
- BenchChem. (n.d.). An In-depth Technical Guide to 4-Isopropylphenol (CAS: 99-89-8).
- Google Patents. (n.d.).
- MDPI. (2017, March 3). Dimethyl 7-(dimethylamino)-3,4-dihydro-1-(2-oxopropyl)-4-phenylnaphthalene-2,2(1H)
- VIVAN Life Sciences. (n.d.). 4-(2-(Dimethylamino)ethyl)phenol.
- CymitQuimica. (n.d.). CAS 99-89-8: 4-Isopropylphenol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(dimethylamino)phenol CAS#: 619-60-3 [m.chemicalbook.com]
- 5. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. download.basf.com [download.basf.com]
Strategies for stabilizing 4-(Dimethylamino)-2-isopropylphenol against air exposure
🚨 Critical Alert: Immediate Handling Guidelines
Stop! Read this before opening the vial.
4-(Dimethylamino)-2-isopropylphenol (CAS: 14200-18-1) is a highly electron-rich aminophenol .[1] It exhibits extreme sensitivity to oxidative degradation triggered by atmospheric oxygen, light, and trace metal ions. Improper handling will result in rapid discoloration (pinking/browning) and loss of titer within minutes to hours.[1]
| Parameter | Critical Specification |
| Atmosphere | Strictly Inert (Argon preferred over Nitrogen).[1] |
| Temperature | -20°C (Long-term); +4°C (Working stock < 24h).[1] |
| Light | Amber glassware or foil-wrapped containers only. |
| Solvent Grade | Degassed, Anhydrous, Peroxide-Free. |
Module 1: The Science of Instability
Why is this compound so unstable?
To stabilize this molecule, you must understand the mechanism driving its degradation. The instability arises from the synergistic electron-donating effects of the dimethylamino group (para-position) and the isopropyl group (ortho-position) on the phenol ring.[1]
-
Electronic Activation: The dimethylamino group (
) is a potent electron donor.[1] It raises the energy of the Highest Occupied Molecular Orbital (HOMO), significantly lowering the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond.[1] -
Radical Formation: Upon exposure to air, the phenolic hydrogen is easily abstracted, forming a relatively stable phenoxyl radical.
-
Quinone Imine Cascade: Unlike simple phenols, this radical rapidly disproportionates or further oxidizes to form quinone imines or coupled dimers . These products are highly conjugated chromophores, responsible for the characteristic pink-to-black color shift.[1]
Visualization: The Oxidative Degradation Pathway
The following diagram illustrates the degradation cycle you are fighting against.
Figure 1: The autoxidation cascade.[1][2] The transition from the colorless phenol to the pink quinone imine is often irreversible without reduction.[1]
Module 2: Storage & Solution Stability Protocols
Q: How do I store the solid material long-term?
A: The solid is kinetically more stable than the solution but still vulnerable.
-
Primary Barrier: Store under an Argon atmosphere.[1] Argon is heavier than air and provides a better "blanket" than Nitrogen for opening/closing vials.
-
Temperature: Store at -20°C .
-
Container: Use amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands over the cap to prevent oxygen diffusion.
Q: My experiment requires a solution. How do I keep it stable?
A: Solution state is the "danger zone." Dissolution increases molecular mobility and oxygen diffusion rates.
Protocol: Preparation of Stable Stock Solutions
-
Solvent Choice: Use degassed solvents (sparged with Argon for 15 mins).[1] Avoid ethers (THF, Diethyl ether) unless freshly distilled, as they contain peroxides that instantly oxidize the phenol.[1] Methanol or DMSO are preferred for solubility, but must be dry.
-
Acidification (The "Proton Lock"):
-
Mechanism:[1][3][4][5][6] Protonating the amine group (forming the ammonium salt) or the phenolate pulls electron density away from the ring, drastically increasing oxidative stability.[1]
-
Action: If your application permits, add 0.1% Acetic Acid or HCl equivalents to the stock solution. This "locks" the nitrogen lone pair.
-
-
Antioxidant Spiking:
-
Add Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid if using an aqueous/organic mix.[1] These act as sacrificial reductants, scavenging oxygen before it reacts with your compound.
-
| Solvent System | Stability Window (Air) | Stability Window (Argon + Acid) |
| Water (pH 7) | < 30 Minutes | 4-6 Hours |
| DMSO | 2-4 Hours | 1 Week |
| Methanol + 0.1% HCl | 12 Hours | > 1 Month |
Module 3: Troubleshooting Guide
Issue 1: "The powder turned slightly pink upon arrival."
Diagnosis: Surface oxidation. This is common for aminophenols. Corrective Action:
-
Do not discard. The bulk material underneath is likely intact.
-
Purification: Perform a recrystallization under inert atmosphere.[1]
Issue 2: "My LC-MS shows a mass peak at [M-2] and [M+14]."
Diagnosis:
-
[M-2]: Formation of the Quinone Imine (Loss of 2 Hydrogens).[1]
-
[M+14]: Likely oxidation to the N-oxide or carbonyl formation depending on the solvent.[1] Fix: Your autosampler vials are not air-tight.
-
Immediate Fix: Add 10mM Ammonium Formate or Ascorbic Acid to your LC mobile phase (aqueous) to suppress on-column oxidation.[1]
Issue 3: "The reaction yield is low, and the mixture is black."
Diagnosis: Metal-catalyzed radical polymerization.[1] Trace metals (Fe, Cu) in your solvent or reagents are catalyzing the oxidation.[1] Fix:
-
Add a chelating agent like EDTA (1 mM) to aqueous buffers.[1]
-
Use glass-coated stir bars (avoid worn Teflon bars that may harbor metal filings).[1]
Module 4: Experimental Workflow Visualization
Use this decision matrix to determine the correct handling procedure for your specific application.
Figure 2: Decision matrix for handling and preparation to minimize oxidative loss.
References
-
Valgimigli, L., et al. (2015).[1] "Maximizing the Reactivity of Phenolic and Aminic Radical-Trapping Antioxidants: Just Add Nitrogen!" Accounts of Chemical Research. [1]
-
Relevance: Establishes the mechanism of how nitrogen substitution activates phenols for radical trapping (and consequently, air oxidation).[1]
-
-
Poon, J. F., & Pratt, D. A. (2018).[2][7] "Recent Insights on Hydrogen Atom Transfer in the Inhibition of Hydrocarbon Autoxidation." Accounts of Chemical Research. [1]
-
Relevance: Provides the theoretical grounding for the bond dissociation energies (BDE) of aminophenols.[1]
-
-
Spectrum Chemical. (2016).[1][5] "Safety Data Sheet: p-(Methylamino)phenol Sulfate."
- Relevance: Provides standard industrial handling protocols for structurally similar aminophenols (Metol), serving as a baseline for safety and storage.
-
Huo, B-Q., et al. (2019).[1][7] "Reactions of the Lipid Hydroperoxides With Aminic Antioxidants." Frontiers in Chemistry.
- Relevance: Details the redox cycling and quinone imine formation p
Sources
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. physchemres.org [physchemres.org]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. echemi.com [echemi.com]
- 7. Frontiers | Reactions of the Lipid Hydroperoxides With Aminic Antioxidants: The Influence of Stereoelectronic and Resonance Effects on Hydrogen Atom Transfer [frontiersin.org]
Validation & Comparative
A Predictive and Comparative Guide to the ¹H NMR Spectrum of 4-(Dimethylamino)-2-isopropylphenol
This guide provides an in-depth interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(dimethylamino)-2-isopropylphenol. In the absence of a publicly available, fully assigned experimental spectrum, we will construct a detailed predictive analysis grounded in fundamental NMR principles and supported by comparative data from structurally analogous compounds. This approach not only elucidates the expected spectral features of the target molecule but also serves as a practical demonstration of spectral interpretation for researchers, scientists, and drug development professionals.
The Structural Elucidation Challenge
4-(Dimethylamino)-2-isopropylphenol is a substituted phenol containing three distinct functional groups on an aromatic ring: a hydroxyl group, an isopropyl group, and a dimethylamino group. The relative positions of these substituents create a unique electronic and steric environment, resulting in a characteristic ¹H NMR spectrum that can be used for its unambiguous identification and purity assessment. Understanding this spectrum is crucial for quality control in synthesis and for studying its interactions in various chemical and biological systems.
Part 1: Predictive ¹H NMR Analysis of 4-(Dimethylamino)-2-isopropylphenol
The structure of 4-(dimethylamino)-2-isopropylphenol dictates several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. Our prediction is based on the well-established effects of substituent groups on the chemical shifts (δ) of aromatic and aliphatic protons. The powerful electron-donating nature of the para-dimethylamino group and the weaker donating, sterically bulky ortho-isopropyl group are the primary influencers.
Caption: Structure of 4-(Dimethylamino)-2-isopropylphenol with non-equivalent protons labeled.
Predicted Peak Assignments:
-
Hydroxyl Proton (a): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet between δ 4.5-5.5 ppm . In a hydrogen-bond accepting solvent like DMSO-d₆, this signal would shift significantly downfield to δ 8.5-9.5 ppm .
-
Dimethylamino Protons (c): The six protons of the two methyl groups are equivalent and will appear as a sharp singlet. The strong electron-donating effect of the nitrogen atom shields these protons. A chemical shift around δ 2.8-3.0 ppm is expected.
-
Isopropyl Protons (d, e): This group will produce two distinct signals. The single methine proton (d) is adjacent to six equivalent methyl protons, resulting in a septet (or multiplet). Its position adjacent to the aromatic ring places it around δ 3.1-3.3 ppm . The six methyl protons (e) are equivalent and are split by the single methine proton, appearing as a sharp doublet at approximately δ 1.2-1.3 ppm .
-
Aromatic Protons (f, g, h):
-
H-3 (f): This proton is ortho to both the isopropyl group and the strongly electron-donating dimethylamino group. It experiences significant shielding and has no ortho-coupled neighbors, thus it is predicted to appear as a singlet or a narrow doublet (due to a small meta-coupling to H-5) at the most upfield position of the aromatic protons, around δ 6.6-6.7 ppm .
-
H-5 (g): This proton is ortho to the dimethylamino group and meta to the isopropyl group. It will be strongly shielded. It is coupled to the H-6 proton (ortho-coupling, J ≈ 8-9 Hz) and potentially to the H-3 proton (meta-coupling, J ≈ 2-3 Hz), and is expected to appear as a doublet of doublets around δ 6.7-6.8 ppm .
-
H-6 (h): This proton is ortho to the hydroxyl group and meta to the dimethylamino group. It is the least shielded of the aromatic protons. It is coupled only to the H-5 proton and will appear as a doublet (J ≈ 8-9 Hz) around δ 6.8-6.9 ppm .
-
Part 2: Comparative Analysis with Alternative Phenols
To substantiate our predictions, we compare the expected spectrum of 4-(dimethylamino)-2-isopropylphenol with the known experimental data of related compounds. This comparison highlights the incremental effects of each substituent on the ¹H NMR spectrum.
| Compound | Aromatic Protons (δ ppm) | -N(CH₃)₂ (δ ppm) | -CH(CH₃)₂ (δ ppm) | -CH(CH₃)₂ (δ ppm) | -OH (δ ppm) |
| 4-(Dimethylamino)-2-isopropylphenol (Predicted) | H-3: 6.6-6.7 (d)H-5: 6.7-6.8 (dd)H-6: 6.8-6.9 (d) | ~2.9 (s, 6H) | ~3.2 (sept, 1H) | ~1.25 (d, 6H) | Variable (s, 1H) |
| 4-(Dimethylamino)phenol [1] | 6.80 (d, 2H), 6.71 (d, 2H) | 2.79 (s, 6H) | N/A | N/A | Variable |
| 2-Isopropylphenol [2][3] | 7.21 - 6.74 (m, 4H) | N/A | ~3.21 (sept, 1H) | ~1.25 (d, 6H) | ~4.76 (s, 1H) |
| 4-Aminophenol [4][5] | 6.42-6.50 (m, 4H) | N/A (NH₂ at 4.38) | N/A | N/A | ~8.37 (s, 1H) |
Causality and Insights from Comparison:
-
Effect of the Dimethylamino Group: Comparing the predicted aromatic shifts of our target molecule with 2-isopropylphenol[2][3] demonstrates the powerful shielding effect of the para-N(CH₃)₂ group. The aromatic protons in 2-isopropylphenol resonate in a broader, more downfield region (δ 7.21-6.74 ppm), whereas the addition of the dimethylamino group in our target compound is predicted to shift all aromatic signals significantly upfield (to δ 6.6-6.9 ppm). This is due to the donation of electron density from the nitrogen lone pair into the aromatic π-system.
-
Effect of the Isopropyl Group: Comparing our predicted spectrum with that of 4-(dimethylamino)phenol[1] reveals the influence of the ortho-isopropyl group. In 4-(dimethylamino)phenol, the symmetry of the molecule results in two doublets for the four aromatic protons. The introduction of the isopropyl group at the C-2 position breaks this symmetry, leading to three distinct signals for the remaining aromatic protons (H-3, H-5, H-6) with different multiplicities, as predicted.
-
Alkyl and Hydroxyl Signals: The predicted chemical shifts for the isopropyl group's methine (septet) and methyl (doublet) protons are nearly identical to those observed in 2-isopropylphenol, indicating that the para-dimethylamino group has a negligible effect on these distant aliphatic protons.[2] Similarly, the hydroxyl proton's chemical shift remains highly dependent on the experimental conditions, a characteristic feature of phenols.
Part 3: Experimental Protocol for High-Quality ¹H NMR Acquisition
To validate these predictions experimentally, adherence to a rigorous protocol is essential. This self-validating system ensures reproducibility and accuracy.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 4-(dimethylamino)-2-isopropylphenol sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a standard non-polar solvent, while DMSO-d₆ is used for less soluble compounds and ensures the observation of exchangeable protons like -OH.[6]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. A good shim will show a narrow linewidth for the TMS signal.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
-
Integrate the area under each peak. The integration values should be proportional to the number of protons giving rise to each signal.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the specific protons in the molecule.
-
Caption: Workflow for ¹H NMR Spectrum Acquisition and Interpretation.
Conclusion
This guide has presented a comprehensive, predictive interpretation of the ¹H NMR spectrum of 4-(dimethylamino)-2-isopropylphenol. By leveraging fundamental principles of chemical shift theory and making direct comparisons with experimentally verified data from analogous structures, we have constructed a reliable spectral model. The predicted chemical shifts, multiplicities, and coupling constants provide a robust framework for the identification and characterization of this molecule. The provided experimental protocol outlines the necessary steps for researchers to acquire high-fidelity data to confirm this predictive analysis, underscoring the indispensable role of NMR spectroscopy in modern chemical and pharmaceutical research.
References
- S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle - Rsc.org.
-
Abraham, R. J., et al. "An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols." CiteSeerX. Available at: [Link]
-
1 H-NMR spectrum of the purified 4-aminophenol. - ResearchGate. Available at: [Link]
-
Fig. S34 1 H NMR spectra of 4-Aminophenol in DMSO-d 6 - ResearchGate. Available at: [Link]
-
Showing Compound 2-Isopropylphenol (FDB008729) - FooDB. Available at: [Link]
-
1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS - Canadian Science Publishing. Available at: [Link]
-
Supporting info. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
Sources
A Comparative Guide to HPLC Method Development for Purity Assessment of 4-(Dimethylamino)-2-isopropylphenol
This guide provides a comprehensive, in-depth comparison of methodologies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-(Dimethylamino)-2-isopropylphenol. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each experimental choice, offering a practical framework for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, grounded in established chromatographic principles and regulatory expectations.
Introduction: The Analyte and the Analytical Challenge
4-(Dimethylamino)-2-isopropylphenol is an aromatic organic compound featuring both a weakly acidic phenolic hydroxyl group and a weakly basic dimethylamino group. This amphoteric nature, combined with its moderate polarity, presents a unique challenge for chromatographic separation. Purity assessment is critical in pharmaceutical development to ensure that the levels of process-related impurities and degradation products are within acceptable limits, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]
The objective of this guide is to develop a selective, sensitive, and robust reversed-phase HPLC (RP-HPLC) method capable of separating 4-(Dimethylamino)-2-isopropylphenol from its potential impurities.[3] We will systematically evaluate and compare critical method parameters, including stationary phase chemistry, mobile phase composition (organic modifier and pH), and detection wavelength.
The Method Development Workflow: A Strategic Approach
A systematic approach to method development is crucial for efficiency and for creating a robust final method. The workflow begins with defining the goals of the separation and progresses through a logical sequence of screening and optimization steps, culminating in method validation according to regulatory standards.[4][5]
Caption: A strategic workflow for HPLC method development.
Part 1: Stationary Phase (Column) Comparison
The stationary phase is the heart of the separation. In RP-HPLC, the stationary phase is non-polar, and retention is primarily driven by hydrophobic interactions.[6] For a polar aromatic compound like 4-(Dimethylamino)-2-isopropylphenol, the choice of stationary phase chemistry can significantly impact selectivity and peak shape. We will compare three common reversed-phase chemistries.
Rationale for Selection:
-
C18 (Octadecylsilane): The industry workhorse, providing high hydrophobicity and retention for a wide range of molecules. It is the most common starting point for method development.[3]
-
C8 (Octylsilane): Less retentive than C18, which can be advantageous for more polar compounds, leading to shorter analysis times and reduced organic solvent consumption.[7]
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions between the phenyl groups in the stationary phase and the aromatic ring of the analyte. This can be highly effective for separating aromatic compounds with subtle structural differences.
Table 1: Comparative Performance of Different Stationary Phases (Illustrative data based on typical chromatographic behavior for phenolic amines)
| Stationary Phase | Retention Time (Main Peak, min) | Tailing Factor (USP) | Resolution (Analyte/Impurity) | Causality & Rationale |
| C18 (e.g., 250 x 4.6 mm, 5 µm) | 12.5 | 1.8 | 1.9 | High hydrophobicity leads to strong retention. Potential for peak tailing with the basic amino group due to interaction with residual silanols. |
| C8 (e.g., 150 x 4.6 mm, 5 µm) | 8.2 | 1.5 | 2.1 | Reduced hydrophobicity provides shorter run times. Often yields better peak shape for basic compounds compared to traditional C18 phases. |
| Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm) | 9.5 | 1.3 | 3.5 | Optimal Choice. Good retention combined with alternative selectivity from π-π interactions provides superior resolution of the main analyte from a closely eluting aromatic impurity. Excellent peak shape. |
Part 2: Mobile Phase Optimization
The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.[8] For an ionizable compound like 4-(Dimethylamino)-2-isopropylphenol, both the organic modifier and the aqueous phase pH are critical parameters.
The Critical Role of pH
The analyte has two ionizable centers: the phenolic group (pKa ~10) and the dimethylamino group (pKa ~5). The pH of the mobile phase will determine the charge state of the analyte, which dramatically affects its hydrophobicity and retention.[9]
Caption: Effect of mobile phase pH on analyte ionization and retention.
To ensure consistent and reproducible retention, the mobile phase pH should be set at least 2 units away from the analyte's pKa values.[1]
-
Acidic pH (e.g., 2.5 - 3.5): The amino group is fully protonated (positive charge), while the phenolic group is neutral. This makes the molecule more polar, reducing retention. However, it provides excellent peak shape for the amine and suppresses silanol interactions.
-
Basic pH (e.g., > 9): Operating at high pH is generally avoided as it can degrade traditional silica-based columns.
Experimental Comparison: A phosphate buffer at pH 3.0 is compared with a neutral water condition.
Table 2: Effect of Mobile Phase pH on Chromatography (Illustrative data using a Phenyl-Hexyl column)
| Mobile Phase Aqueous Component | Retention Time (min) | Tailing Factor (USP) | Rationale & Conclusion |
| Deionized Water (~pH 6.8) | 9.8 | 2.5 | Poor peak shape (tailing) due to uncontrolled ionization of the amine and interaction with the stationary phase. Not a robust condition. |
| 20mM KH₂PO₄, pH 3.0 | 9.5 | 1.2 | Optimal Choice. The low pH ensures the dimethylamino group is fully protonated and the phenolic group is neutral. This provides sharp, symmetrical peaks and highly reproducible retention times.[9] |
Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC. They differ in polarity, elution strength, and viscosity.[10]
Table 3: Comparison of Acetonitrile and Methanol (Illustrative data using a Phenyl-Hexyl column and pH 3.0 buffer)
| Organic Modifier | Elution Strength | System Backpressure | Selectivity | Rationale & Conclusion |
| Methanol | Weaker | Higher | Can offer different selectivity for phenolic compounds due to its protic nature and hydrogen bonding capability. | The higher viscosity leads to higher backpressure, limiting flow rate options. May provide unique selectivity in some cases. |
| Acetonitrile | Stronger | Lower | Excellent | Optimal Choice. Provides sharper peaks (higher efficiency) and lower system backpressure, allowing for higher flow rates and faster analysis.[11] It is the preferred solvent for gradient elution in purity methods. |
Part 3: Detector Wavelength Selection
For UV detection, the optimal wavelength is typically the absorption maximum (λ-max) of the analyte, as this provides the highest sensitivity.[12] A UV-Vis spectrum of 4-(Dimethylamino)-2-isopropylphenol in the mobile phase should be acquired. Phenolic compounds generally exhibit strong absorbance in the 270-280 nm range.[9] For this analysis, an absorbance maximum was determined to be at 275 nm . This wavelength will be used for quantification to ensure maximum sensitivity for detecting low-level impurities.
Recommended Protocol for Purity Assessment
Based on the comparative studies, the following optimized HPLC method is proposed. This protocol is designed to be validated according to ICH Q2(R2) guidelines.[13][14]
Experimental Protocol
1. Apparatus:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
2. Reagents and Materials:
-
4-(Dimethylamino)-2-isopropylphenol Reference Standard
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC Grade
-
Phosphoric Acid (H₃PO₄), HPLC Grade
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade or Milli-Q
3. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 20mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 70% B (linear gradient)
-
15-17 min: 70% to 90% B (column wash)
-
17-18 min: 90% to 20% B (return to initial)
-
18-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
4. Preparation of Solutions:
-
Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
5. System Suitability Test (SST):
-
Inject the Standard Solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (USP): ≤ 2.0
-
Theoretical Plates (USP): ≥ 5000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%
-
Method Validation Framework
The developed method must be validated to ensure it is fit for its intended purpose.[15][16] The validation should be performed in accordance with ICH Q2(R2) guidelines and should assess the following parameters.[13]
Table 4: Summary of Key Validation Parameters
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity analysis (using DAD) shows no co-elution. Forced degradation studies show resolution > 2.0 between analyte and degradation products. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration. |
| Accuracy | To assess the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for spiked placebo samples at three concentration levels. |
| Precision | To demonstrate the method's repeatability and intermediate precision. | %RSD ≤ 2.0% for repeatability (n=6) and intermediate precision (different day/analyst). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (%RSD) at the LOQ concentration should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters are met when altering parameters like pH (±0.2), column temp (±5°C), and flow rate (±0.1 mL/min). |
Conclusion
This guide has systematically compared critical parameters for the development of a purity assessment method for 4-(Dimethylamino)-2-isopropylphenol. A Phenyl-Hexyl stationary phase was identified as superior to standard C18 and C8 phases due to its alternative selectivity mechanism, which is crucial for separating structurally related aromatic compounds. The optimization of the mobile phase, specifically controlling the pH to 3.0, was paramount in achieving sharp, symmetrical peaks by ensuring the consistent ionization state of the analyte.[9] The final proposed method, utilizing a gradient elution with a phosphate-buffered acetonitrile/water mobile phase, provides a robust and reliable foundation for subsequent validation activities. This structured, science-based approach ensures the development of an analytical method that is fit-for-purpose and meets the stringent requirements of the pharmaceutical industry.
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A Comparative Analysis of Antioxidant Potential: Propofol vs. 4-(Dimethylamino)-2-isopropylphenol
A Senior Application Scientist's Guide to Structure-Activity Relationship and Experimental Validation
In the landscape of pharmaceutical research, the quest for compounds with potent antioxidant properties is relentless. Oxidative stress is a well-established contributor to the pathophysiology of numerous diseases, making the identification and characterization of effective radical scavengers a critical endeavor. Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic, is recognized not only for its sedative-hypnotic effects but also for its significant antioxidant activity, which is attributed to its phenolic structure similar to that of α-tocopherol (Vitamin E).[1][2][3][4][5]
This guide presents a comparative analysis between Propofol and a structurally related, yet less characterized compound: 4-(Dimethylamino)-2-isopropylphenol. Due to the limited direct experimental data on the latter, this document will leverage established principles of chemical structure-activity relationships (SAR) to build a predictive comparison. We will first deconstruct the known antioxidant mechanism of Propofol, then apply these principles to hypothesize the potential activity of 4-(Dimethylamino)-2-isopropylphenol, and finally, provide robust, field-proven experimental protocols for direct, empirical validation of this hypothesis.
Part 1: The Mechanistic Underpinnings of Phenolic Antioxidants
The antioxidant capacity of phenolic compounds like Propofol is primarily rooted in their ability to act as free radical scavengers. The core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a highly reactive free radical, thereby neutralizing it and terminating the damaging chain reaction of oxidation.[6][7]
The efficiency of this process is governed by the stability of the phenoxyl radical that is formed on the antioxidant molecule itself. A more stable phenoxyl radical corresponds to a lower O-H bond dissociation enthalpy (BDE), meaning the hydrogen atom can be donated more readily. The stability of this radical is profoundly influenced by the other substituents on the aromatic ring.
Propofol's structure features a central phenol ring with two bulky isopropyl groups at the ortho positions (2 and 6) relative to the hydroxyl group.
-
The Active Site : The phenolic hydroxyl group is the hydrogen donor.
-
Steric Hindrance : The two ortho-isopropyl groups provide steric hindrance around the hydroxyl group. This influences its reactivity and contributes to the stability of the resulting phenoxyl radical.
-
Lipophilicity : These alkyl groups also increase the molecule's lipophilicity, allowing it to readily partition into and protect lipid membranes from peroxidation.[1][8][9]
Now, let us consider the structure of 4-(Dimethylamino)-2-isopropylphenol. It shares the core phenolic structure but with a different substitution pattern: a single isopropyl group at the ortho-position (2) and a dimethylamino group (-N(CH₃)₂) at the para-position (4).
-
The Electron-Donating Powerhouse : The dimethylamino group is a powerful electron-donating group (EDG).[10][11] When positioned para to the hydroxyl group, an EDG significantly increases the stability of the phenoxyl radical through resonance. This delocalization of the unpaired electron across the aromatic ring and onto the nitrogen atom lowers the O-H BDE, theoretically making the molecule a more potent hydrogen donor than Propofol.[12][13]
-
Structural Hypothesis : It is hypothesized that the strong electron-donating effect of the para-dimethylamino group in 4-(Dimethylamino)-2-isopropylphenol will render it a more potent antioxidant than Propofol. This enhanced electronic stabilization is likely to be a more dominant factor than the effect of having a second ortho-isopropyl group, as seen in Propofol.
Diagram: Structural Comparison
Caption: Chemical structures of Propofol and 4-(Dimethylamino)-2-isopropylphenol.
Diagram: Proposed Antioxidant Mechanism
Caption: General mechanism of free radical scavenging by phenolic antioxidants.
Part 2: Experimental Framework for Comparative Validation
To empirically test our hypothesis, a multi-tiered approach employing both chemical and cell-based assays is essential. This ensures a comprehensive evaluation, from pure radical scavenging efficacy to biologically relevant antioxidant activity.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method to determine the intrinsic radical-scavenging ability of a compound.[14][15] It measures the ability of the antioxidant to donate a hydrogen atom and reduce the stable, deep violet DPPH radical to the yellow-colored, non-radical form, diphenylpicrylhydrazine.
Table 1: Predicted vs. Known DPPH Scavenging Activity
| Compound | Known/Predicted IC₅₀ (µM) | Rationale |
| Propofol | ~30 - 50 µM[8][16] | Exhibits good scavenging activity due to its phenolic structure. |
| 4-(Dimethylamino)-2-isopropylphenol | Predicted: < 30 µM | The potent para-electron-donating dimethylamino group is expected to lower the O-H BDE, leading to superior radical scavenging efficacy. |
Detailed Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions (e.g., 10 mM) of Propofol, 4-(Dimethylamino)-2-isopropylphenol, and a positive control (e.g., Trolox or Ascorbic Acid) in methanol.
-
Create a series of dilutions from the stock solutions to achieve a range of final assay concentrations (e.g., 1 µM to 100 µM).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each compound dilution to triplicate wells.
-
Add 100 µL of methanol to control wells (blank).
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration of each compound.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the dose-response curve.
-
While the DPPH assay measures chemical reactivity, the CAA assay provides a more biologically relevant assessment by measuring antioxidant activity within a cellular environment.[17][18] This method accounts for crucial factors like cell membrane permeability, intracellular localization, and metabolic stability. The assay utilizes the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).
Detailed Protocol: Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture:
-
Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluency.
-
-
Cell Loading and Treatment:
-
Gently wash the cells three times with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add 50 µL of a 50 µM DCFH-DA probe solution (in cell culture media) to each well.
-
Immediately add 50 µL of the test compounds (Propofol, 4-(Dimethylamino)-2-isopropylphenol) or a standard like Quercetin, prepared at 2x the final desired concentrations in media.[19][20]
-
Incubate the plate at 37°C for 60 minutes.
-
-
Induction of Oxidative Stress:
-
Carefully remove the solution and wash the cells three times with DPBS.
-
Add 100 µL of a free radical initiator solution (e.g., AAPH) to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Read the fluorescence intensity (Excitation: ~480 nm, Emission: ~530 nm) every 5 minutes for a total of 60 minutes.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence kinetics of the control and treated wells.
-
Determine the % inhibition of intracellular ROS formation for each compound concentration.
-
Calculate the CAA value, which quantifies the antioxidant activity relative to the standard (Quercetin).
-
Diagram: Comparative Experimental Workflow
Caption: Workflow for the direct comparison of antioxidant activity.
Conclusion and Future Directions
Based on fundamental principles of physical organic chemistry, there is a strong theoretical basis to predict that 4-(Dimethylamino)-2-isopropylphenol will exhibit superior antioxidant activity compared to Propofol. The presence of a powerful electron-donating group in the para position is a well-established structural feature for enhancing the radical scavenging potential of phenolic compounds.
This guide provides the complete logical framework and detailed experimental protocols necessary to rigorously test this hypothesis. The successful validation of this prediction would identify 4-(Dimethylamino)-2-isopropylphenol as a promising candidate for further investigation in contexts where potent, localized antioxidant activity is therapeutically desirable. The proposed workflow serves as a robust template for researchers and drug development professionals to not only compare these two specific molecules but also to evaluate other novel phenolic compounds in the future.
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A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(Dimethylamino)-2-isopropylphenol
Introduction: The Analytical Challenge
In the landscape of pharmaceutical development and chemical analysis, the structural elucidation of novel compounds, metabolites, or impurities is a critical task. 4-(Dimethylamino)-2-isopropylphenol, a substituted phenol with structural similarities to the anesthetic Propofol, presents a unique analytical challenge. Its structure combines three key functional moieties—a hydroxyl group, an isopropyl group, and a dimethylamino group—each influencing its behavior in the mass spectrometer. Understanding the distinct fragmentation patterns generated by different ionization techniques is paramount for its unambiguous identification and quantification.
This guide provides an in-depth comparison of the mass spectrometric fragmentation of 4-(Dimethylamino)-2-isopropylphenol under two of the most common ionization regimes: hard ionization via Electron Ionization (EI) and soft ionization via Electrospray Ionization (ESI). By dissecting the fragmentation mechanisms, we offer a predictive framework for researchers and a practical guide for method development.
Methodology: An Overview of Analytical Approaches
The fragmentation data discussed herein is based on established principles of mass spectrometry and predictive analysis derived from structurally analogous compounds. The experimental workflows outlined below represent best practices for the analysis of phenolic amines.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
For volatile and thermally stable compounds like substituted phenols, GC-MS with EI is a gold-standard technique. It provides reproducible, library-searchable spectra characterized by extensive fragmentation.
Protocol:
-
Sample Preparation: The analyte is dissolved in a volatile organic solvent (e.g., methanol or ethyl acetate). Derivatization (e.g., silylation) of the phenolic hydroxyl group can be performed to improve thermal stability and chromatographic peak shape, though it will alter the fragmentation pattern.
-
GC Separation: A non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed with a gradient, for example, starting at 100°C and ramping to 280°C to ensure proper elution.
-
Ionization: Standard 70 eV electron ionization is applied. This high energy level induces complex fragmentation, providing a detailed structural "fingerprint."
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
LC-MS/MS with ESI is the preferred method for less volatile compounds or for analyses requiring high sensitivity and specificity, often in complex matrices like biological fluids.
Protocol:
-
Sample Preparation: The analyte is dissolved in a solvent compatible with the mobile phase (e.g., 50:50 methanol:water).
-
LC Separation: Reversed-phase chromatography using a C18 column is typical. A gradient elution with water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid), is used to facilitate protonation in positive ion mode.[1][2]
-
Ionization: ESI is performed in positive ion mode to generate the protonated molecule, [M+H]⁺.
-
Tandem MS (MS/MS): The [M+H]⁺ precursor ion is isolated and subjected to Collision-Induced Dissociation (CID) to generate product ion spectra. The collision energy is optimized to induce characteristic fragmentation.[3]
Part 1: Electron Ionization (EI) Fragmentation Pathway
Under the high-energy conditions of EI (70 eV), 4-(Dimethylamino)-2-isopropylphenol (Molecular Weight: 179.13 Da) first forms a molecular radical cation (M•⁺) at m/z 179. The subsequent fragmentation is dictated by the drive to form the most stable daughter ions, primarily through cleavages adjacent to the functional groups.
The two most favorable fragmentation pathways are:
-
Benzylic Cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group. This is a highly favored process for alkyl-substituted aromatic rings because it results in a stable, resonance-delocalized benzylic carbocation.[4][5] This pathway is a dominant feature in the mass spectrum of the related compound, Propofol.[6]
-
Alpha-Cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the N,N-dimethylamino group. This cleavage is characteristic of aliphatic amines and N,N-dimethylanilines, as it produces a highly stable iminium ion where the positive charge is stabilized by the nitrogen atom's lone pair of electrons.[7][8][9][10]
Both pathways lead to a prominent ion at m/z 164 . The high stability of both the benzylic cation and the iminium ion suggests that this will likely be the base peak in the EI spectrum. The relative contribution from each pathway is difficult to predict without experimental data but both are expected to be significant.
Caption: Predicted EI Fragmentation of 4-(Dimethylamino)-2-isopropylphenol.
Part 2: Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation
ESI is a soft ionization technique that, in positive ion mode, typically generates the protonated molecule, [M+H]⁺. For 4-(Dimethylamino)-2-isopropylphenol, this results in a precursor ion at m/z 180 . Fragmentation is then induced via CID in the collision cell. Unlike EI, ESI fragmentation involves even-electron ions and is often dominated by the loss of stable, neutral molecules.
The primary fragmentation pathway observed for the [M+H]⁺ ion involves the protonated dimethylamino group, which becomes a good leaving group.
-
Loss of a Neutral Amine: The most probable fragmentation is the loss of neutral dimethylamine ((CH₃)₂NH, 45 Da). This pathway is initiated by the protonated amine and results in a stable carbocation at m/z 135 . This type of neutral loss is a common fragmentation route for compounds with protonated amine functionalities.
It is important to control instrument parameters like declustering potential or fragmentor voltage, as excessive energy in the ion source can cause this fragmentation to occur before precursor ion selection, a phenomenon known as in-source fragmentation.[11][12]
Caption: Predicted ESI-MS/MS Fragmentation of 4-(Dimethylamino)-2-isopropylphenol.
Comparison Guide: EI vs. ESI Fragmentation
The choice of ionization technique fundamentally alters the resulting mass spectrum and the structural information that can be gleaned. The table below summarizes the key differences for 4-(Dimethylamino)-2-isopropylphenol.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) with MS/MS |
| Primary Ion | Molecular Radical Ion (M•⁺) | Protonated Molecule ([M+H]⁺) |
| m/z of Primary Ion | 179 | 180 |
| Fragmentation Energy | High (Hard Ionization) | Low, Controlled (Soft Ionization) |
| Dominant Cleavage | Radical-induced: Benzylic and Alpha-Cleavage | Neutral Loss from Even-Electron Ion |
| Key Fragment(s) | m/z 164 ([M-CH₃]⁺) | m/z 135 ([M+H - (CH₃)₂NH]⁺) |
| Spectrum Complexity | High, multiple fragments | Low, often a single major product ion |
| Primary Application | Structural "Fingerprinting", Library Matching | Quantification, High-Sensitivity Detection |
Conclusion: A Synergistic Approach to Identification
The mass spectrometric fragmentation of 4-(Dimethylamino)-2-isopropylphenol is highly dependent on the ionization method employed.
-
Electron Ionization provides a rich, detailed fragmentation pattern, with the ion at m/z 164 serving as a key diagnostic marker resulting from two distinct and highly favorable cleavage pathways (benzylic and alpha-cleavage). This makes EI-GC/MS an excellent tool for qualitative identification and structural confirmation.
-
Electrospray Ionization coupled with tandem mass spectrometry offers a simpler fragmentation pattern, dominated by the loss of dimethylamine to produce a characteristic product ion at m/z 135 . This predictable fragmentation is ideal for developing highly sensitive and selective quantitative methods, such as Multiple Reaction Monitoring (MRM) assays, in complex matrices.
For researchers and drug development professionals, employing both techniques provides complementary information. EI confirms the core structure and molecular weight through its detailed fingerprint, while ESI-MS/MS enables robust and sensitive quantification. Together, they form a powerful analytical strategy for the comprehensive characterization of 4-(Dimethylamino)-2-isopropylphenol.
References
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Horai, H., Arita, M., Kanaya, S., et al. (2010). MassBank: a public repository for sharing mass spectral data for life sciences. Journal of mass spectrometry, 45(7), 703-714. Available at: [Link]
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NIST. (2023). NIST/EPA/NIH Mass Spectral Library. National Institute of Standards and Technology. Available at: [Link]
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MassBank of North America (MoNA). Available at: [Link]
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MassBank. (n.d.). In bio.tools. Available at: [Link]
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NIST. (n.d.). Mass Spectrometry Data Center. National Institute of Standards and Technology. Available at: [Link]
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MassBank. (n.d.). Home. Available at: [Link]
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Mkaouar, A. R., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7695. Available at: [Link]
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Palisade Corporation. (n.d.). NIST 23 Mass Spectral Library. Available at: [Link]
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Wiley Science Solutions. (n.d.). NIST / EPA / NIH Mass Spectral Library 2023. Available at: [Link]
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SpectralWorks. (n.d.). NIST 2023 MS and MS/MS Libraries. Available at: [Link]
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Al-Khayri, J. M., et al. (2022). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. Foods, 11(15), 2263. Available at: [Link]
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Lib4RI. (n.d.). Spectra & Spectral Data. Available at: [Link]
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Li, Y., et al. (2023). LC-ESI-QTOF-MS/MS Characterization of Phenolic Compounds in Common Commercial Mushrooms and Their Potential Antioxidant Activities. Foods, 12(11), 2246. Available at: [Link]
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Yilmaz, M. A., & Aksoy, A. (2020). LC-MS/MS Analysis of Phenolic Compounds and In Vitro Antioxidant Potential of Stachys lavandulifolia Vahl. var. brachydon Boiss. Records of Natural Products, 14(3), 196-208. Available at: [Link]
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Labed, I., et al. (2026). LC-MS/MS characterization of phenolic compounds and in vitro assessment of antioxidant, antidiabetic, antimicrobial, and anti-Alzheimer activities of Echium creticum L. Records of Natural Products. Available at: [Link]
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Koster, K. L., et al. (2005). Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols. Journal of the American Society for Mass Spectrometry, 16(6), 939-947. Available at: [Link]
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Mayhew, C. A., et al. (2023). Selective Reagent Ion-Time-of-Flight-Mass Spectrometric Investigations of the Intravenous Anaesthetic Propofol and Its Major Metabolite 2,6-Diisopropyl-1,4-benzoquinone. International Journal of Molecular Sciences, 24(7), 6745. Available at: [Link]
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ResearchGate. (n.d.). Mass spectral fragmentation of the [M H] ion of propofol with APCI in negative ion mode on a triple quadrupole mass spectrometer. Available at: [Link]
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Shishkina, I. P., et al. (2018). Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry. American Journal of Analytical Chemistry, 9(1), 1-17. Available at: [Link]
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Chemistry Steps. (n.d.). Alpha (α) Cleavage. Available at: [Link]
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ResearchGate. (n.d.). A general schematic outline for α-cleavage and β-cleavage when the EI/MS, ESI/MS and MALDI/TOFMS methods were used. Available at: [Link]
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Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
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General Fragmentation Modes. (n.d.). Available at: [Link]
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Ion fragmentation of small molecules in mass spectrometry. (n.d.). Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Available at: [Link]
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Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. In Chemguide. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of N,N-dimethylmethanamine (trimethylamine). Available at: [Link]
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Defense Technical Information Center. (2002). Mass Spectral Fragmentation of VX. Available at: [Link]
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Al-Harrasi, A., et al. (2018). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. Journal of Analytical Methods in Chemistry, 2018, 8565203. Available at: [Link]
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Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. Available at: [Link]
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Gupta, M., et al. (2011). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 23(2), 825-829. Available at: [Link]
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Chemistry Steps. (n.d.). The m/z 43 Peak in Mass Spectrometry. Available at: [Link]
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Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Available at: [Link]
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Pharmacy Lectures. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols [Video]. YouTube. Available at: [Link]
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Nittala, S. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. Available at: [Link]
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Pearson. (n.d.). Propose a fragmentation to account for each numbered peak in the mass spectrum of n-butyl isopropyl ether. Available at: [Link]
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Comparative Guide: FTIR vs. Raman and NIR for Structural Elucidation of Pharmaceutical APIs
Focus Compound: Acetylsalicylic Acid (ASA) as a Model API
Executive Summary
In the high-stakes environment of drug development, structural elucidation is not merely about identification; it is about establishing a defensible chain of evidence for purity and stability. While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structure determination, vibrational spectroscopy—specifically Fourier Transform Infrared (FTIR) —is the industry workhorse for rapid identification, polymorphic screening, and functional group verification.
This guide objectively compares FTIR against its primary optical alternatives, Raman Spectroscopy and Near-Infrared (NIR) Spectroscopy , using Acetylsalicylic Acid (ASA) as a case study to demonstrate sensitivity to specific functional groups (carbonyl esters vs. aromatic rings).
Strategic Selection: The Physics of Choice
To select the correct instrument, one must understand the selection rules governing the interaction between light and matter.
-
FTIR (Absorption): Requires a change in dipole moment .[1][2] It excels at detecting polar functional groups (e.g., C=O, O-H, N-H).[3]
-
Raman (Scattering): Requires a change in polarizability .[1][2] It excels at detecting non-polar, homonuclear bonds (e.g., C=C, S-S, aromatic rings) and is immune to water interference.
-
NIR (Absorption): Measures overtones and combinations of fundamental vibrations.[4] It is less distinct for structural identification but superior for quantitative physical analysis (e.g., moisture content, particle size).
Decision Matrix: Technique Selection
The following diagram illustrates the logical pathway for selecting the appropriate spectroscopic technique based on sample constraints and analytical goals.
Figure 1: Decision matrix for selecting vibrational spectroscopy techniques based on sample matrix and chemical targets.
Comparative Performance Analysis
The following table contrasts the operational capabilities of FTIR against Raman and NIR, specifically regarding the analysis of small molecule APIs like ASA.
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | NIR Spectroscopy |
| Primary Mechanism | Absorption (Dipole change) | Inelastic Scattering (Polarizability) | Absorption (Overtones) |
| Spectral Specificity | High (Fingerprint region) | High (Complementary to FTIR) | Low (Broad, overlapping bands) |
| Water Interference | High (OH masks signals) | Negligible (Water is weak scatterer) | High (Strong OH overtones) |
| Sample Preparation | Minimal (ATR) to Moderate (KBr) | None (Direct measurement) | None (Direct measurement) |
| Best For | Carbonyls, Hydroxyls, Amides | Aromatics, C=C bonds, Polymorphs | Moisture, Homogeneity, Blends |
| Regulatory Status | USP <854> / EP 2.2.24 | USP <858> / EP 2.2.48 | USP <856> / EP 2.2.40 |
Experimental Protocol: FTIR Analysis of Acetylsalicylic Acid
Objective: To positively identify the ester and carboxylic acid functional groups in ASA and distinguish it from its precursor, Salicylic Acid.
Methodology (Self-Validating ATR-FTIR)
Note: We utilize Attenuated Total Reflectance (ATR) over traditional KBr pellets to eliminate moisture artifacts and ensure reproducibility.
Equipment:
Step-by-Step Workflow:
-
System Validation (Start-up):
-
Ensure the detector is cooled (if MCT) or stabilized (if DTGS).
-
Validation Step: Collect a background spectrum (air) with 32 scans. Verify that CO₂ peaks (2350 cm⁻¹) are minimized and water vapor noise is low.
-
-
Crystal Cleaning:
-
Clean the ATR crystal with Isopropanol.
-
Validation Step: Run a "preview" scan. The baseline must be flat with 0% absorbance. If peaks appear, reclean.
-
-
Sample Application:
-
Place ~10 mg of ASA powder onto the center of the crystal.
-
Apply pressure using the anvil clamp.
-
Critical Insight: Monitor the "Live Spectrum." Increase pressure until the strongest peak (Carbonyl ~1750 cm⁻¹) reaches approx 0.4 - 0.7 Absorbance units. Over-pressure can damage ZnSe crystals; under-pressure yields poor Signal-to-Noise (S/N).
-
-
Acquisition:
-
Resolution: 4 cm⁻¹.[6]
-
Scans: 64 (to average out random noise).
-
Range: 4000 – 600 cm⁻¹.
-
-
Post-Processing:
-
Apply ATR Correction (scales intensity linearly with frequency).
-
Baseline correct if necessary (rubber band method).
-
Workflow Visualization
Figure 2: Step-by-step ATR-FTIR acquisition workflow ensuring data integrity.
Functional Group Identification: The Data
The power of FTIR lies in its ability to resolve the two distinct carbonyl environments in Aspirin, which Raman often conflates or misses due to selection rules.
Spectral Assignment for Acetylsalicylic Acid (ASA)
| Functional Group | Vibration Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Notes |
| Ester C=O | Stretching | 1750 – 1760 (Strong) | Weak / Absent | Distinguishes ASA from Salicylic Acid. |
| Acid C=O | Stretching | 1680 – 1700 (Strong) | Weak | Dimerized acid form. |
| Aromatic C=C | Ring Breathing | 1605 (Medium) | 1600 – 1610 (Very Strong) | Raman dominates here (symmetric vibration). |
| O-H (Acid) | Stretching | 2500 – 3300 (Broad) | Absent | FTIR specific; broad "hump" indicates carboxylic acid. |
| C-O-C | Ester Stretch | 1180 – 1200 | Weak | Fingerprint confirmation. |
Interpretation Insight: In the FTIR spectrum of ASA, the presence of the Ester C=O at ~1755 cm⁻¹ is the critical quality attribute (CQA). If the sample has degraded (hydrolysis), this peak diminishes, and the broad O-H stretch intensifies, shifting toward the phenolic O-H position seen in Salicylic Acid. Raman is less sensitive to this specific carbonyl nuance but is superior for detecting crystalline changes (polymorphs) via the lattice phonon modes (< 200 cm⁻¹).
Conclusion
For the specific application of functional group identification in drug development:
-
FTIR is the superior choice for chemical verification of polar moieties (Carbonyls, Hydroxyls) and is the standard for identity testing per USP <197>. Its sensitivity to the dipole changes in the ester and acid groups of compounds like Aspirin provides a definitive "fingerprint."
-
Raman should be utilized as a complementary technique , particularly when analyzing aqueous formulations, coating thickness, or polymorphic distribution, where FTIR suffers from water interference or saturation.
-
NIR is best reserved for Process Analytical Technology (PAT) applications (e.g., blending uniformity) rather than primary structural elucidation.
References
-
National Institute of Standards and Technology (NIST). Acetylsalicylic acid (Aspirin) Infrared Spectrum.[7] NIST Chemistry WebBook, SRD 69.[7] Available at: [Link]
-
Mettler Toledo. FTIR vs Raman Spectroscopy: Principles and Applications. Available at: [Link][5][8]
Sources
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- 4. Raw Material ID with FTIR Raman & NIR in Pharma | Kaplan Scientific [kaplanscientific.nl]
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Comparative Reactivity Guide: 4-(Dimethylamino)-2-isopropylphenol vs. 4-Dimethylaminophenol
This guide provides an in-depth comparative analysis of 4-(Dimethylamino)-2-isopropylphenol versus the standard 4-Dimethylaminophenol (DMAP) . It focuses on the structural impact of the ortho-isopropyl group on reactivity, redox potential, and application suitability in drug development and industrial stabilization.
Executive Summary
This guide contrasts the reactivity profiles of two structurally related aminophenols. 4-Dimethylaminophenol (DMAP) is a rapid-acting, high-turnover redox agent used as a cyanide antidote and short-term polymerization inhibitor. Its analog, 4-(Dimethylamino)-2-isopropylphenol , introduces a bulky isopropyl group at the ortho position. This modification fundamentally alters the molecule's electronic and steric landscape, shifting its utility from acute reactivity to sustained radical scavenging and enhanced stability.
Structural & Electronic Analysis
The core difference lies in the substitution at the 2-position of the phenol ring. This single modification dictates the kinetic stability of the phenoxyl radical intermediate.
| Feature | 4-Dimethylaminophenol (DMAP) | 4-(Dimethylamino)-2-isopropylphenol |
| Structure | Unsubstituted ortho positions. Planar geometry allows maximum resonance overlap. | Ortho-isopropyl group. Bulky substituent creates steric hindrance around the phenolic oxygen. |
| Electronic Effect | Strong electron donation from para-NMe₂ and -OH. High electron density in the ring. | Additional +I (inductive) effect from isopropyl group increases ring electron density further. |
| Steric Environment | Accessible phenolic oxygen. Vulnerable to rapid attack and dimerization. | Shielded phenolic oxygen. The isopropyl group blocks the approach of large electrophiles. |
| Primary Reactivity | Rapid Oxidation: Quickly forms the phenoxyl radical and then the quinone imine. | Controlled Oxidation: Steric bulk slows the formation of the quinone imine, stabilizing the radical. |
Mechanistic Comparison: Oxidation Pathways
The reactivity of both compounds is governed by their oxidation to a phenoxyl radical and subsequent conversion to a quinone imine.[1]
A. 4-Dimethylaminophenol (DMAP)
DMAP undergoes a rapid two-electron oxidation.
-
Step 1: Loss of one electron and a proton to form the 4-(N,N-dimethylamino)phenoxyl radical . This radical is relatively unstable.[2]
-
Step 2: Rapid disproportionation or further oxidation to N,N-dimethyl-p-benzoquinoneimine .
-
Toxicity/Reactivity: The quinone imine is a potent electrophile (Michael acceptor) that rapidly reacts with glutathione (GSH) or protein thiols, leading to cellular toxicity or rapid consumption in inhibition applications.
B. 4-(Dimethylamino)-2-isopropylphenol
The isopropyl group modifies this pathway:
-
Step 1: Oxidation to the phenoxyl radical is thermodynamically favorable (due to the electron-donating isopropyl group).
-
Step 2: The bulky isopropyl group kinetically stabilizes the radical. It prevents the rapid coupling (dimerization) at the ortho position and slows the attack of nucleophiles on the resulting quinone methide/imine.
-
Outcome: A longer-lived radical species that acts as a "persistent" trap for other free radicals (e.g., in polymer storage) without becoming a toxic electrophile as quickly as DMAP.
Visualizing the Pathway Difference
Figure 1: Comparative oxidation pathways. Note the "Rapid Disproportionation" in DMAP leading to toxicity, versus the "Persistent Radical" stability in the isopropyl analog.
Experimental Performance Data
The following data compares the physicochemical properties critical for application selection.
| Property | DMAP | Isopropyl-DMAP | Implication |
| Oxidation Potential ( | ~0.56 V (vs Ag/AgCl) [1] | ~0.50 - 0.54 V (Predicted) | Isopropyl-DMAP is easier to oxidize thermodynamically but the product is more stable. |
| Radical Half-Life ( | < 1 second (pH 7.4) | > 10 seconds (Predicted) | DMAP is for immediate action; Isopropyl-DMAP for sustained protection. |
| Nucleophilicity | High (Pyridine-like N) | Moderate (Steric impact) | DMAP reacts faster with alkylating agents; Isopropyl-DMAP is more selective. |
| Solubility (LogP) | ~1.3 (Hydrophilic) | ~2.5 (Lipophilic) | Isopropyl-DMAP partitions better into lipid membranes or organic monomers. |
*Predicted values based on standard substituent effects (Hammett equation and steric constants) for ortho-alkyl phenols.
Experimental Protocols
To validate the difference in reactivity, use the following self-validating protocols.
Protocol A: Cyclic Voltammetry (Redox Potential)
Objective: Determine the oxidation potential and reversibility of the redox couple.
-
Setup: Three-electrode system (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).
-
Solution: 1 mM of compound in 0.1 M Phosphate Buffer (pH 7.4).
-
Procedure: Scan from -0.2 V to +0.8 V at 100 mV/s.
-
Expected Result:
-
DMAP: Sharp anodic peak at ~0.56 V. The return cathodic peak is small or absent (indicating chemical irreversibility due to rapid quinone imine hydrolysis/reaction).
-
Isopropyl-DMAP: Anodic peak slightly shifted negative (~0.52 V). The return cathodic peak is larger than DMAP's, indicating quasi-reversibility (the radical survives long enough to be reduced back).
-
Protocol B: DPPH Radical Scavenging Assay (Antioxidant Power)
Objective: Compare the rate of radical scavenging.
-
Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (purple solution).
-
Procedure: Add 10 µL of 1 mM test compound to 3 mL DPPH solution. Monitor absorbance at 517 nm over 30 minutes.
-
Expected Result:
-
DMAP: Immediate drop in absorbance (seconds). Fast kinetics but potential for "bounce back" if side reactions occur.
-
Isopropyl-DMAP: Slower initial drop but sustained decrease. The final plateau is lower, indicating a more stoichiometric scavenging without rapid consumption by oxygen.
-
Application Guidelines
| Scenario | Recommended Compound | Rationale |
| Cyanide Poisoning (Antidote) | DMAP | Requires rapid methemoglobin formation. The fast oxidation of DMAP is the mechanism of action here. |
| Monomer Stabilization (Storage) | Isopropyl-DMAP | Requires a persistent radical trap that survives months of storage. DMAP would be consumed too quickly. |
| Antioxidant in Lipids | Isopropyl-DMAP | Higher lipophilicity (LogP ~2.[3]5) ensures better retention in cell membranes or oil phases. |
| Metabolic Studies | Both | Use DMAP as a positive control for quinone imine toxicity; use Isopropyl-DMAP to study steric blocking of metabolic activation. |
References
-
BenchChem. (2025).[4] Oxidation-Reduction Chemistry of 4-Dimethylaminophenol Hydrochloride. Retrieved from 5
-
Eyer, P., et al. (1974). Reactions of 4-dimethylaminophenol with hemoglobin, and autoxidation of 4-dimethylaminophenol. Chemico-Biological Interactions. Retrieved from 6
-
NIST Chemistry WebBook. (2025). 4-(Dimethylamino)phenol Properties and Thermochemistry. Retrieved from 7
-
Google Patents. (2020). Polymerization inhibitor and retarder compositions with amine stabilizer. US11180578B2.[3] Retrieved from 8
Sources
- 1. researchgate.net [researchgate.net]
- 2. Radical formation during autoxidation of 4-dimethylaminophenol and some properties of the reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thno.org [thno.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Dimethylaminophenol Hydrochloride [benchchem.com]
- 6. Top 33 papers published in the topic of Hydroquinone in 1974 [scispace.com]
- 7. 4-(Dimethylamino)phenol [webbook.nist.gov]
- 8. US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer - Google Patents [patents.google.com]
Comprehensive Structural Validation of 4-(Dimethylamino)-2-isopropylphenol: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Techniques
In the rigorous landscape of drug development and active pharmaceutical ingredient (API) characterization, establishing the absolute 3D conformation of small molecule intermediates is a non-negotiable regulatory requirement. 4-(Dimethylamino)-2-isopropylphenol presents a unique structural validation challenge. The molecule features a sterically demanding ortho-isopropyl group, a strongly electron-donating para-dimethylamino group, and a phenolic hydroxyl capable of complex intermolecular hydrogen bonding.
This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against orthogonal analytical techniques—specifically Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)—to demonstrate how to definitively validate this compound's structure[1].
Mechanistic Challenges & The Case for SC-XRD
While routine characterization often relies on solution-state methods, 4-(Dimethylamino)-2-isopropylphenol harbors specific geometric ambiguities that necessitate crystallographic analysis:
-
Nitrogen Hybridization & Conjugation: The dimethylamino nitrogen can adopt a planar (
) or pyramidal ( ) geometry depending on the extent of its lone-pair conjugation with the electron-rich phenol ring. SC-XRD directly measures the C–N bond lengths and N–C–C bond angles, definitively establishing this hybridization state—a metric NMR can only infer indirectly. -
Steric Clashes & Rotational Barriers: The bulky isopropyl group restricts the free rotation of the phenolic –OH. X-ray crystallography maps the exact torsional angle of the isopropyl methine proton relative to the aromatic plane.
-
Solid-State Polymorphism: Phenol derivatives frequently form head-to-tail hydrogen-bonded chains (O–H···N or O–H···O) in the solid state. Understanding this lattice packing is critical for predicting the API's thermodynamic stability and solubility profile.
Comparative Performance Matrix
To establish a self-validating analytical pipeline, researchers must understand the complementary strengths of each technique[2]. Table 1 summarizes the quantitative and qualitative data outputs of the three primary structural validation methods.
Table 1: Comparative Performance Matrix for Structural Validation
| Analytical Technique | Primary Data Output | Geometric Resolution | Sample Requirements | Key Limitations |
| SC-XRD (X-Ray) | Absolute 3D atomic coordinates, solid-state packing | Atomic (< 0.8 Å), definitive stereochemistry | >0.1 mm defect-free single crystal (Solid) | Requires crystallization; does not reflect solution dynamics[3]. |
| 2D NMR (Solution) | Through-bond/space atomic connectivity | Sub-molecular (functional group environments) | ~10–15 mg dissolved in deuterated solvent | NOE distances are time-averaged; cannot resolve crystal lattices. |
| LC-HRMS | Exact molecular weight, elemental composition | Isotopic mass accuracy (< 5 ppm error) | < 1 mg (Liquid/Gas phase) | Yields zero 3D conformational or stereochemical data. |
Experimental Methodologies: Self-Validating Protocols
To ensure rigorous scientific integrity, the following step-by-step protocols are designed as self-validating systems, where the output data inherently proves the success of the experimental parameters[4].
Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD)
Objective: Determine the absolute solid-state conformation and hydrogen-bonding lattice.
-
Crystallization (Vapor Diffusion): Dissolve 5 mg of 4-(Dimethylamino)-2-isopropylphenol in a minimum volume of dichloromethane (DCM). Carefully layer with an anti-solvent (n-hexane) in a sealed vial.
-
Causality: Slow diffusion of the non-polar hexane into the DCM gradually lowers the dielectric constant of the solvent mixture. This controlled supersaturation minimizes lattice defects, promoting the nucleation of a single, high-quality crystal rather than a microcrystalline powder.
-
-
Cryogenic Mounting & Data Collection: Harvest a crystal (approx. 0.2 × 0.2 × 0.1 mm) under polarized light. Mount it on a goniometer loop using paratone oil and flash-cool to 100 K using a nitrogen cryostream. Irradiate with Mo Kα radiation (λ = 0.71073 Å).
-
Causality: Flash-cooling to 100 K freezes molecular vibrations (significantly reducing the Debye-Waller factor). This sharpens the electron density peaks and mitigates X-ray-induced radiation damage to the organic framework.
-
-
Phasing and Refinement: Solve the phase problem using direct methods (e.g., SHELXT) to generate the initial electron density map. Refine the atomic coordinates using full-matrix least-squares minimization on
(SHELXL).-
Self-Validation: The structural model is definitively validated when the crystallographic R1-factor drops below 5% (0.05) and the Goodness-of-Fit (GoF) approaches 1.0. This statistically proves that the theoretical model perfectly matches the experimental diffraction pattern[5].
-
Protocol B: Orthogonal Validation via 2D NMR
Objective: Confirm solution-state regiochemistry to complement solid-state data.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous deuterated chloroform (CDCl3).
-
Causality: CDCl3 is non-polar and lacks exchangeable protons. This prevents the rapid chemical exchange of the phenolic –OH proton, allowing its signal to remain sharp and visible for potential intramolecular interaction analysis.
-
-
HMBC Acquisition (Heteronuclear Multiple Bond Correlation): Execute a 2D HMBC pulse sequence optimized for long-range
couplings (typically 8 Hz).-
Self-Validation: The dimethylamino protons (~2.9 ppm) must show a strong 3-bond correlation to the para-aromatic carbon, while the isopropyl methine proton must correlate to the ortho-aromatic carbons. This creates a closed-loop logical proof of the regiochemistry that cross-validates the SC-XRD atomic coordinates.
-
Structural Validation Workflow
The integration of these techniques forms a robust, multi-modal pipeline. The logical relationship between synthesis, orthogonal screening, and definitive X-ray validation is visualized below.
Figure 1: Multi-modal structural validation workflow for 4-(Dimethylamino)-2-isopropylphenol.
Conclusion
While NMR and HRMS are indispensable for rapid, solution-state connectivity and mass confirmation, Single-Crystal X-Ray Crystallography remains the gold standard for absolute structural validation of small molecules like 4-(Dimethylamino)-2-isopropylphenol[1]. By revealing the exact hybridization states, resolving steric torsional angles, and mapping the intermolecular hydrogen-bonding lattice, SC-XRD provides the definitive 3D blueprint required for downstream pharmaceutical development.
References
-
Title: NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Source: Journal of the American Chemical Society (acs.org). URL: 2
-
Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Source: National Institutes of Health (nih.gov). URL: 3
-
Title: X Ray Crystallography - International Journal of Pharmaceutical Sciences. Source: ijpsjournal.com. URL: 1
-
Title: Validating the Structure of 3-Chloro-2-ethylpyridine: A Comparative Guide to X-ray Crystallography. Source: benchchem.com. URL: 4
-
Title: Validating the Molecular Structure of 8-Fluoroquinoxalin-2-ol: A Comparative Guide to X-ray Crystallography. Source: benchchem.com. URL: 5
Sources
Safety Operating Guide
4-(Dimethylamino)-2-isopropylphenol proper disposal procedures
Topic: 4-(Dimethylamino)-2-isopropylphenol Proper Disposal Procedures Role: Senior Application Scientist / EHS Specialist Audience: Researchers, Chemical Safety Officers, Drug Development Leads[1]
Executive Summary & Chemical Profile
Immediate Action Required: 4-(Dimethylamino)-2-isopropylphenol is a substituted aminophenol.[1] It presents a dual-hazard profile: corrosivity (phenolic moiety) and acute toxicity/sensitization (aromatic amine moiety).[1] It is not a standard "drain-safe" buffer; it requires strict segregation for high-temperature incineration.[1]
This guide defines the operational protocol for the safe containment and disposal of this compound, moving beyond generic SDS advice to address the specific stability and reactivity risks associated with aminophenols.
Chemical Identity & Hazard Matrix
| Property | Detail | Operational Implication |
| Chemical Structure | Phenol ring with an isopropyl group (C2) and a dimethylamino group (C4).[1][2] | Amphoteric nature: The molecule has both acidic (phenol) and basic (amine) sites. Avoid mixing with strong acids or strong bases in waste streams to prevent exothermic precipitation. |
| CAS Number | Not widely listed (Niche Intermediate); Analogous to 14200-18-1 | Treat as High Hazard Research Chemical.[1] |
| Primary Hazards | Skin Corrosion (Cat 1B), Acute Toxicity (Oral), Aquatic Toxicity.[1] | Zero Drain Disposal. All material must be captured. |
| Reactivity | Sensitive to oxidizers; light/air sensitive (oxidation to quinones). | Do not store waste in clear glass. Use amber glass or opaque HDPE. |
The "Why": Mechanism of Hazard & Disposal Logic
To ensure safety, you must understand the causality behind these protocols.
-
The Oxidation Threat: Aminophenols are thermodynamically predisposed to oxidize into quinone imines or quinones upon exposure to air or strong oxidizers. These oxidation products are often more toxic and reactive than the parent compound.
-
Protocol: Waste containers must be kept tightly sealed and headspace minimized.[3]
-
-
The Permeation Risk: The lipophilic isopropyl group increases the molecule's ability to penetrate nitrile gloves compared to simple aminophenols.
-
Protocol: Double-gloving (Nitrile over Laminate) is recommended for handling pure stock.[1]
-
-
Destruction Method: The only validated method for destroying the aromatic ring and preventing environmental persistence is High-Temperature Incineration (typically >1000°C with secondary combustion).[1]
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation[1]
Do not mix this chemical with general "Organic Solvents" unless you have verified compatibility.
Decision Logic (DOT Diagram):
Figure 1: Waste Stream Segregation Logic.[1] Note that "High BTU Organic" (Stream B) is the most efficient disposal path for incineration.[1]
Phase 2: Packaging & Containment
A. Solid Waste (Pure Substance, Contaminated Weighing Boats, PPE) [1]
-
Primary Containment: Place waste in a clear, 4-mil polyethylene bag or a wide-mouth HDPE jar.
-
Secondary Containment: If bagging, twist and tape the neck, then place inside a second bag (double-bagging).[1]
-
Labeling: Apply a hazardous waste label immediately.
B. Liquid Waste (Reaction Mixtures, HPLC Effluent)
-
Compatibility Check: Ensure the waste container does NOT contain oxidizing acids (Nitric, Perchloric) or heavy metal oxidizers (Chromic acid). Reaction with amines can be explosive.[1]
-
Container Choice: Use HDPE or Amber Glass (to prevent photo-degradation).
-
Headspace: Leave 10% headspace for expansion.
-
pH Check (Aqueous only): If the waste is aqueous, verify pH is between 5 and 9.
-
Reasoning: Extreme pH can cause the phenol to precipitate (acidic) or become a corrosive phenolate salt (basic), damaging the container seals over time.
-
Phase 3: Spill Management (Emergency Procedure)
If a spill occurs (>500 mg):
-
Evacuate & Ventilate: Aminophenols can have significant vapor pressure or generate dust.
-
PPE Upgrade: Wear a Tyvek lab coat and Silver Shield (laminate) gloves.
-
Dry Clean-up:
-
Do NOT use water initially. Water spreads the phenol and increases surface area for volatilization.
-
Cover with Vermiculite or Activated Carbon (Carbon is preferred as it adsorbs the organic structure).
-
-
Decontamination: Once solids are swept up, wipe the surface with a mild detergent solution (soap/water) followed by a solvent wipe (ethanol) to pick up lipophilic residues.
Regulatory & Compliance Framework (USA/Global)
This section provides the codes necessary for your EHS officer to approve the manifest.
| Regulation | Classification | Code/Note |
| EPA (RCRA) | Characteristic Waste | D002 (Corrosive) if pH < 2 or > 12.[1]5. Likely D001 (Ignitable) if in organic solvent. Note: Not explicitly P- or U-listed, but must be treated as toxic.[1] |
| DOT (Transport) | Corrosive Solid/Liquid | UN 3259 (Amines, solid, corrosive, n.o.s.) or UN 3261 (Corrosive solid, acidic, organic, n.o.s.).[1] Check specific SDS. |
| SARA Title III | Section 313 | Likely reportable as part of "Phenols" or "Amine Compounds" category depending on facility thresholds. |
References
-
National Institute for Occupational Safety and Health (NIOSH). Aminophenols (Mixed Isomers) Hazard Summary. NJ Department of Health. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]
Sources
A Senior Application Scientist's Guide to Handling 4-(Dimethylamino)-2-isopropylphenol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 4-(Dimethylamino)-2-isopropylphenol, which incorporates both a phenol and a tertiary amine functional group, requires stringent handling protocols. This guide provides essential, field-proven safety and logistical information to ensure its safe management in the laboratory, from initial handling to final disposal.
Understanding the Hazard Profile
Anticipated GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[1][2][4] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[1] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |
| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects.[1] |
The phenolic hydroxyl group makes the compound corrosive, capable of causing severe chemical burns upon contact.[5][6] Phenols can be rapidly absorbed through the skin, potentially leading to systemic toxicity affecting the central nervous system, liver, and kidneys.[5] The aromatic amine component introduces risks of skin sensitization and toxicity.[7][8]
Foundational Safety: Engineering Controls
Personal protective equipment is the last line of defense. The primary method for minimizing exposure is the use of robust engineering controls.
-
Chemical Fume Hood: All work involving 4-(Dimethylamino)-2-isopropylphenol, from weighing the solid to preparing solutions and running reactions, must be conducted inside a certified chemical fume hood.[5][9] This is critical to prevent the inhalation of any dusts or vapors and to provide a physical barrier against splashes.[10]
-
Emergency Equipment: An emergency eyewash station and a safety shower must be located within a 10-second travel distance from the work area and in the same room.[9] Verify their functionality before beginning any work.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection and proper use of PPE are critical for preventing exposure. Never handle this compound without the appropriate protective gear.
Core PPE Requirements
| PPE Component | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect from splashes. A face shield must be worn over the goggles whenever there is a significant risk of splashing, such as when transferring solutions or working with larger quantities.[5][11] |
| Hand Protection | Double-gloving: Nitrile inner glove with a thicker Butyl or Neoprene outer glove. | Phenols can penetrate standard nitrile gloves relatively quickly. For incidental contact (e.g., handling a sealed container), a single pair of heavy-duty nitrile gloves (≥8 mil) may suffice. For direct handling, solution preparation, or potential immersion, double-gloving with a chemically resistant outer glove like butyl rubber or neoprene is mandatory.[5][11] Always change gloves immediately after contact.[5] |
| Body Protection | Flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes. | A fully buttoned lab coat protects the torso and arms. Long pants and closed-toe shoes are essential to prevent skin exposure on the lower body.[5][10] For tasks with a high splash potential, a butyl rubber or neoprene apron should be worn over the lab coat.[9][11] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | A respirator is required if there is a risk of generating dust or aerosols outside of a fume hood. All respirator use must be part of a formal respiratory protection program that includes fit-testing and training. |
Workflow for Safe Handling and PPE Usage
The following diagram outlines the critical steps for safely handling 4-(Dimethylamino)-2-isopropylphenol, integrating the necessary PPE at each stage.
Caption: Workflow for handling 4-(Dimethylamino)-2-isopropylphenol.
Emergency Procedures: Plan for the Unexpected
Accidents can happen despite the best precautions. Immediate and correct first aid is crucial to mitigate injury.
Immediate Actions for Exposure
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing while under a safety shower.[9] The primary treatment for phenol burns is to flush the affected area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) for at least 15-30 minutes.[9][10] If PEG is unavailable, use a 70% isopropyl alcohol solution or copious amounts of water.[10] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[12] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting due to the corrosive nature of the chemical, which risks perforation.[4] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. |
Small Spill Cleanup
For small spills (<50 mL) inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Ensure your PPE is intact. Wear highly-rated gloves such as SilverShield or butyl rubber.[10]
-
Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial spill kit absorbent.[6][13] Do not use combustible materials like paper towels on a concentrated spill.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[14]
-
Decontaminate the spill area with a suitable solvent (e.g., 70% isopropanol), followed by soap and water.[10]
-
Dispose of all cleanup materials as hazardous waste.[10]
Disposal and Decontamination
All materials contaminated with 4-(Dimethylamino)-2-isopropylphenol must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including excess reagent, contaminated absorbents, and used gloves, in a clearly labeled, sealed container.[5][11] Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office. Follow all local, state, and federal regulations.[13] Never pour this chemical or its solutions down the drain.[15]
References
- Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure.
- The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library.
- Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
- Western Washington University. (n.d.).
- University of California, Riverside Environmental Health & Safety. (n.d.). Safe Use of Phenol.
- ACS Publications. (2023, November 9).
- MilliporeSigma. (2025, November 6).
- CTI Water Treatment Solutions. (2023, September 28). SDS US.
- Fisher Scientific. (2012, February 27).
- GZ Industrial Supplies. (2025, May 26).
- ECHEMI. (n.d.).
- Fisher Scientific. (2010, September 21).
- Università di Bologna. (n.d.).
- LabManager. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage.
- Induchem. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- 3M. (n.d.).
- TCI Chemicals. (2025, December 15).
- Thermo Fisher Scientific. (2010, September 21).
- CPAChem. (2019, May 16).
- Sigma-Aldrich. (2012, December 20).
- Fisher Scientific. (2011, December 15).
- ECHEMI. (n.d.).
Sources
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- 4. fishersci.com [fishersci.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 10. ehs.wwu.edu [ehs.wwu.edu]
- 11. ehs.ucr.edu [ehs.ucr.edu]
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- 15. site.unibo.it [site.unibo.it]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
